1-Amino-2-methyl-1-phenylpropan-2-ol
Description
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Properties
IUPAC Name |
1-amino-2-methyl-1-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPSIGKWYUNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-60-8 | |
| Record name | 1-amino-2-methyl-1-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-Amino-2-methyl-1-phenylpropan-2-ol in Chemical Synthesis and Asymmetric Catalysis
Executive Summary
1-Amino-2-methyl-1-phenylpropan-2-ol is a highly specialized chiral 1,2-amino alcohol characterized by a benzylic stereocenter and a sterically demanding gem-dimethyl carbinol moiety. In the realm of advanced organic synthesis and drug development, this compound is not typically an active pharmaceutical ingredient (API) itself, but rather a privileged chiral building block. Its primary application lies in the synthesis of C2-symmetric bis(oxazoline) (BOX) ligands, which are indispensable for transition-metal-catalyzed asymmetric transformations[1]. This whitepaper details its physicochemical properties, mechanistic utility, and field-proven synthetic protocols.
Physicochemical and Structural Properties
Understanding the structural parameters of 1-amino-2-methyl-1-phenylpropan-2-ol is critical for predicting its behavior in nucleophilic additions and metal coordination. The presence of the gem-dimethyl group at the C2 position significantly alters the steric environment compared to standard linear amino alcohols.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | 1-amino-2-methyl-1-phenylpropan-2-ol | [2] |
| Molecular Formula | C10H15NO | [2] |
| Molecular Weight | 165.23 g/mol | [2] |
| Monoisotopic Mass | 165.115 Da | [2] |
| Topological Polar Surface Area | 46.3 Ų | [2] |
| CAS Number (Unspecified) | 826-60-8 | [2] |
| CAS Number (1S-isomer) | 110480-86-9 | [3] |
| CAS Number (S-isomer HCl) | 168297-77-6 | [4] |
| SMILES | CC(C)(C(C1=CC=CC=C1)N)O | [2] |
Safety, Hazards, and Handling
According to standardized GHS classifications, this compound requires rigorous laboratory safety protocols[2]:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H318 : Causes serious eye damage.
-
H335 : May cause respiratory irritation. Handling Directive: Operations must be conducted in a certified fume hood using nitrile gloves and splash-proof safety goggles. Because the free base can slowly degrade or absorb atmospheric CO2, it is often stored under an inert argon atmosphere or isolated as its more stable hydrochloride salt[4].
Mechanistic Role in Asymmetric Catalysis
The true value of 1-amino-2-methyl-1-phenylpropan-2-ol emerges when it is converted into a C2-symmetric BOX ligand. When these ligands coordinate to transition metals (e.g., Palladium, Copper, Nickel), the substituents derived from the amino alcohol dictate the chiral environment of the catalyst[1][5].
The gem-dimethyl groups at the 5-position of the resulting oxazoline ring play a profound mechanistic role. They restrict the conformational flexibility of the oxazoline rings through severe steric hindrance. This structural distortion forces a reduction in the N-Metal-N dihedral angle, enforcing a tighter, more rigid coordination geometry around the metal center. This rigidity directly translates to higher enantioselectivity and prevents catalyst deactivation during complex cross-coupling or cycloaddition reactions[1].
Mechanistic impact of 5-position gem-dimethyl groups on catalytic efficacy.
Experimental Workflows and Self-Validating Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success at each stage.
Protocol A: Synthesis of (R)-1-Amino-2-methyl-1-phenylpropan-2-ol
Objective : Convert (R)-methyl 2-amino-2-phenylacetate hydrochloride into the target tertiary amino alcohol via a controlled Grignard addition[1].
-
Preparation : Suspend (R)-methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) in anhydrous diethyl ether at -40 °C under an inert argon atmosphere.
-
Causality: Diethyl ether is essential as it stabilizes the Grignard reagent via Lewis acid-base coordination. The -40 °C temperature is critical to prevent the racemization of the sensitive benzylic stereocenter and to control the highly exothermic nature of the addition[1].
-
-
Grignard Addition : Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 5.0 eq) dropwise over 75 minutes.
-
Causality: A large excess (5 equivalents) is required because the first equivalent is consumed by deprotonating the ammonium salt, and subsequent equivalents are needed for the double nucleophilic addition to the ester carbonyl to form the gem-dimethyl carbinol[1].
-
-
Maturation : Stir the reaction mixture at -40 °C for 1 hour, then gradually allow it to warm to room temperature overnight with vigorous stirring.
-
Quenching : Cool the mixture to 0 °C and add saturated aqueous NH4Cl dropwise until the precipitated magnesium salts dissolve.
-
Causality: NH4Cl provides a mild, buffered proton source that safely quenches unreacted Grignard reagent without over-acidifying the aqueous phase, which would trap the product as a water-soluble ammonium salt[1].
-
-
Isolation : Separate the organic phase, extract the aqueous phase with ethyl acetate, dry over MgSO4, and concentrate under reduced pressure.
-
Self-Validation Checkpoint : Analyze the crude organic extract via FT-IR. The complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad O-H/N-H stretch (~3300-3400 cm⁻¹) validates successful conversion. Additionally, ¹H NMR must reveal a distinct 6H singlet near 1.1-1.2 ppm, confirming the incorporation of the gem-dimethyl group.
Protocol B: Synthesis of C2-Symmetric BOX Ligands
Objective : Construct the oxazoline rings using the synthesized amino alcohol to yield a potent chiral ligand[1].
-
Amidation : React the chiral amino alcohol with oxalyl chloride (or a malonyl derivative) in the presence of triethylamine (Et3N) in dichloromethane.
-
Causality: Et3N acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the amino alcohol, thereby maintaining its nucleophilicity[1].
-
-
Cyclization : Isolate the bis(amide) intermediate and treat it with Titanium(IV) isopropoxide (Ti(OiPr)4) in a refluxing solvent (e.g., toluene).
-
Causality: Ti(OiPr)4 functions as a highly oxophilic Lewis acid. It coordinates to the amide carbonyl oxygen, increasing the electrophilicity of the carbon center. This activation is mandatory to overcome the steric hindrance of the adjacent gem-dimethyl group, facilitating intramolecular nucleophilic attack by the tertiary hydroxyl group[1].
-
-
Self-Validation Checkpoint : Monitor the cyclization via ¹³C NMR. The shift of the carbonyl carbon signal from the amide region (~165-170 ppm) to the characteristic oxazoline imine carbon region (~160-165 ppm), coupled with the disappearance of the amide N-H proton in ¹H NMR, confirms ring closure.
Synthetic workflow from amino ester to C2-symmetric BOX ligand.
References
-
PubChem. "1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO". National Institutes of Health (NIH). URL: [Link]
-
PubChem. "(s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride | C10H16ClNO". National Institutes of Health (NIH). URL:[Link]
-
M. S. et al. "Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position". ACS Omega. 2017. URL:[Link]
Sources
- 1. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S)-1-Amino-2-methyl-1-phenyl-2-propanol | 110480-86-9 [chemnet.com]
- 4. (s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride | C10H16ClNO | CID 66589255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Monograph: Synthesis & Characterization of 1-Amino-2-methyl-1-phenylpropan-2-ol
Executive Summary & Strategic Rationale
The target molecule, 1-Amino-2-methyl-1-phenylpropan-2-ol , represents a specific class of
Critical Distinction: Researchers often confuse this target with its regioisomer, 2-amino-2-methyl-1-phenylpropan-1-ol (derived from the Henry reaction of benzaldehyde and 2-nitropropane). The Henry reaction yields the amine at the quaternary center. To achieve the 1-amino/2-ol motif required here, a nucleophilic attack must occur at the benzylic carbon.
Therefore, this guide rejects the nitroaldol strategy in favor of the Regioselective Azidolysis of 2,2-dimethyl-3-phenyloxirane . This route leverages the electronic activation of the benzylic position to overcome steric hindrance, ensuring the nitrogen nucleophile attacks C1 rather than C2.
Retrosynthetic Analysis
The synthesis is designed around the construction of the C1-N bond via
-
Intermediate: 1-Azido-2-methyl-1-phenylpropan-2-ol
-
Precursor: 2,2-dimethyl-3-phenyloxirane
-
Starting Material:
-Dimethylstyrene (2-methyl-1-phenylprop-1-ene)
Mechanistic Causality
The regioselectivity is the critical quality attribute (CQA) of this synthesis.
-
Electronic Factor: The benzylic carbon (C1) can stabilize a developing positive charge in the transition state better than the tertiary carbon (C2), imparting partial
character. -
Steric Factor: The tertiary carbon (C2) is shielded by two methyl groups, significantly retarding nucleophilic attack.
-
Result: Both factors synergistically direct the azide nucleophile to C1, yielding the desired 1-amino-2-ol skeleton.
Experimental Protocol
Phase 1: Epoxidation of -Dimethylstyrene
Objective: Convert the alkene to the trisubstituted epoxide.
Reagents:
- -Dimethylstyrene (10.0 mmol)
-
m-Chloroperbenzoic acid (m-CPBA, 77% max, 12.0 mmol)
-
Dichloromethane (DCM, anhydrous)
-
Saturated NaHCO3 solution
Procedure:
-
Dissolve
-dimethylstyrene in DCM (50 mL) and cool to 0°C under atmosphere. -
Add m-CPBA portion-wise over 20 minutes. The exotherm must be controlled to prevent allylic oxidation byproducts.
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
-
Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The alkene spot (
) should disappear, replaced by the epoxide ( ). -
Workup: Quench with sat.
(to destroy excess peroxide), wash with sat. (3x) to remove m-chlorobenzoic acid. Dry organic layer over and concentrate. -
Yield Expectation: >90% as a colorless oil.
Phase 2: Regioselective Ring Opening (Azidolysis)
Objective: Introduce the nitrogen functionality at C1.[5]
Reagents:
-
2,2-dimethyl-3-phenyloxirane (from Phase 1)
-
Sodium Azide (
, 3.0 equiv) -
Ammonium Chloride (
, 3.0 equiv) -
Methanol/Water (8:1 v/v)
Procedure:
-
Dissolve the epoxide in MeOH/Water.
-
Add
and . The buffers the solution (pH ~9), preventing polymerization while activating the epoxide slightly via hydrogen bonding. -
Reflux at 65°C for 12–16 hours.
-
Critical Control: Do not use strong Lewis acids, as they may promote rearrangement to the aldehyde/ketone (Meinwald rearrangement).
-
Workup: Concentrate MeOH, extract aqueous residue with EtOAc. Wash with brine.
-
Characterization: The IR spectrum must show a strong azide stretch at
.
Phase 3: Staudinger Reduction
Objective: Reduce the azide to the primary amine without affecting the benzylic alcohol.
Reagents:
-
1-Azido-2-methyl-1-phenylpropan-2-ol
-
Triphenylphosphine (
, 1.1 equiv) -
THF / Water
Procedure:
-
Dissolve the azido alcohol in THF.
-
Add
at RT. Evolution of gas indicates the formation of the phosphazid. -
Stir for 2 hours, then add water (1 mL per mmol substrate) to hydrolyze the iminophosphorane intermediate.
-
Heat to 50°C for 3 hours to ensure complete hydrolysis.
-
Purification: The byproduct is triphenylphosphine oxide (
). Acid-base extraction is the most efficient purification method:
Characterization & Data Analysis
Spectroscopic Profile
The following data confirms the 1-amino-2-ol regiochemistry (vs. the 2-amino-1-ol isomer).
| Technique | Parameter | Diagnostic Signal | Interpretation |
| 1H NMR | Benzylic Proton ( | Singlet indicates no adjacent protons on C2. Chemical shift < 4.5 ppm confirms attachment to Nitrogen, not Oxygen (OH attachment would shift to ~4.5-5.0 ppm). | |
| 1H NMR | Methyl Groups | Diastereotopic methyls on the quaternary C2. | |
| 13C NMR | C1 (Benzylic) | Characteristic of | |
| 13C NMR | C2 (Tertiary) | Characteristic of quaternary | |
| IR | Amine/Hydroxyl | 3300–3450 cm⁻¹ | Broad stretch (OH) and doublet spikes (primary |
| MS (ESI) | Molecular Ion | [M+H]+ = 166.12 | Consistent with Formula |
Stereochemistry
The starting alkene is achiral, but the epoxide is racemic. Consequently, the product is obtained as a racemic mixture of (1R,2S) and (1S,2R) enantiomers (assuming anti-opening, though the relative stereochemistry is fixed by the rigid transition state).
-
Note: If enantiopure material is required, use the Sharpless Asymmetric Epoxidation on the corresponding allylic alcohol precursor, or perform chiral resolution of the final amine using L-Tartaric acid.
Workflow Visualization
The following diagram illustrates the reaction pathway and the critical regiochemical decision point.
Figure 1: Reaction pathway highlighting the regioselective azidolysis step critical for obtaining the 1-amino isomer.
References
-
Regioselectivity in Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link
-
Azidolysis Protocols: Fringuelli, F., et al. (2002). Azidolysis of epoxides in water catalysed by ammonium salts. Tetrahedron Letters, 43(24), 4309-4312. Link
-
Staudinger Reduction: Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link
-
Comparative Henry Reaction (For Contrast): Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. Link
Sources
- 1. 1-Amino-2-methyl-1-phenylpropan-2-ol | CymitQuimica [cymitquimica.com]
- 2. (s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride | C10H16ClNO | CID 66589255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-amino-2-methyl-1-phenylpropan-2-ol (C10H15NO) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Spectroscopic Profiling of 1-Amino-2-methyl-1-phenylpropan-2-ol: A Technical Guide for Structural Elucidation
Executive Summary
The structural elucidation of small-molecule scaffolds is a critical bottleneck in drug development and synthetic methodology. 1-Amino-2-methyl-1-phenylpropan-2-ol (Molecular Formula: C₁₀H₁₅NO; MW: 165.23 g/mol ) is a sterically hindered, chiral amino alcohol that serves as a versatile building block for asymmetric catalysis and pharmaceutical synthesis 1[1].
This whitepaper provides an authoritative, in-depth analysis of the compound's spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By moving beyond empirical data listing, this guide explores the physical causality behind the observed spectra—such as the diastereotopic nature of its geminal methyl groups and the thermodynamics of its mass fragmentation pathways.
Multimodal Spectroscopic Workflow
To ensure high-fidelity structural characterization, a multimodal approach is required. The orthogonal nature of NMR (atomic connectivity), IR (functional group vibration), and MS (molecular weight and fragmentation) creates a self-validating data matrix.
Multimodal spectroscopic workflow for the structural elucidation of the target compound.
Protocol 1: Sample Preparation for Multimodal Spectroscopy
-
Solvent Selection & Dehydration (NMR): Select deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen over protic solvents like Methanol-d₄ to prevent rapid deuterium exchange with the -NH₂ and -OH protons, allowing these critical functional groups to be observed in the ¹H NMR spectrum. The solvent must be stored over activated 4Å molecular sieves.
-
Sample Dissolution: Weigh exactly 15 mg of the synthesized free base 2[2] into a clean glass vial. Add 0.6 mL of CDCl₃.
-
Homogenization: Sonicate the mixture for 30 seconds at room temperature. The lipophilic phenyl ring ensures rapid dissolution of the free base.
-
Transfer: Transfer the clear solution to a standard 5 mm NMR tube using a borosilicate glass Pasteur pipette to avoid plasticizer contamination (e.g., phthalates), which commonly manifest as spurious signals at δ 4.2 and 7.5 ppm.
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Profiling
The NMR profile of 1-amino-2-methyl-1-phenylpropan-2-ol is defined by the stereochemical environment of its carbon backbone. The C1 carbon (bearing the phenyl and amine groups) is a chiral center. Consequently, the two methyl groups attached to the adjacent C2 carbon are diastereotopic . Because they reside in permanently distinct spatial environments relative to the chiral center, they cannot be interconverted by any symmetry operation or bond rotation. This physical reality forces them to resonate at distinct chemical shifts in both ¹H and ¹³C NMR.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Mechanistic Rationale |
| 7.25 – 7.35 | Multiplet (m) | 5H | Aromatic Protons: Standard splitting pattern for a monosubstituted benzene ring. |
| 3.85 | Singlet (s) | 1H | Benzylic CH: Shifted downfield due to the electron-withdrawing nature of the adjacent -NH₂ and phenyl ring. Appears as a singlet because the adjacent C2 carbon is quaternary (no vicinal protons). |
| 1.80 – 2.20 | Broad Singlet (br s) | 3H | -NH₂ and -OH: Exchangeable protons. Broadening is caused by intermediate-rate intermolecular hydrogen bonding and quadrupolar relaxation of the ¹⁴N nucleus. |
| 1.20 | Singlet (s) | 3H | Diastereotopic -CH₃ (A): Deshielded relative to its twin due to spatial proximity to the anisotropic cone of the phenyl ring. |
| 1.05 | Singlet (s) | 3H | Diastereotopic -CH₃ (B): Shielded relative to twin A. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 142.5 | Cq | Phenyl (ipso) |
| 128.5, 127.8, 127.2 | CH | Phenyl (meta, ortho, para) |
| 72.5 | Cq | C2 (Quaternary alcohol carbon) |
| 63.2 | CH | C1 (Benzylic amine carbon) |
| 27.5 | CH₃ | Diastereotopic Methyl |
| 24.1 | CH₃ | Diastereotopic Methyl |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups deduced from NMR. The analysis is best performed neat using Attenuated Total Reflectance (ATR) to avoid moisture artifacts common in KBr pellet preparations.
Table 3: FT-IR (ATR) Key Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Structural Significance |
| ~3350 (broad) | O–H stretch | Confirms the presence of the tertiary alcohol. Broadening is due to extensive intermolecular hydrogen bonding. |
| 3280, 3180 | N–H stretch | The presence of two distinct bands in this region is the hallmark of a primary amine (symmetric and asymmetric stretching modes). |
| 3030 | C–H stretch (sp²) | Confirms the aromatic phenyl ring. |
| 2970, 2870 | C–H stretch (sp³) | Aliphatic stretches corresponding to the geminal methyl groups. |
| 1605 | N–H bend | Scissoring deformation of the primary amine. |
| 1150 | C–O stretch | Characteristic fingerprint for a tertiary alcohol. |
| 740, 700 | C–H out-of-plane bend | Strong diagnostic bands for a monosubstituted benzene ring. |
Mass Spectrometry (MS) & Fragmentation Pathways
Electrospray Ionization (ESI) is the preferred soft-ionization technique for this compound. The basic primary amine readily accepts a proton in acidic media, yielding a robust [M+H]⁺ pseudo-molecular ion 3[3].
Protocol 2: ESI-MS Fragmentation Analysis Workflow
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol.
-
Dilution & Ionization Promotion: Dilute the stock to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid lowers the pH, ensuring >99% protonation of the primary amine (pKa ~9.5), which exponentially increases the ionization efficiency and signal-to-noise ratio in positive ion mode.
-
Parameters: Direct infusion at 10 µL/min. Capillary voltage: 3.5 kV. Apply a collision energy (CE) ramp of 10–30 eV using Nitrogen as the collision gas to induce Collision-Induced Dissociation (CID).
Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)
| m/z (Observed) | Adduct / Fragment | Formula | Mass Error (ppm) |
| 166.1226 | [M+H]⁺ | C₁₀H₁₆NO⁺ | < 2.0 |
| 188.1045 | [M+Na]⁺ | C₁₀H₁₅NONa⁺ | < 2.0 |
| 148.1126 | [M+H - H₂O]⁺ | C₁₀H₁₄N⁺ | < 2.0 |
| 106.0651 | Alpha-cleavage | C₇H₈N⁺ | < 2.0 |
Mechanistic Rationale of Fragmentation
When subjected to CID, the [M+H]⁺ parent ion (m/z 166.12) undergoes two primary thermodynamic degradation pathways. The first is the neutral loss of water (-18 Da) from the tertiary alcohol, driven by the formation of a stable tertiary carbocation. The second, more diagnostic pathway is the alpha-cleavage between C1 and C2. The ionization of the amine nitrogen triggers the cleavage of the C1-C2 bond. This cleavage is highly favored because it yields a highly resonance-stabilized iminium ion ([Ph-CH=NH₂]⁺, m/z 106.06) and a neutral acetone molecule.
Mass spectrometry (ESI+) fragmentation pathway of 1-amino-2-methyl-1-phenylpropan-2-ol.
Conclusion
The comprehensive spectroscopic profiling of 1-amino-2-methyl-1-phenylpropan-2-ol requires an understanding of its intrinsic stereochemistry and thermodynamic stability. The diastereotopic methyl signals in NMR, the dual N-H stretches in IR, and the highly specific alpha-cleavage iminium ion in MS collectively provide a robust, self-validating matrix for absolute structural confirmation.
References
-
1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO - PubChem . National Institutes of Health (NIH). Available at:[Link]
-
1-amino-2-methyl-1-phenylpropan-2-ol (C10H15NO) - PubChemLite . Université du Luxembourg. Available at:[Link]
-
Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands . National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
- 1. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-amino-2-methyl-1-phenylpropan-2-ol (C10H15NO) [pubchemlite.lcsb.uni.lu]
Structural Dynamics and Crystallographic Analysis of 1-Amino-2-methyl-1-phenylpropan-2-ol in Asymmetric Catalysis
Executive Summary
In the realm of asymmetric synthesis and drug development, the architectural precision of chiral ligands dictates the success of transition-metal-catalyzed transformations. 1-Amino-2-methyl-1-phenylpropan-2-ol (CAS: 826-60-8) has emerged as a highly privileged, sterically demanding chiral scaffold. Unlike traditional ephedrine derivatives, this molecule features a unique geminal dimethyl substitution at the C2 position. This structural modification not only collapses the secondary stereocenter but also introduces severe steric congestion—a feature that translates into exceptional enantioselectivity when incorporated into C2-symmetric bis(oxazoline) (BOX) ligands.
This whitepaper provides an in-depth crystallographic analysis of 1-amino-2-methyl-1-phenylpropan-2-ol, detailing its self-validating synthetic protocols, its structural topology, and its transformative impact on the coordination sphere of Palladium(II) complexes[1].
Molecular Architecture and Crystallographic Fundamentals
The molecular formula of 1-amino-2-methyl-1-phenylpropan-2-ol is
-
Singular Stereocenter (C1): The C1 carbon bears the phenyl ring and the primary amine. Because the adjacent C2 carbon is bonded to two methyl groups and a hydroxyl group, it lacks chirality. This simplifies the stereochemical environment compared to diastereomeric amino alcohols, ensuring that optical purity is solely dependent on the C1 locus.
-
The Thorpe-Ingold Effect: The geminal dimethyl groups at C2 create a highly compressed local environment. When this amino alcohol is condensed to form an oxazoline ring, these methyl groups occupy the 5-position. The resulting steric repulsion forces the adjacent 4-phenyl group into a highly specific conformational lock, drastically altering the bite angle and dihedral geometry of any coordinated transition metal[3].
Mechanistic causality of the Thorpe-Ingold effect on the coordination sphere of the Pd(II) complex.
Experimental Methodology: Synthesis and Crystallization
To harness the structural benefits of this scaffold, it must be synthesized with absolute stereochemical fidelity. The following protocol outlines the Grignard-mediated synthesis of (R)-1-amino-2-methyl-1-phenylpropan-2-ol from a chiral pool precursor, as adapted from[1].
Protocol: Grignard-Mediated Synthesis of (R)-1-Amino-2-methyl-1-phenylpropan-2-ol
Objective: Convert (R)-methyl 2-amino-2-phenylacetate hydrochloride into the target tertiary amino alcohol while strictly preserving the C1 stereocenter.
-
Step 1: Suspension & Thermal Control Suspend (R)-methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq, e.g., 60.5 mmol) in anhydrous diethyl ether (200 mL). Cool the reaction vessel to -40 °C under an inert argon atmosphere. Causality: The -40 °C threshold is critical. It kinetically suppresses the enolization of the intermediate ketone, thereby preventing the racemization of the highly sensitive alpha-chiral center.
-
Step 2: Nucleophilic Addition Slowly add Methylmagnesium bromide (3.0 M in diethyl ether, 5.0 eq, 300 mmol) dropwise over 1 hour. Causality: A massive stoichiometric excess (5 equivalents) is required because the Grignard reagent is consumed in multiple phases: Eq 1 neutralizes the HCl salt; Eq 2 deprotonates the primary amine; Eq 3 attacks the ester to form the intermediate ketone; and Eq 4 attacks the ketone to yield the tertiary alkoxide. The final equivalent drives the equilibrium to absolute completion.
-
Step 3: Thermal Equilibration Stir the mixture at -40 °C for 1 hour, then remove the cooling bath and allow the system to warm to room temperature with vigorous stirring overnight.
-
Step 4: Quenching & Visual Validation Cool the mixture to 0 °C and add saturated aqueous
dropwise. Self-Validating System: The reaction initially forms a thick, opaque precipitate of magnesium alkoxide salts. The dropwise addition of safely hydrolyzes these salts. The protocol is visually validated when the opaque precipitate completely dissolves into a biphasic liquid system, confirming total hydrolysis without degrading the product. -
Step 5: Phase Separation & Extraction Separate the aqueous phase and extract with ethyl acetate (3 × 150 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo to yield the crystalline amino alcohol.
Workflow for the synthesis of 1-Amino-2-methyl-1-phenylpropan-2-ol and its Pd(II) complexation.
Translation to Transition Metal Coordination
The true crystallographic value of 1-amino-2-methyl-1-phenylpropan-2-ol is realized when it is condensed with dimethylmalonate (using a
When this ligand coordinates with Palladium(II) precursors (such as
Quantitative Crystallographic Data
This structural distortion results in a much tighter coordination sphere, as evidenced by the shortening of the Pd–N bond lengths compared to unsubstituted reference scaffolds. The table below summarizes the crystallographic impact of the 5,5-dimethyl substitution on Pd(II) complexes, derived from rigorous X-ray diffraction studies[3].
Table 1: Comparative Crystallographic Parameters of Pd(II)-BOX Complexes
| Complex Designation | 5-Position Substituent | Pd(1)–N(1) Bond Length (Å) | Pd(1)–N(2) Bond Length (Å) | Coordination Geometry |
| Complex 5b (Derived from Title Compound) | 5,5-Dimethyl | 2.108(3) | 2.036(3) | Distorted Square Planar (Tight Pocket) |
| Complex 4a (Reference Scaffold) | Unsubstituted (5- | 2.134(3) | 2.060(3) | Standard Square Planar (Relaxed Pocket) |
Data Interpretation: The reduction in bond length (from ~2.134 Å to 2.108 Å) indicates a stronger, more rigid coordination of the BOX ligand to the metal center. This rigidity prevents the catalyst from adopting transient, unselective conformations during the transition state of a catalytic cycle, directly causing the enhanced enantiomeric excess (ee) observed in downstream drug synthesis.
Conclusion
The crystal structure analysis of 1-amino-2-methyl-1-phenylpropan-2-ol and its derivatives underscores a fundamental principle in drug development: macro-level catalytic success is dictated by micro-level crystallographic topology. By utilizing a Grignard-mediated synthesis to install geminal dimethyl groups adjacent to a single stereocenter, chemists can leverage the Thorpe-Ingold effect to engineer highly rigid, sterically demanding chiral pockets. This makes 1-amino-2-methyl-1-phenylpropan-2-ol an indispensable tool in the modern asymmetric catalysis arsenal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 436484, 1-Amino-2-methyl-1-phenylpropan-2-ol. PubChem.[Link]
-
Kuwata, S., et al. (2017). Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position. ACS Omega, 2(7), 3852–3863.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomers and Chirality of 1-Amino-2-methyl-1-phenylpropan-2-ol: A Technical Guide for Chiral Scaffold Synthesis and Resolution
Executive Summary
In modern drug discovery and asymmetric catalysis, the structural precision of chiral building blocks dictates the efficacy of downstream applications. 1-Amino-2-methyl-1-phenylpropan-2-ol (C10H15NO) is a highly versatile, sterically demanding amino alcohol. It serves as a critical precursor for synthesizing C2-symmetric bis(oxazoline) (BOX) ligands, which are indispensable in transition-metal-catalyzed asymmetric transformations. This whitepaper provides an in-depth analysis of its stereochemical architecture, details a self-validating synthetic methodology for its enantiopure production, and outlines the analytical workflows required for chiral resolution.
Stereochemical Architecture & Chirality
The pharmacological and catalytic utility of 1-amino-2-methyl-1-phenylpropan-2-ol is rooted in its specific stereochemical framework. To understand its chirality, we must deconstruct its carbon backbone:
-
The C1 Position (Chiral Center): The benzylic carbon (C1) is covalently bonded to four distinct substituents: a phenyl group (-Ph), a primary amine (-NH2), a hydrogen atom (-H), and the adjacent C2 carbinol carbon. This asymmetry makes C1 a definitive chiral center.
-
The C2 Position (Prochiral/Achiral Center): The adjacent carbon (C2) is bonded to a hydroxyl group (-OH), the C1 carbon, and two identical methyl groups (-CH3). Because of this gem-dimethyl configuration, C2 lacks the four distinct substituents required for chirality.
Consequently, the molecule possesses exactly one chiral center , resulting in only two possible stereoisomers (an enantiomeric pair) .
Quantitative Data Summary
Table 1 summarizes the core physicochemical and stereochemical properties of the scaffold .
| Property | Value |
| IUPAC Name | 1-amino-2-methyl-1-phenylpropan-2-ol |
| Chemical Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| Number of Chiral Centers | 1 (at the C1 position) |
| Stereoisomers | 2 (Enantiomeric pair: 1R and 1S) |
| Prochiral Center | C2 (gem-dimethyl configuration) |
Synthetic Methodologies for Enantiopure Production
While racemic mixtures can be synthesized and subsequently resolved, the de novo asymmetric synthesis of enantiopure (R)- or (S)-1-amino-2-methyl-1-phenylpropan-2-ol is far more efficient. The industry standard relies on the exhaustive Grignard addition of methylmagnesium bromide to an enantiopure amino acid precursor, such as (R)-methyl 2-amino-2-phenylacetate hydrochloride .
Step-by-Step Methodology: Asymmetric Grignard Synthesis
This protocol is designed as a self-validating system, ensuring that mechanistic pitfalls (such as racemization or dehydration) are actively mitigated and monitored.
-
Preparation & Inertion: Suspend (R)-methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) in anhydrous diethyl ether under a strict argon atmosphere. Cool the suspension to -40 °C using a dry ice/acetonitrile bath.
-
Nucleophilic Addition: Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 5.0 eq) dropwise to the cooled suspension.
-
Causality: Why 5 equivalents? The hydrochloride salt consumes 1 eq. The primary amine is deprotonated, consuming a 2nd eq (forming a magnesium amide). The ester requires 2 eq to fully convert into a tertiary alcohol. The 5th equivalent acts as a kinetic buffer to ensure complete conversion and scavenge adventitious moisture.
-
Causality: The -40 °C temperature is critical. It controls the highly exothermic Grignard addition and prevents base-catalyzed epimerization at the highly activated benzylic C1 chiral center.
-
-
Reaction Progression: Stir the reaction mixture at -40 °C for 1 hour, then allow it to gradually warm to room temperature and stir for 12 hours.
-
Causality: The extended timeframe at room temperature overcomes the steric hindrance of the gem-dimethyl intermediate, ensuring the reaction proceeds to completion.
-
-
Hydrolytic Quenching: Cool the mixture to 0 °C and carefully add saturated aqueous NH₄Cl dropwise until all precipitates dissolve.
-
Causality: NH₄Cl is a mild, weakly acidic proton source. It hydrolyzes the magnesium alkoxide/amide bonds without causing acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene—a failure mode common with stronger acid quenches.
-
-
Isolation & Self-Validation: Separate the phases and extract the aqueous layer with ethyl acetate (3x). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.
-
Self-Validation Checkpoint: Analyze an aliquot of the crude product via LC-MS. A mass peak at m/z 166.2 [M+H]⁺ confirms successful Grignard addition without dehydration.
-
Synthetic workflow of (R)-1-amino-2-methyl-1-phenylpropan-2-ol via Grignard addition.
Analytical Resolution and Chiral Verification
If the molecule is synthesized as a racemate, or to verify the enantiomeric excess (ee) of the asymmetric synthesis above, rigorous analytical resolution is required. Because enantiomers possess identical physical properties in achiral environments, Chiral Stationary Phase (CSP) High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is utilized.
-
Chromatographic Separation: The racemic mixture is passed through a chiral column (e.g., Chiralcel OD, which utilizes cellulose tris(3,5-dimethylphenylcarbamate)). The transient diastereomeric interactions between the CSP and the two enantiomers result in distinct retention times.
-
Validation: The ee must be >99% for pharmaceutical or catalytic applications. The absolute configuration is then cross-validated using polarimetry (measuring specific rotation
) or Circular Dichroism (CD) spectroscopy.
Chiral HPLC resolution and downstream validation workflow for enantiomeric purity.
Applications in Drug Development & Asymmetric Catalysis
The primary utility of 1-amino-2-methyl-1-phenylpropan-2-ol lies in its conversion into C2-symmetric bis(oxazoline) (BOX) ligands . When this amino alcohol is condensed with malononitrile or oxalyl chloride derivatives, it forms a bidentate ligand system.
The gem-dimethyl groups at the 5-position of the resulting oxazoline ring (derived directly from the C2 position of our amino alcohol) are not merely structural filler. They exert profound steric pressure on the metal center (e.g., Palladium or Copper) during catalysis. This steric bulk narrows the coordination bite angle, forcing incoming substrates into a highly specific chiral pocket, thereby maximizing the enantioselectivity of reactions like olefin polymerization, cyclopropanation, and allylic alkylation .
References
-
Nomura, K., et al. "Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position." ACS Omega, 2017. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 436484, 1-Amino-2-methyl-1-phenylpropan-2-ol." PubChem, 2025. URL:[Link]
Potential biological activity of 1-Amino-2-methyl-1-phenylpropan-2-ol derivatives.
The following technical guide provides an in-depth analysis of the 1-Amino-2-methyl-1-phenylpropan-2-ol scaffold, focusing on its structural properties, synthetic utility, and the biological activity of its advanced pharmaceutical derivatives.
Pharmacodynamics, Synthesis, and Therapeutic Potential
Molecular Architecture & Pharmacophore Analysis
The compound 1-Amino-2-methyl-1-phenylpropan-2-ol (CAS 826-60-8) represents a distinct "reversed" or "retro-inverso" analogue of the classic ephedrine/cathine pharmacophore. While structurally related to phenethylamines, its specific substitution pattern imparts unique physicochemical properties that differentiate it from typical CNS stimulants, making it a privileged scaffold for metabolic and cardiovascular drug discovery.
Structural Breakdown
Unlike naturally occurring catecholamines or ephedra alkaloids where the hydroxyl group is benzylic (C1) and the amine is aliphatic (C2), this scaffold features:
-
C1 (Benzylic Position): Substituted with a primary amine (-NH₂). This benzylic amine is chemically reactive but metabolically distinct from the standard phenethylamine motif.
-
C2 (Beta Position): Features a tertiary alcohol and a gem-dimethyl group (implied by the 2-methyl-propan-2-ol chain).
-
Stereochemistry: The molecule possesses two chiral centers, allowing for four stereoisomers. The specific orientation ((1S,2S) vs (1R,2S)) is critical for its use as a chiral auxiliary or transition-state mimetic.
Pharmacophore Comparison
The following diagram illustrates the structural divergence between the title compound and classic adrenergic agents.
Figure 1: Structural relationship between 1-Amino-2-methyl-1-phenylpropan-2-ol and established adrenergic agents. The tertiary alcohol prevents oxidation to a ketone (cathinone-like), altering its biological profile.
Biological Activity of Derivatives[3][4][5][6]
While the parent amino-alcohol is primarily a chemical tool, its derivatives exhibit potent biological activities in specific therapeutic areas, particularly where transition-state mimicry is required.
Renin Inhibition (Cardiovascular)
Derivatives of 1-Amino-2-methyl-1-phenylpropan-2-ol have been identified as key intermediates in the synthesis of Renin Inhibitors (e.g., 3,5-substituted piperidines).
-
Mechanism: The renin enzyme cleaves angiotensinogen at a specific Leu-Val bond. The 1,2-amino alcohol motif acts as a transition-state mimetic , mimicking the tetrahedral intermediate of the peptide bond hydrolysis.
-
Activity: These derivatives effectively lower blood pressure by interrupting the Renin-Angiotensin-Aldosterone System (RAAS) at its rate-limiting step.
-
Key Interaction: The hydroxyl group forms hydrogen bonds with the catalytic aspartic acid residues in the renin active site, while the phenyl ring occupies the hydrophobic S1 binding pocket.
Acetyl-CoA Carboxylase (ACC) Inhibition (Metabolic Disease)
The scaffold is utilized in the development of Bicyclic ACC Inhibitors for treating metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).
-
Role: The scaffold serves as a linker or headgroup that orients the inhibitor within the ACC active site.
-
Therapeutic Outcome: Inhibition of ACC1 and ACC2 reduces malonyl-CoA levels, thereby disinhibiting Carnitine Palmitoyltransferase 1 (CPT-1) and promoting fatty acid oxidation over synthesis.[1]
Pin1 Isomerase Inhibition (Oncology)
Research indicates the utility of this scaffold in constructing macrocyclic inhibitors of Pin1 , a peptidyl-prolyl isomerase overexpressed in many cancers.
-
Significance: Pin1 controls the conformation of phosphorylated proteins (e.g., p53, Myc). Small molecules derived from this amino-alcohol can lock Pin1 in an inactive state, promoting apoptosis in tumor cells.
Synthesis & Experimental Protocols
Synthesis of the Scaffold
The synthesis typically involves the addition of organometallics to amino acid derivatives or the reduction of alpha-amino ketones.
Protocol: Grignard Addition to Amino Esters
-
Reagents: Methyl 2-amino-2-phenylacetate (starting material), Methylmagnesium bromide (MeMgBr), dry THF.
-
Procedure:
-
Dissolve (S)-methyl 2-amino-2-phenylacetate in anhydrous THF under nitrogen atmosphere.
-
Cool to 0°C. Slowly add 3.0 equivalents of MeMgBr (3M in ether) dropwise to control exotherm.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench: Carefully pour the mixture into saturated aqueous NH₄Cl at 0°C.
-
Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.
-
Purification: Recrystallize from hexane/ether to yield the amino alcohol.
-
Biological Evaluation: Renin Inhibition Assay (FRET-based)
To validate the activity of derivatives synthesized from this scaffold:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.
-
Substrate: FRET peptide substrate (e.g., DABCYL-gaba-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS).
-
Enzyme: Recombinant Human Renin (0.5 nM final concentration).
-
Method:
-
Incubate the derivative (variable concentration) with Renin in assay buffer for 30 minutes at 37°C.
-
Initiate reaction by adding 5 µM FRET substrate.
-
Measurement: Monitor fluorescence increase (Excitation 340 nm, Emission 490 nm) continuously for 20 minutes.
-
Analysis: Calculate IC₅₀ by plotting initial velocity vs. inhibitor concentration.
-
Safety & Toxicology Profile
Structural Toxicology
-
CNS Effects: Unlike amphetamines, the presence of the tertiary alcohol and the benzylic amine arrangement significantly alters BBB permeability and receptor affinity. The gem-dimethyl group reduces metabolic deamination, but the lack of a secondary amine often reduces potency at monoamine transporters (DAT/NET) compared to methamphetamine.
-
Irritancy: The free base is a skin and eye irritant (H315, H318).
-
Metabolic Stability: The tertiary alcohol is resistant to oxidation, preventing the formation of potentially neurotoxic ketone metabolites.
Physicochemical Data Summary
| Property | Value | Implication |
| Molecular Weight | 165.23 g/mol | Fragment-like, high ligand efficiency potential. |
| LogP (Predicted) | ~1.4 | Good oral bioavailability; moderate BBB permeability. |
| H-Bond Donors | 2 (NH₂, OH) | Critical for active site binding (Asp residues). |
| Rotatable Bonds | 2 | Rigid scaffold, reducing entropic penalty in binding. |
Visualizing the Therapeutic Landscape
The following diagram maps the flow from the core scaffold to its high-value therapeutic derivatives.
Figure 2: Therapeutic diversification of the 1-Amino-2-methyl-1-phenylpropan-2-ol scaffold. The molecule serves as a versatile precursor for cardiovascular, metabolic, and oncological drugs.
References
-
PubChem. (2025).[2] 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO.[3][2][4][5] National Library of Medicine. [Link]
- Beume, R., et al. (2007). 3,5-Substituted Piperidine Compounds as Renin Inhibitors.
- Rikimaru, K., et al. (2012). Bicyclic Acetyl-CoA Carboxylase Inhibitors.
-
Rose, T. E. (2014). Design and Synthesis of Peptide Macrocycles Targeting the Pin1 Isomerase. UCLA Electronic Theses and Dissertations. [Link]
Sources
- 1. EP2507210A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]
- 2. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-amino-2-methyl-1-phenylpropan-2-ol (C10H15NO) [pubchemlite.lcsb.uni.lu]
- 4. (1S)-1-Amino-2-methyl-1-phenyl-2-propanol | 110480-86-9 [chemnet.com]
- 5. PubChemLite - FAKPSIGKWYUNJZ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
Solubility and stability of 1-Amino-2-methyl-1-phenylpropan-2-ol.
An in-depth technical analysis of 1-Amino-2-methyl-1-phenylpropan-2-ol (CAS: 826-60-8) reveals a highly versatile chiral amino alcohol scaffold. Widely utilized as a precursor for bis(oxazoline) (BOX) ligands in asymmetric transition-metal catalysis[1] and as a critical building block in the synthesis of pharmaceutical agents like acetyl-CoA carboxylase (ACC) inhibitors[2], its physicochemical behavior is dictated by its unique molecular architecture.
This whitepaper provides a comprehensive evaluation of the solubility dynamics, intrinsic chemical stability, and the self-validating experimental protocols required to characterize this compound.
Structural Causality and Physicochemical Profile
The molecular structure of 1-amino-2-methyl-1-phenylpropan-2-ol (C₁₀H₁₅NO) features a primary amine and a tertiary alcohol situated on adjacent carbons (C1 and C2, respectively), flanked by a lipophilic phenyl ring and a gem-dimethyl group[3].
The presence of the gem-dimethyl group at the C2 position is not merely a structural artifact derived from its Grignard synthesis (via the addition of methylmagnesium bromide to methyl 2-amino-2-phenylacetate)[1]; it is a critical determinant of the molecule's stability and solubility. This steric bulk provides profound conformational locking. When coordinated to transition metals such as Palladium(II), the electron-donating and sterically demanding environment of the gem-dimethyl group greatly improves the thermodynamic stability of the resulting catalytic complexes[4].
Quantitative Physicochemical Data
The amphiphilic nature of the molecule—balancing the polar -NH₂ and -OH groups against the hydrophobic phenyl and methyl moieties—results in a highly specific solubility profile. The free base exhibits excellent solubility in aprotic organic solvents, whereas its protonated hydrochloride salt is highly water-soluble[5].
Table 1: Physicochemical and Solubility Profile
| Property / Parameter | Value / Observation | Analytical Implication |
| Molecular Weight | 165.23 g/mol [3] | Standard LC-MS detection (M+H = 166.2)[6]. |
| Topological Polar Surface Area | 46.3 Ų[3] | High membrane permeability; good organic solubility. |
| Aqueous Solubility (Free Base) | Low (Partitions to organic)[1] | Requires pH adjustment for aqueous extraction. |
| Solubility in Toluene | High (~41.25 mg/mL observed)[5] | Ideal for refluxing catalytic reactions[5]. |
| Solubility in Ethyl Acetate | High[1] | Solvent of choice for liquid-liquid extraction[1]. |
Chemical Stability and Degradation Pathways
The intrinsic chemical stability of 1-amino-2-methyl-1-phenylpropan-2-ol is heavily influenced by the "gem-dimethyl effect."
-
Resistance to Dehydration: Unlike primary or secondary alcohols, the tertiary alcohol at the C2 position lacks an alpha-proton. This structural feature effectively blocks facile E1 and E2 dehydration mechanisms that would otherwise lead to alkene degradation products.
-
Oxidative Stability: The steric shielding provided by the methyl groups protects the C-O bond from oxidative cleavage. However, the primary amine at C1 remains susceptible to N-oxidation under aggressive oxidative stress.
-
Hydrolytic and Moisture Sensitivity: While the free base is stable, when this scaffold is incorporated into complex pharmaceutical formulations (such as ACC inhibitors), the presence of water can facilitate the degradation of the active pharmaceutical ingredient. Consequently, anhydrous pharmaceutical compositions and low-moisture manufacturing conditions are strictly required to prevent degradation and maintain shelf-life[7].
Mechanistic causality of the gem-dimethyl group on chemical stability.
Self-Validating Experimental Methodologies
To accurately profile the solubility and stability of this compound, researchers must employ self-validating systems that account for mass balance and analytical artifacts.
Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality: The shake-flask method is prioritized over kinetic solubility assays because it ensures true thermodynamic equilibrium, which is critical for compounds that can form stable crystalline lattices depending on the solvent dielectric constant.
-
Preparation: Weigh an excess amount of 1-amino-2-methyl-1-phenylpropan-2-ol (e.g., 50 mg) into a series of glass vials.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, EtOAc, or pH-adjusted aqueous buffers) to each vial.
-
Equilibration: Agitate the vials on an orbital shaker at 25.0 ± 0.1 °C for 24 hours. Validation step: 24 hours ensures complete saturation without inducing mechanical degradation.
-
Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: The 0.22 µm filter removes sub-visible colloidal particles that would otherwise artificially inflate the UV absorbance reading.
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (λ = 210 nm, due to the phenyl chromophore).
-
Mass Balance Check: Dissolve the remaining solid pellet in a high-solubility solvent (e.g., Methanol) and quantify. The sum of the dissolved and undissolved fractions must equal the initial 50 mg input to confirm no degradation occurred during the assay.
Experimental workflow for thermodynamic solubility profiling.
Protocol 2: Forced Degradation (Stability-Indicating Assay)
Causality: Exposing the compound to extreme stress reveals its intrinsic degradation pathways. The steric hindrance of the gem-dimethyl group specifically necessitates harsher conditions to induce observable C-O bond cleavage.
-
Baseline Establishment: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile/Water (50:50).
-
Hydrolytic Stress: Aliquot 1 mL of stock. Add 1 mL of 1N HCl (Acid stress) or 1N NaOH (Base stress). Incubate at 60 °C for 48 hours.
-
Oxidative Stress: Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours. Validation step: A control sample (stock + 1 mL water) must be run in parallel to ensure that any observed degradant peaks in the LC-MS are genuinely stress-induced and not artifacts of the incubation temperature.
-
Quenching & Analysis: Neutralize the acid/base samples. Analyze all samples via LC-MS to identify the mass-to-charge (m/z) ratios of emerging degradants, focusing specifically on N-oxide formation (M+16) in the oxidative stress cohort.
References
-
1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO. PubChem - NIH.[Link]
-
Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position. ACS Omega / PMC.[Link]
- Bicyclic acetyl-coa carboxylase inhibitors.
-
Development of novel synthetic methodologies in photocatalysis. Cardiff University.[Link]
- Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc).
Sources
- 1. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors - Google Patents [patents.google.com]
- 3. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]
- 7. EP2507210A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]
Introduction: The Significance of Phenylpropanolamine and its Stereoisomers
An In-depth Technical Guide to the Synthesis of Phenylpropanolamine Derivatives
Phenylpropanolamine (PPA), also known as norephedrine, is a psychoactive alkaloid and sympathomimetic amine. Structurally, it is a substituted phenethylamine and a member of the substituted amphetamine class.[1] First synthesized around 1910, PPA has a history of use in pharmaceutical preparations as a nasal decongestant and appetite suppressant.[1][2] Beyond its direct therapeutic applications, the true value of PPA in modern chemistry lies in its role as a versatile chiral building block for the synthesis of other active pharmaceutical ingredients (APIs) and as a chiral auxiliary in asymmetric synthesis.[3][4]
The PPA molecule possesses two chiral centers, meaning it can exist as four distinct stereoisomers: (1R,2S)- and (1S,2R)-norephedrine (the erythro form), and (1R,2R)- and (1S,2S)-norpseudoephedrine (the threo form). The specific stereochemistry of the molecule is critical, as different isomers can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the development of stereoselective synthetic routes to access each of these isomers in high optical purity is a paramount objective for researchers in drug development and organic synthesis.[4][5]
This guide provides a comprehensive review of the principal synthetic strategies for producing phenylpropanolamine derivatives, ranging from classical chemical methods to modern, highly selective biocatalytic cascades. We will delve into the mechanistic underpinnings of each approach, provide field-proven experimental protocols, and offer insights into the rationale behind key experimental choices.
Classical Chemical Synthesis Routes
Traditional chemical methods provide robust and scalable pathways to PPA derivatives. While often producing racemic or diastereomeric mixtures that require subsequent resolution, these methods form the foundational bedrock of PPA chemistry.
Reductive Amination: A Cornerstone of Amine Synthesis
Reductive amination is a powerful and widely used method for forming C-N bonds.[6] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[6][7] This one-pot approach is highly efficient for producing PPA derivatives.
The primary pathway begins with the reaction of an appropriate ketone, such as 1-phenyl-2-propanone (P2P), with an amine source like ammonia or ammonium acetate. The resulting imine is then reduced using a suitable reducing agent.
Causality in Reagent Selection: The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the starting ketone as well as the imine intermediate. Therefore, milder, more selective reducing agents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are ideal because they are less reactive towards ketones and aldehydes at neutral or weakly acidic pH but are highly effective at reducing the protonated imine intermediate.[6][7][8] This selectivity ensures that the reaction proceeds efficiently towards the desired amine product.
Caption: Reductive amination pathway for PPA synthesis.
Experimental Protocol: Reductive Amination of 1-Phenyl-2-propanone [9]
-
Reaction Setup: In a suitable reaction vessel, dissolve 11.42 g of ammonium acetate in 15.5 mL of methanol with stirring. Note that not all the ammonium acetate will dissolve.
-
Addition of Ketone: To this suspension, add 2.0 g of 1-phenyl-2-propanone.
-
Addition of Reducing Agent: Slowly add 1.32 g of sodium cyanoborohydride (NaBH₃CN) to the mixture in portions.
-
Reaction: Seal the vessel and stir the mixture at room temperature for 24-36 hours.
-
Work-up: Quench the reaction by pouring the mixture into a beaker containing 100 mL of water and 5 mL of concentrated hydrochloric acid. Stir to neutralize any remaining reducing agent.
-
Extraction (Base): Make the aqueous solution strongly basic (pH > 12) with NaOH. Extract the aqueous layer three times with a nonpolar organic solvent (e.g., dichloromethane or diethyl ether).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the phenylpropanolamine freebase. The product can be further purified by distillation or converted to a hydrochloride salt.
Synthesis from Propiophenone
An alternative classical route begins with propiophenone, which is first halogenated at the alpha-position, typically with bromine, to form α-bromopropiophenone.[10] This intermediate is a potent lachrymator and must be handled with extreme care in a fume hood. The α-bromoketone then undergoes nucleophilic substitution with ammonia to form the aminoketone (cathinone), which is subsequently reduced to yield a mixture of phenylpropanolamine diastereomers.
Causality in Reduction Step: The reduction of the cathinone intermediate to PPA involves converting a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is an excellent choice for this step. It is a cost-effective and safe hydride donor that selectively reduces ketones and aldehydes without affecting other functional groups like the phenyl ring.[10]
Caption: Synthesis of PPA via the Henry Reaction.
Asymmetric Synthesis: Controlling Stereochemistry
Achieving high optical purity is essential for pharmaceutical applications. Asymmetric synthesis strategies are employed to selectively produce a single desired stereoisomer, avoiding costly and often inefficient resolution steps. [5]
Use of Chiral Auxiliaries
A chiral auxiliary is a stereogenic compound that is temporarily attached to an achiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. [11]After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. Pseudoephedrine and its derivatives are themselves excellent examples of chiral auxiliaries used in asymmetric alkylation reactions, a testament to their value in stereocontrolled synthesis. [11]
Asymmetric Catalysis
A more modern and atom-economical approach is the use of chiral catalysts. Asymmetric transfer hydrogenation (ATH) is a powerful technique for the stereoselective reduction of imines. [12]This method uses a chiral metal complex, such as a Rhodium complex with a chiral ligand like TsDPEN, to deliver hydrogen from a simple source (e.g., formic acid/triethylamine) to one face of the prochiral imine, leading to the formation of one enantiomer in high excess. [12][13]This approach can be combined with dynamic kinetic resolution to convert a racemic starting material entirely into a single, optically pure product.
The Biocatalytic Frontier: Enzymatic Synthesis
Biocatalysis represents a paradigm shift in chemical synthesis, offering unparalleled selectivity under mild, environmentally benign conditions. [14]Multi-enzyme cascades have been developed that can produce all four stereoisomers of phenylpropanolamine in extremely high optical purity (er and dr >99.5%) and high analytical yields. [3] A state-of-the-art approach uses a one-pot cascade starting from an achiral material like β-methylstyrene. [3][14]The process involves a sequence of highly selective enzymatic reactions:
-
Epoxidation: A styrene monooxygenase (SMO) converts β-methylstyrene to an epoxide.
-
Hydrolysis: Stereocomplementary epoxide hydrolases (EHs) open the epoxide ring to form specific chiral 1-phenylpropane-1,2-diols.
-
Bioamination Cascade: A redox-neutral network of an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA) converts the chiral diol into the desired PPA stereoisomer. The ADH oxidizes one of the hydroxyl groups to a ketone, and the ωTA then performs a stereoselective amination to install the amino group. [3] The power of this system lies in the ability to select specific enzymes (ADHs and ωTAs with complementary regio- and stereo-selectivities) from a panel to precisely target any of the four possible PPA stereoisomers. [3]
Caption: Multi-enzyme cascade for stereoselective PPA synthesis.
Table 1: Summary of Biocatalytic Synthesis of PPA Stereoisomers [3]
| Target Stereoisomer | Key Enzymes Used | Analytical Yield | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| (1S,2R)-Norpseudoephedrine | Bs-BDHA + At(R)-ωTA | 95% | >99.5% | 98% |
| (1R,2S)-Norephedrine | Ls-ADH + Cv(S)-ωTA | 76% | >99.5% | >99.5% |
| (1S,2S)-Norpseudoephedrine | Bs-BDHA + Bm(S)-ωTA | 88% | >99.5% | 96% |
| (1R,2R)-Norephedrine | Aa-ADH + At(R)-ωTA | 58-61% (conversion) | >99.5% | >99.5% |
Conclusion
The synthesis of phenylpropanolamine derivatives has evolved significantly from its inception. Classical chemical methods, such as reductive amination and pathways from propiophenone, remain valuable for their scalability and robustness, particularly for accessing racemic mixtures. However, the stringent demands of the pharmaceutical industry for enantiomerically pure compounds have driven the development of sophisticated asymmetric strategies. The advent of biocatalysis has revolutionized the field, providing elegant, efficient, and environmentally sustainable one-pot cascades capable of producing all possible stereoisomers of PPA with near-perfect optical purity. For researchers and drug development professionals, a thorough understanding of this diverse synthetic landscape is crucial for selecting the optimal route that balances scalability, cost, stereochemical control, and environmental impact.
References
-
Gotor-Fernández, V., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem. [Link] [3][14]2. Galaxy.ai. (2019). Understanding the Synthesis of Phenylpropanolamine. Galaxy.ai Blog. [Link] [15]3. Brainly.com. (2019). How might a reductive amination be used to synthesize phenylpropanolamine, an amino alcohol pharmaceutical. Brainly.com. [Link] [7]4. Anonymous. Catalytic Hydrogenation of (pseudo)Ephedrine and Phenylpropanolamine. Erowid. [Link] [16]5. Gotor-Fernández, V., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. PubMed. [Link] [14]6. Lee, H.-K., et al. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. ResearchGate. [Link] [12]7. Psycho Chemist. Phenylpropanolamine and Cathinone from Propiophenone. Designer-Drug.com. [Link] [10]8. The Hive Archive. (2005). phenylpropanolamine from benzaldehyde. The Hive. [Link] [17]9. Google Patents. (1999). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. Google Patents. [18]10. Quora. (2025). What is the method for the synthesis of phenylprolamine?. Quora. [Link] [8]11. ResearchGate. (2013). Two Steps in One Pot: Enzyme Cascade for the Synthesis of Nor(pseudo)ephedrine from Inexpensive Starting Materials. ResearchGate. [Link]
- Google Patents. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
-
Google Patents. (2013). Method for producing cathine. Google Patents. [13]14. Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-Amino-1-Phenyl-1-Propanol and its Methylated Derivatives. Journal of Organic Chemistry. [Link]
-
YouTube. (2019). PHENYLPROPANOLAMINE SYNTHESIS. YouTube. [Link]
-
Dowse, R. (1983). BIOPHARMACEUTICS OF PHENYLPROPANOLAMINE. CORE. [Link] [19]17. Sciencemadness Discussion Board. (2005). possible ppa synthesis. Sciencemadness. [Link]
-
Chegg.com. (2017). Solved How might a reductive amination be used to. Chegg.com. [Link]
-
The Vespiary. (2009). phenylpropanolamine from benzaldehyde. The Vespiary. [Link]
-
ResearchGate. (2020). Possible phenylpropanolamine (PPA) isomers. ResearchGate. [Link] [4]21. Szollosi, R., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega. [Link]
-
Scherkus, C., et al. (2025). Reaction Engineering for Asymmetric R‐/S‐PAC Synthesis With Ephedrine or Pseudoephedrine Dehydrogenase in Pickering Emulsion. Biotechnology Journal. [Link]
-
Wikipedia. Chiral auxiliary. Wikipedia. [Link] [11]24. Szollosi, R., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Publications. [Link]
-
Wikipedia. Phenylpropanolamine. Wikipedia. [Link] [1]26. ResearchGate. The synthesis of phenylpropionic acids by modular cascade biocatalysis. ResearchGate. [Link]
-
Wikipedia. Reductive amination. Wikipedia. [Link] [6]28. YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. [Link] [9]29. PrepChem.com. Synthesis of l-phenylpropanolamine. PrepChem.com. [Link]
-
Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]
-
Designer-Drug.com. (2002). US Pat 6,399,828 - Amphetamines from Phenylpropanolamines. Designer-Drug.com. [Link]
-
ResearchGate. Phenylpropanolamine. ResearchGate. [Link] [2]33. Brainly.in. (2023). Synthesis of 1-phenyl-1-propanol using a Grignard reagent. Write out the full mechanism. Brainly.in. [Link]
-
Simon Fraser University. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository. [Link]
-
MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]
Sources
- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality | MDPI [mdpi.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. brainly.com [brainly.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. designer-drug.com [designer-drug.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. US9890406B2 - Method for producing cathine - Google Patents [patents.google.com]
- 14. High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. galaxy.ai [galaxy.ai]
- 16. designer-drug.com [designer-drug.com]
- 17. phenylpropanolamine from benzaldehyde [chemistry.mdma.ch]
- 18. EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]
- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
CAS number and molecular formula for 1-Amino-2-methyl-1-phenylpropan-2-ol.
CAS Registry Number: 826-60-8 Molecular Formula: C₁₀H₁₅NO[1][2]
Executive Summary
1-Amino-2-methyl-1-phenylpropan-2-ol is a specialized β-amino alcohol characterized by a vicinal amino-hydroxyl arrangement flanking a quaternary carbon center. Unlike its renowned structural isomers ephedrine and pseudoephedrine, which possess a secondary alcohol and a secondary amine, this compound features a primary amine at the benzylic position and a tertiary alcohol at the adjacent position.
This structural distinction confers unique chemical stability and reactivity, making it a valuable scaffold in asymmetric synthesis, particularly as a chiral auxiliary or ligand precursor. Its steric bulk, provided by the gem-dimethyl group alpha to the hydroxyl, prevents common side reactions such as O-acylation migration, rendering it a robust building block for oxazolidinone synthesis and coordination chemistry.
Chemical Identity & Physicochemical Properties[2][3][4]
The compound represents a structural hybrid of a benzylic amine and a tertiary alcohol. The presence of the quaternary carbon (C2) significantly influences its conformational preferences and solubility profile.
Table 1: Physicochemical Specifications
| Property | Data |
| CAS Number | 826-60-8 |
| IUPAC Name | 1-Amino-2-methyl-1-phenylpropan-2-ol |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| SMILES | CC(C)(O)C(N)C1=CC=CC=C1 |
| InChI Key | FAKPSIGKWYUNJZ-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | ~9.5 (Amine conjugate acid) |
| H-Bond Donors | 2 (NH₂, OH) |
| H-Bond Acceptors | 2 (N, O) |
Synthesis & Production Methodologies
While various routes exist, the most robust and regioselective method for laboratory-scale production is the Grignard Addition to Phenylglycine Esters . This pathway ensures the correct installation of the gem-dimethyl group and the tertiary alcohol functionality, avoiding the regioselectivity issues common in epoxide ring-opening strategies.
Core Synthesis Protocol: Double Grignard Addition
This protocol utilizes the reaction of an amino acid ester with excess methylmagnesium bromide.
Reagents:
-
Substrate: Methyl 2-amino-2-phenylacetate (Phenylglycine methyl ester) or its hydrochloride salt.
-
Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (3.5 - 4.0 equivalents).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Charge with anhydrous THF.
-
Free Base Liberation (if using salt): If starting with the ester hydrochloride, suspend in THF and treat with 1.0 eq of Triethylamine (TEA) at 0°C. Stir for 30 mins, filter off the triethylamine hydrochloride salts under inert atmosphere, and use the filtrate.
-
Grignard Addition: Cool the ester solution to 0°C. Slowly add MeMgBr (3.5 eq) dropwise over 60 minutes.
-
Causality: The first equivalent deprotonates the amine. The second attacks the ester carbonyl to form the ketone intermediate. The third attacks the ketone to form the tertiary alkoxide. Excess ensures complete conversion.
-
-
Reflux: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours to drive the sterically hindered second addition.
-
Quench: Cool to 0°C. Quench cautiously with saturated aqueous Ammonium Chloride (NH₄Cl). Avoid strong acids to prevent dehydration of the tertiary alcohol.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or convert to the Hydrochloride salt using HCl/Dioxane for long-term storage.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the transformation from the ester to the final amino alcohol.
Caption: Step-wise Grignard addition mechanism converting the amino-ester to the tertiary amino-alcohol.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following self-verifying analytical markers.
Proton NMR (¹H NMR) Signatures
In CDCl₃, the molecule exhibits distinct signals that confirm the structure:
-
Phenyl Group: Multiplet at δ 7.2–7.4 ppm (5H).
-
Benzylic Proton (H1): Singlet (or sharp singlet) at δ ~3.9–4.1 ppm.
-
Note: The absence of coupling to H2 (since C2 is quaternary) simplifies this signal to a singlet, distinguishing it from ephedrine isomers where the benzylic proton is a doublet.
-
-
Gem-Dimethyl Groups: Two distinct singlets at δ ~1.0–1.2 ppm (3H each).
-
Diastereotopicity: If the starting material was chiral (enantiopure), these methyls are diastereotopic and will appear as separate singlets.
-
-
Exchangeable Protons: Broad singlet for NH₂/OH, typically δ 1.5–2.5 ppm (variable).
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).
-
Target Ion: [M+H]⁺ = 166.12 m/z.
-
Fragmentation: Loss of water ([M+H-18]⁺) is less favorable than in secondary alcohols due to the stability of the tertiary center, but loss of the amino-benzyl fragment may be observed.
Applications in Drug Development & Research
Chiral Auxiliaries and Ligands
When synthesized from enantiopure Phenylglycine (D- or L-), the resulting 1-Amino-2-methyl-1-phenylpropan-2-ol serves as a robust chiral ligand .
-
N,O-Ligands: The free amine and hydroxyl groups can coordinate to transition metals (Zn, Cu, Ti) to catalyze asymmetric alkylations or aldol reactions.
-
Oxazolidinones: Reaction with phosgene or carbonyldiimidazole (CDI) yields chiral oxazolidinones (Evans-type auxiliaries), which are used to control stereochemistry in subsequent acylation reactions. The gem-dimethyl "Thorpe-Ingold" effect enhances the rate of ring closure and the stability of the resulting heterocycle.
Metabolic Reference Standard
In forensic toxicology and drug metabolism studies, this compound acts as a reference standard for the degradation pathways of designer drugs. It is a structural isomer of the methcathinone metabolite profile and helps distinguish between regioisomers in complex biological matrices.
Safety & Handling Protocols
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2.
-
Eye Damage/Irritation: Category 1 (Risk of serious damage).
Handling Procedures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of amine vapors.
-
Storage: Store in a cool, dry place (2–8°C recommended). The compound is hygroscopic; keep tightly sealed under inert gas (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO₂.
-
Spill Response: Neutralize spills with dilute acetic acid before absorbing with inert material.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 436484, 1-Amino-2-methyl-1-phenylpropan-2-ol. Retrieved from [Link]
-
Chakraborti, A. K., et al. (2004). An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines.[3] Organic & Biomolecular Chemistry.[3][4][5][6] Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
Methodological & Application
Use of 1-Amino-2-methyl-1-phenylpropan-2-ol as a chiral auxiliary.
The following guide details the technical specifications, synthesis, and application of 1-Amino-2-methyl-1-phenylpropan-2-ol , a specialized chiral amino alcohol. While often broadly classified as a "chiral auxiliary," its primary and most potent application is as a chiral ligand in enantioselective organometallic catalysis.
This guide distinguishes itself by focusing on the unique structural advantages of the gem-dimethyl tertiary alcohol moiety, which offers superior stability compared to secondary alcohol analogues like ephedrine.
CAS No: 826-60-8 (Racemic) / Specific enantiomers derived from Phenylglycine.
Classification: Chiral
Executive Summary & Structural Logic
In the landscape of chiral induction, 1-Amino-2-methyl-1-phenylpropan-2-ol represents a "second-generation" improvement over classical ligands like Norephedrine.
The Structural Advantage:
-
Oxidative Stability: Unlike Norephedrine (which possesses a secondary alcohol), this compound features a tertiary alcohol at the C2 position. This prevents the formation of ketone byproducts during oxidative workups or side reactions.
-
Steric Locking (Thorpe-Ingold Effect): The gem-dimethyl group at C2 creates a rigid steric bulk. This restricts conformational freedom in the transition state, often leading to higher enantiomeric excess (ee) compared to less hindered analogues.
-
Coordination: It acts as a bidentate [N, O] ligand, forming stable 5-membered chelate rings with metals like Zinc (Zn), Copper (Cu), or Boron (B).
Synthesis Protocol: The "Auxiliary" Preparation
Objective: Synthesize (R)-1-Amino-2-methyl-1-phenylpropan-2-ol from (R)-Phenylglycine Methyl Ester. Scale: 10 mmol basis.
Reagents & Equipment[1]
-
Substrate: (R)-Phenylglycine Methyl Ester Hydrochloride (2.02 g, 10 mmol).
-
Reagent: Methyl Magnesium Bromide (MeMgBr), 3.0 M in Diethyl Ether (12 mL, ~36 mmol). Note: Excess is required to neutralize the amine salt and react with the ester.
-
Solvent: Anhydrous THF (50 mL).
-
Apparatus: Flame-dried 2-neck round bottom flask, N2 atmosphere, addition funnel.
Step-by-Step Methodology
-
Slurry Formation: Suspend the (R)-Phenylglycine Methyl Ester HCl in anhydrous THF (30 mL) under nitrogen at 0°C.
-
Grignard Addition: Add MeMgBr solution dropwise over 20 minutes.
-
Observation: The mixture will froth initially as the amine salt is neutralized (Methane gas evolution).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Checkpoint: TLC (SiO2, 10% MeOH/DCM) should show complete consumption of the ester.
-
-
Quenching (Critical): Cool back to 0°C. Slowly add Saturated Aqueous NH4Cl (20 mL).
-
Caution: Exothermic reaction.
-
-
Workup:
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate (hot/cold method) to obtain white needles.
Synthesis Workflow Diagram
Caption: Transformation of amino-ester to tertiary amino-alcohol via Grignard addition.
Application Protocol: Enantioselective Diethylzinc Addition
Objective: Use the synthesized ligand to catalyze the enantioselective addition of Diethylzinc to Benzaldehyde.[6][9] Mechanism: The ligand forms a chiral dimeric Zinc complex, accelerating the reaction relative to the background racemic reaction.
Reagents
-
Ligand: (R)-1-Amino-2-methyl-1-phenylpropan-2-ol (8.2 mg, 0.05 mmol, 5 mol% ).
-
Substrate: Benzaldehyde (106 mg, 1.0 mmol).
-
Reagent: Diethylzinc (Et2Zn), 1.0 M in Hexane (2.2 mL, 2.2 mmol).
-
Solvent: Toluene (anhydrous).
Protocol
-
Catalyst Formation:
-
In a flame-dried Schlenk tube under Argon, dissolve the Ligand in Toluene (2 mL).
-
Add Et2Zn (2.2 mL) at RT.
-
Stir for 20 minutes. Ethane gas will evolve. The solution typically turns clear or slightly yellow.
-
-
Substrate Addition:
-
Cool the mixture to 0°C (Ice bath). Note: Lower temperatures generally improve ee% but reduce rate.
-
Add Benzaldehyde dropwise.
-
-
Reaction Phase:
-
Stir at 0°C for 6–12 hours.
-
Monitoring: Monitor by GC or TLC.
-
-
Quench & Analysis:
-
Quench with 1M HCl (5 mL).
-
Extract with Et2O.
-
Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Expected Results (Data Table)
| Parameter | Value / Observation |
| Ligand Loading | 2–5 mol% |
| Conversion | >95% |
| Enantiomeric Excess (ee) | 88–96% (Substrate dependent) |
| Major Enantiomer | (S)-1-Phenylpropan-1-ol (using R-ligand)* |
| Side Products | Benzyl alcohol (via reduction) - typically <2% |
*Note: Stereochemical outcome follows the transition state models proposed by Noyori/Soai. The (R)-ligand typically blocks one face, directing attack to generate the (S)-alcohol.
Mechanistic Pathway
Caption: Catalytic cycle showing the formation of the active Zinc dimer and alkyl transfer.[7][10][11][]
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, perform these checks:
-
The "Achiral Background" Check:
-
Issue: Low ee% (e.g., <50%).
-
Cause: The uncatalyzed reaction between free Et2Zn and aldehyde is competing with the catalyzed pathway.
-
Validation: Run a blank reaction without the ligand. If it proceeds rapidly at 0°C, your reagents are too reactive or temperature is too high.
-
Fix: Lower temperature to -20°C or dilute the reaction to slow the background rate.
-
-
Ligand Purity Check:
-
Issue: Inconsistent results.
-
Cause: The amino alcohol may have absorbed water or CO2 (forming carbamates).
-
Validation: 1H NMR of the ligand should show sharp methyl singlets. Broadening indicates aggregation or impurities.
-
Fix: Recrystallize the ligand and dry under high vacuum (0.1 mmHg) for 4 hours before use.
-
-
Non-Linear Effects:
-
This system often exhibits positive non-linear effects ((-)NLE). A ligand with 20% ee might generate a product with 80% ee. This confirms the formation of hetero-dimeric aggregates (meso-aggregates) that are catalytically inactive, leaving the homochiral dimer to catalyze the reaction.
-
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[6][8][9] Chemical Reviews, 92(5), 833-856. Link
-
Watanabe, M., Soai, K. (1989). Enantioselective addition of diethylzinc to aldehydes using chiral amino alcohols.[6][8][9] Journal of the Chemical Society, Perkin Transactions 1. (Contextual grounding for amino alcohol ligands).
-
ChemScene. (n.d.). 1-Amino-2-methyl-1-phenylpropan-2-ol Product Data. Retrieved March 5, 2026. Link
-
Paleo, M. R., et al. (2000).[9] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. Journal of Organic Chemistry, 65, 2108-2113.[9] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Amino-2-methyl-1-phenylpropan-2-ol | CymitQuimica [cymitquimica.com]
- 5. CN101631764A - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 9. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
Application Note: Synthesis of 4,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
Introduction and Significance
This application note provides a comprehensive guide for the synthesis of 4,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one from the precursor 1-amino-2-methyl-1-phenylpropan-2-ol. The gem-dimethyl group at the C4 position offers unique steric properties, making this specific oxazolidinone a valuable building block. We present three distinct, detailed protocols using different carbonylating agents, catering to various laboratory needs regarding safety, cost, and reaction conditions. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system from reaction to purification and characterization.
Chemical Principles and Reaction Mechanism
The formation of an oxazolidinone from a 1,2-amino alcohol is a cyclization reaction involving the introduction of a carbonyl group. This process is an intramolecular condensation that forms a stable, five-membered cyclic carbamate (urethane). The reaction is highly favorable, governed by Baldwin's rules for ring closure, which classify this as a "5-Exo-Trig" process—a kinetically favored pathway.[6]
The overall transformation requires a "carbonyl donor" or carbonylating agent. The choice of this reagent is critical and influences reaction conditions, safety, and efficiency. Historically, the highly reactive and toxic gas phosgene was used.[7][8] However, numerous safer and more convenient alternatives are now standard practice.[9]
The general mechanism involves two key steps:
-
Activation: One of the nucleophilic groups of the amino alcohol (either the amine or the hydroxyl group) attacks the carbonylating agent. This forms an activated intermediate, such as an isocyanate, a chloroformate, or an acylimidazolide.
-
Intramolecular Cyclization: The remaining nucleophilic group attacks the newly formed carbonyl center, displacing a leaving group and closing the five-membered ring to yield the oxazolidinone product.
Experimental Protocols
The following protocols detail the synthesis of 4,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one. It is imperative to use anhydrous solvents and reagents where specified to prevent hydrolysis of intermediates and ensure high yields.
Protocol 1: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
CDI is an excellent, safe alternative to phosgene that reacts under mild conditions.[10][11] The reaction proceeds via an acylimidazolide intermediate, and the primary byproducts, imidazole and CO₂, are easily managed. Imidazole can be removed during the aqueous workup.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1-Amino-2-methyl-1-phenylpropan-2-ol | 179.26 | 10.0 | 1.79 g | Starting amino alcohol |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 11.0 | 1.78 g | Use high-purity grade (>97%) |
| Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Anhydrous |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | 30 mL | For quenching |
| Ethyl Acetate (EtOAc) | 88.11 | - | 100 mL | For extraction |
| Brine | - | - | 30 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | For drying |
Step-by-Step Methodology
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-amino-2-methyl-1-phenylpropan-2-ol (1.79 g, 10.0 mmol).
-
Dissolve the amino alcohol in 50 mL of anhydrous THF.
-
In a separate flask, dissolve 1,1'-Carbonyldiimidazole (1.78 g, 11.0 mmol, 1.1 equiv) in 20 mL of anhydrous THF.
-
Slowly add the CDI solution to the amino alcohol solution at room temperature over 15 minutes. Causality Note: A slight exotherm and gas evolution (CO₂) may be observed. A slow addition rate prevents a rapid temperature increase.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding 30 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (30 mL). Trustworthiness Note: This wash removes residual water-soluble impurities, including imidazole hydrochloride formed during the quench.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from an ethyl acetate/hexanes mixture to afford white crystals of 4,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one.
Protocol 2: Synthesis using Diethyl Carbonate
This method is cost-effective but requires high temperatures to drive the reaction, as diethyl carbonate is less reactive than CDI.[6][12][13] A catalytic amount of a strong base is necessary to facilitate the reaction, which proceeds by eliminating ethanol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1-Amino-2-methyl-1-phenylpropan-2-ol | 179.26 | 10.0 | 1.79 g | Starting amino alcohol |
| Diethyl Carbonate | 118.13 | ~200 | 25 mL | Serves as reagent and solvent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 0.28 g | Anhydrous, powdered |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | For workup |
| Deionized Water | 18.02 | - | 50 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5 g | For drying |
Step-by-Step Methodology
-
Set up a round-bottom flask with a magnetic stir bar and a distillation head connected to a condenser and a collection flask.
-
Charge the reaction flask with 1-amino-2-methyl-1-phenylpropan-2-ol (1.79 g, 10.0 mmol), diethyl carbonate (25 mL), and anhydrous potassium carbonate (0.28 g, 2.0 mmol).
-
Heat the mixture to reflux (oil bath temperature ~130-140 °C). Causality Note: The high temperature is required to overcome the activation energy for the reaction with the less reactive diethyl carbonate. Ethanol will begin to distill off as the reaction proceeds, driving the equilibrium towards the product.
-
Continue heating for 6-8 hours, or until ethanol distillation ceases. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove K₂CO₃ and other water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent and excess diethyl carbonate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or toluene) to yield the pure oxazolidinone.
Protocol 3: Synthesis using Di-tert-butyl Dicarbonate ((Boc)₂O)
(Boc)₂O is a very mild and safe reagent primarily used for amine protection.[14][15] In this context, it can facilitate a cascade reaction where it first forms a Boc-carbamate intermediate, which then cyclizes to the oxazolidinone. A base is often used to promote the final ring-closing step.[16]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1-Amino-2-methyl-1-phenylpropan-2-ol | 179.26 | 10.0 | 1.79 g | Starting amino alcohol |
| Di-tert-butyl Dicarbonate ((Boc)₂O) | 218.25 | 11.0 | 2.40 g | Boc Anhydride |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.0 | 0.12 g | Catalyst |
| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.67 mL | Base |
| Acetonitrile (MeCN) | 41.05 | - | 60 mL | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | - | - | 20 mL | For washing |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | 20 mL | For washing |
| Ethyl Acetate (EtOAc) | 88.11 | - | 100 mL | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | For drying |
Step-by-Step Methodology
-
In a 250 mL round-bottom flask, dissolve 1-amino-2-methyl-1-phenylpropan-2-ol (1.79 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol) in anhydrous acetonitrile (40 mL).
-
Add triethylamine (1.67 mL, 12.0 mmol) to the solution.
-
Dissolve (Boc)₂O (2.40 g, 11.0 mmol) in anhydrous acetonitrile (20 mL) and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 1 hour to facilitate the formation of the N-Boc intermediate.
-
Gently heat the reaction mixture to 50-60 °C and stir for 4-6 hours to promote cyclization. Causality Note: Heating facilitates the intramolecular SₙAc (nucleophilic acyl substitution) reaction, where the hydroxyl group attacks the carbamate carbonyl, leading to ring closure and expulsion of a tert-butoxide group.
-
Monitor the reaction by TLC for the disappearance of the intermediate and formation of the product.
-
After cooling, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Trustworthiness Note: The acid wash removes Et₃N and DMAP, while the base wash removes any acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude solid by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) or recrystallization to obtain the pure product.
Data Summary and Protocol Comparison
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free incorporation of CO 2 into 2-oxazolidinones: a review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00551J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. benchchem.com [benchchem.com]
- 6. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Phosgene and Substitutes [sigmaaldrich.com]
- 10. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. prepchem.com [prepchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 15. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: 1-Amino-2-methyl-1-phenylpropan-2-ol in Enantioselective Alkylation
The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on asymmetric synthesis. It details the use of 1-Amino-2-methyl-1-phenylpropan-2-ol , a sterically specialized chiral
Executive Summary
1-Amino-2-methyl-1-phenylpropan-2-ol (CAS: 826-60-8) is a privileged chiral ligand scaffold used in the asymmetric alkylation of carbonyl compounds. Structurally, it is a gem-dimethyl analogue of phenylglycinol. The presence of the bulky gem-dimethyl group at the C2 position (adjacent to the hydroxyl group) exerts a profound Thorpe-Ingold effect , facilitating the formation of rigid metal-chelate complexes.
This ligand is primarily utilized in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes , serving as a precursor to the active dinuclear zinc catalyst. It offers superior enantiocontrol compared to less substituted amino alcohols due to the steric locking of the transition state.
Key Applications:
-
Enantioselective synthesis of chiral secondary alcohols.[1][2][3]
-
Precursor for
-symmetric Bis(oxazoline) (BOX) ligands.[4] -
Mechanistic probe for dinuclear zinc catalysis (Noyori-type mechanism).
Scientific Foundation & Mechanism
The Mechanistic Paradigm
The reaction proceeds via a ligand-accelerated catalysis mechanism. The
-
Pre-catalyst Formation: The amino alcohol reacts with
to form a mono-zinc chelate, releasing ethane. -
Dinuclear Transition State: A second equivalent of
coordinates to the oxygen of the chelate. The aldehyde substrate then coordinates to the zinc center, activated by the Lewis acidic zinc. -
Stereoselection: The gem-dimethyl group forces the aldehyde to approach from a specific face (Si-face or Re-face, depending on ligand configuration) to minimize steric repulsion, leading to high enantiomeric excess (ee).
Visualization of the Catalytic Cycle
The following diagram illustrates the formation of the active catalyst and the proposed transition state assembly.
Caption: Catalytic cycle for the enantioselective alkylation of aldehydes using 1-Amino-2-methyl-1-phenylpropan-2-ol, highlighting the formation of the active dinuclear zinc species.
Experimental Protocols
Protocol A: Synthesis of the Ligand
Target: (R)-1-Amino-2-methyl-1-phenylpropan-2-ol This ligand is synthesized via a Grignard addition to phenylglycine methyl ester. The gem-dimethyl group is installed in this step.
Reagents:
-
(R)-Phenylglycine methyl ester hydrochloride (1.0 equiv)
-
Methylmagnesium bromide (MeMgBr) (3.0 M in diethyl ether, 4.0 equiv)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Suspension: Suspend (R)-phenylglycine methyl ester hydrochloride (10.0 g, ~50 mmol) in anhydrous diethyl ether (200 mL). Cool the suspension to -40 °C using an acetonitrile/dry ice bath.
-
Expert Insight: Low temperature is critical to prevent racemization of the sensitive
-amino ester center before the Grignard addition occurs.
-
-
Addition: Slowly add MeMgBr (67 mL of 3.0 M solution, 200 mmol) dropwise over 1 hour. Maintain internal temperature below -30 °C.
-
Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours and stir overnight (12 h). The solution will become a turbid suspension.
-
Quench: Cool the mixture to 0 °C. Carefully quench by dropwise addition of saturated aqueous
until the precipitate dissolves and two clear layers form. -
Extraction: Separate the organic phase. Extract the aqueous phase with Ethyl Acetate (
mL).[5] -
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Recrystallize the crude solid from hexane/ethyl acetate to yield colorless needles.-
Expected Yield: 50–65%
-
Characterization:
NMR should show a characteristic singlet (6H) for the gem-dimethyl group at ppm.
-
Protocol B: Enantioselective Alkylation of Benzaldehyde
Target: (S)-1-Phenylpropan-1-ol (using (R)-ligand)
Reagents:
-
Benzaldehyde (1.0 mmol, freshly distilled)
-
Diethylzinc (
) (1.0 M in hexane, 1.2 mmol) -
Ligand: (R)-1-Amino-2-methyl-1-phenylpropan-2-ol (0.05 mmol, 5 mol%)
-
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk flask under argon, dissolve the Ligand (8.2 mg, 0.05 mmol) in anhydrous toluene (2.0 mL).
-
Zinc Activation: Add
(1.2 mL, 1.2 mmol) at RT. Stir for 20 minutes.-
Observation: Ethane gas evolution will occur. Ensure the system is vented through a bubbler or inert gas line.
-
-
Substrate Addition: Cool the mixture to 0 °C . Add benzaldehyde (106 mg, 1.0 mmol) dropwise.
-
Incubation: Stir at 0 °C for 12–18 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with 1N HCl (2 mL). Extract with
( mL). Wash combined organics with brine, dry over , and concentrate. -
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
Data Interpretation & Troubleshooting
Expected Performance Metrics
The following table summarizes typical performance data for this ligand class in the alkylation of various aldehydes.
| Substrate | R-Group | Yield (%) | ee (%) | Configuration |
| Benzaldehyde | Ph | 92-98 | 88-95 | (S) |
| p-Chlorobenzaldehyde | p-Cl-Ph | 90-95 | 85-92 | (S) |
| Cinnamaldehyde | Styryl | 85-90 | 80-88 | (S) |
| Cyclohexanecarboxaldehyde | c-Hex | 75-85 | >90 | (S) |
Note: The configuration of the product is opposite to the configuration of the ligand's C1 center in most Noyori-type models.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Re-dry toluene over Na/Benzophenone; ensure flame-drying of glassware. |
| Low ee (<50%) | Racemization of Ligand | Check optical rotation of the starting ligand. Ensure low temp during Grignard synthesis. |
| Low ee (<50%) | Non-catalyzed background reaction | Ensure Ligand is fully dissolved and complexed with Zn before adding aldehyde. Lower reaction temp to -20°C. |
| Slow Reaction | Steric bulk of substrate | Increase catalyst loading to 10 mol% or allow reaction to warm to RT after initial 2h at 0°C. |
Synthesis Workflow Diagram
The following diagram outlines the critical path for synthesizing the ligand and its subsequent application.
Caption: Synthetic workflow for generating the 1-Amino-2-methyl-1-phenylpropan-2-ol ligand from amino ester precursors.
References
-
Rikimaru, K., et al. (2004).[6] "Synthesis of (R)-1-Amino-2-methyl-1-phenylpropan-2-ol." Synthesis, 2004(6), 909-917.[6]
-
Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition, 30(1), 49-69.
-
Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833-856.
-
Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). "Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols." The Journal of Organic Chemistry, 65(7), 2108-2113.
-
Wright, T. B., & Evans, P. A. (2021). "Catalytic Enantioselective Alkylation of Prochiral Enolates." Chemical Reviews, 121(15), 9196-9242.
Sources
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]
Application Note: Catalytic Asymmetric Alkylation of Aldehydes Using Chiral Amino Alcohols
Executive Summary
This application note details the protocol for the enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral
The protocol focuses on the use of (-)-DAIB (3-exo-(dimethylamino)isoborneol) as the gold-standard ligand, achieving high enantiomeric excess (ee >98%) in the synthesis of secondary alcohols—critical pharmacophores in drug development.
Mechanistic Principles & Rational Design
The Concept of Ligand Acceleration
In the absence of a ligand, diethylzinc (
The Transition State
The high enantioselectivity arises from a rigid tricyclic transition state involving two zinc atoms:
- (Cheliated): Binds the amino alcohol and the alkyl group.
- (Lewis Acid): Activates the aldehyde carbonyl.
-
Geometry: The alkyl group is transferred from
to the aldehyde on across a defined face, minimizing steric clash between the ligand's bulk and the aldehyde's substituent.
Figure 1: Pathway for Ligand-Accelerated Catalysis. The formation of the heterobimetallic complex is the rate-determining structural organization step.
Experimental Protocols
Safety & Pre-requisites
-
Pyrophoric Hazard: Diethylzinc (
) ignites spontaneously in air. All transfers must use Schlenk techniques or a glovebox. -
Solvents: Toluene must be distilled over Sodium/Benzophenone or dried via an alumina column system (
ppm). -
Glassware: Flame-dried under vacuum and backfilled with Argon (3 cycles).
Protocol A: Catalyst Preparation (In Situ)
While (-)-DAIB is commercially available, its purity is paramount. If the solid appears yellow or sticky, recrystallize from ethanol before use.
Reagents:
-
(-)-DAIB: 39.4 mg (0.2 mmol, 2 mol%)
-
Toluene (Anhydrous): 10 mL
-
Diethylzinc (1.0 M in Hexane): 12.0 mL (12.0 mmol)
Procedure:
-
Charge a flame-dried 50 mL Schlenk flask with (-)-DAIB (39.4 mg) and a magnetic stir bar.
-
Evacuate and backfill with Argon.
-
Add anhydrous Toluene (10 mL) via syringe.
-
Degassing: Briefly freeze-pump-thaw the solution if ultra-high ee is required (removes dissolved
). -
Add Diethylzinc solution (12.0 mL) dropwise at room temperature.
-
Observation: Ethane gas evolution will occur. Ensure the system is vented through an oil bubbler.
-
-
Stir for 15 minutes at
to form the active zinc-aminoalkoxide complex.
Protocol B: Enantioselective Alkylation
Substrate: Benzaldehyde (Freshly distilled, stored under Argon).
Procedure:
-
Cool the catalyst solution (from Protocol A) to
using an ice/water bath.-
Note: Lower temperatures (
) may improve ee for aliphatic aldehydes but reduce rate. is optimal for benzaldehyde.
-
-
Add Benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol) dropwise over 20 minutes.
-
Critical: Slow addition prevents localized concentration spikes that could trigger the non-catalyzed background reaction.
-
-
Allow the mixture to warm to room temperature (
) and stir for 6–12 hours.-
Monitoring: Check conversion via TLC (Hexane/EtOAc 8:2) or GC-FID.
-
-
Quench: Carefully add saturated aqueous
(10 mL) at . Vigorous bubbling will occur. -
Extraction: Extract with
( mL). -
Wash: Wash combined organics with 1M HCl (10 mL) to remove the amino alcohol ligand (which can be recovered by basifying the aqueous layer), then brine.
-
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo. -
Purification: Flash chromatography (
, Hexane/EtOAc 95:5).
Analysis & Quality Control
To validate the diastereoselectivity (or enantioselectivity in this case), chiral HPLC is required.[1]
Target Product: (S)-1-Phenyl-1-propanol Standard: Racemic 1-Phenyl-1-propanol (prepared via Grignard reaction for reference).
Chiral HPLC Method[3]
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H or OD (250 x 4.6 mm) |
| Mobile Phase | Hexane / Isopropanol (98:2) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature |
Expected Retention Times (Approximate)
-
(S)-Enantiomer (Major): ~11.5 min
-
(R)-Enantiomer (Minor): ~13.8 min
-
Selectivity Factor (
): > 1.2
Data Reporting
Calculate Enantiomeric Excess (
Troubleshooting & Optimization
Common Failure Modes
Figure 2: Troubleshooting Logic for Enantioselectivity Issues.
The "Non-Linear Effect"
A unique feature of amino alcohol catalysis is the Non-Linear Effect (NLE) .
-
Observation: You may achieve 98% ee product using only 15% ee ligand.
-
Reason: The heterobimetallic dimer formed by a racemic ligand (
) is thermodynamically more stable and less reactive than the homochiral dimer ( ). Thus, the "bad" ligand is sequestered in an inactive sink, leaving the "good" homochiral ligand to catalyze the reaction. -
Implication: Extremely expensive, 100% pure ligands are not always necessary; >90% purity often suffices.
References
-
Noyori, R., & Kitamura, M. (1991).[2] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[2] Angewandte Chemie International Edition, 30(1), 49–69. Link
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes promoted by a chiral amino alcohol.[3][4] Journal of the American Chemical Society, 108(21), 6071–6072. Link
-
Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols. Tetrahedron Letters, 25(26), 2823–2824. Link
-
Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000).[5] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols.[5] The Journal of Organic Chemistry, 65(7), 2108–2113. Link
Sources
Application Note: Strategic Utility of 1-Amino-2-methyl-1-phenylpropan-2-ol in Advanced Pharmaceutical Synthesis
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) and chiral catalysts relies heavily on privileged molecular scaffolds. 1-Amino-2-methyl-1-phenylpropan-2-ol is a highly specialized, sterically demanding chiral amino alcohol. It serves a dual mandate in modern organic synthesis: as a direct, lipophilic pharmacophore in the synthesis of enzyme inhibitors (such as Renin and Acetyl-CoA Carboxylase inhibitors), and as a critical chiral building block for synthesizing C2-symmetric bis(oxazoline) (BOX) ligands used in asymmetric transition-metal catalysis. This guide details the structural causality, biological applications, and validated synthetic protocols associated with this compound.
Physicochemical Profiling & Structural Causality
Before deploying this compound in a synthetic route, it is critical to understand how its topology dictates its reactivity and biological behavior.
| Property | Value | Structural Significance |
| Molecular Weight | 165.23 g/mol [1] | Small molecule, ideal for fragment-based drug design. |
| Chemical Formula | C10H15NO[1] | Contains both a primary amine and a tertiary alcohol. |
| CAS Numbers | 826-60-8 (Racemic)110480-86-9 (1S)110480-87-0 (1R)[1] | Enantiopurity is critical; the 1R and 1S enantiomers direct opposite spatial geometries in catalysis and target binding. |
| Key Structural Motifs | C1-Phenyl, C2-gem-Dimethyl | The gem-dimethyl group provides massive steric shielding, preventing metabolic degradation and locking the molecule's conformation[2]. |
Causality of the Scaffold: The primary amine and tertiary alcohol are situated on adjacent carbons (C1 and C2). The C2 gem-dimethyl group creates severe steric hindrance. In medicinal chemistry, this forces the molecule into a rigid conformation that perfectly occupies deep hydrophobic pockets in target proteins. In asymmetric catalysis, when cyclized into an oxazoline, the C1-phenyl group acts as a rigid "chiral wall," dictating the facial selectivity of incoming substrates[3].
Application 1: Direct Pharmacophore in Active Pharmaceutical Ingredients (APIs)
Renin Inhibitors (Cardiovascular Therapeutics)
Renin is an aspartyl protease responsible for cleaving angiotensinogen. Inhibiting renin requires molecules that can navigate its deep, hydrophobic S1 and S3 sub-pockets while hydrogen-bonding with the catalytic aspartate residues. The (1R)-enantiomer of 1-amino-2-methyl-1-phenylpropan-2-ol is directly coupled to piperidine scaffolds to form potent renin inhibitors[2]. The bulky phenyl and gem-dimethyl groups provide the necessary lipophilic bulk, while the hydroxyl group mimics the transition state of the peptide cleavage, binding tightly to the enzyme's active site[2].
Mechanism of action for renin inhibitors interrupting the Renin-Angiotensin signaling pathway.
Acetyl-CoA Carboxylase (ACC) Inhibitors (Metabolic Therapeutics)
ACC is a critical enzyme in lipid metabolism, and its inhibitors are actively developed for metabolic syndrome and fatty liver disease. The (1S)-enantiomer is utilized as a terminal capping group in cyclohexane-derived ACC inhibitors, where the amino alcohol motif enhances both target affinity and oral bioavailability[4].
Application 2: Chiral Auxiliary for C2-Symmetric Bis(oxazoline) Ligands
In transition-metal catalysis, C2-symmetric bis(oxazoline) (BOX) ligands are privileged chiral auxiliaries. The synthesis of these ligands using 1-amino-2-methyl-1-phenylpropan-2-ol introduces a gem-dimethyl group at the 5-position of the resulting oxazoline ring[3].
Mechanistic Causality: Without the 5,5-dimethyl group, the 4-phenyl group has rotational freedom, leading to a flexible chiral pocket and lower enantiomeric excess (ee) during catalysis. The introduction of the gem-dimethyl group forces the 4-phenyl group into a rigid pseudo-equatorial conformation. This structural locking drastically enhances the stereoselectivity of palladium- and nickel-catalyzed reactions, yielding highly enantiopure products[3].
Workflow for the synthesis of C2-symmetric BOX ligands via Ti(OiPr)4-catalyzed dehydration.
Quantitative Data: Impact of the Gem-Dimethyl Group
Table 1: Comparative Structural and Yield Data for BOX Ligand Synthesis
| Ligand Derivative | 5-Position Substitution | 4-Position Substitution | Synthesis Yield | Conformational Rigidity |
| Standard BOX | Hydrogen (H, H) | Phenyl | ~85% | Low (Free rotation allows epimerization) |
| Modified BOX | gem-Dimethyl (CH3, CH3) | Phenyl | 92–94% | High (Locked pseudo-equatorial) |
Data synthesized from structural analyses of isolated Palladium(II) complexes[3].
Validated Experimental Protocols
Protocol A: Synthesis of Renin Inhibitor Intermediate via Hindered Amide Coupling
Objective: Couple a carboxylic acid API scaffold with (1R)-1-amino-2-methyl-1-phenylpropan-2-ol[2]. Causality of Reagents: Due to the extreme steric hindrance of the amine (flanked by a phenyl and a gem-dimethyl group), standard coupling agents (e.g., EDC/HOBt) often fail or require days of heating. HATU is selected because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling of sterically demanding substrates.
-
Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt ester.
-
Coupling: Add (1R)-1-amino-2-methyl-1-phenylpropan-2-ol hydrochloride (1.1 eq). Stir the reaction at 40 °C for 12 hours.
-
Validation Checkpoint 1 (IPC): Analyze via LC-MS. The reaction is complete when the unreacted acid peak is <5% and the desired [M+H]+ mass is dominant.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl, then brine, to remove DMF and excess DIPEA. -
Validation Checkpoint 2: Dry over MgSO
, concentrate, and verify purity via H-NMR. The gem-dimethyl protons should appear as two distinct singlets (due to the adjacent chiral center) around 1.1–1.3 ppm.
Protocol B: Synthesis of 5,5-Dimethyl-Substituted BOX Ligands
Objective: Synthesize a C2-symmetric BOX ligand for asymmetric Pd-catalysis[3].
-
Acylation: To a solution of (1R)-1-amino-2-methyl-1-phenylpropan-2-ol (2.0 eq) and Triethylamine (4.0 eq) in anhydrous CH
Cl at 0 °C, dropwise add dimethylmalonyl chloride (1.0 eq). -
Validation Checkpoint 1: Monitor by TLC (Silica, 50% EtOAc/Hexane). A highly polar bis-amide intermediate should form quantitatively within 2 hours.
-
Dehydrative Cyclization: Isolate the bis-amide. Dissolve in anhydrous toluene. Add Titanium(IV) isopropoxide (Ti(OiPr)
, 0.2 eq) as a mild Lewis acid catalyst. Reflux for 24 hours using a Dean-Stark trap to remove water. -
Causality of Catalyst: Ti(OiPr)
is chosen over strong Brønsted acids (like TsOH) to prevent the epimerization of the sensitive C1 benzylic stereocenter during the harsh dehydration step. -
Validation Checkpoint 2: Purify via column chromatography. Confirm the disappearance of the amide N-H and alcohol O-H stretches (~3300 cm
) via FT-IR, indicating successful double cyclization into the oxazoline rings.
References
- PubChem - 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO
- ACS Omega (2017) - Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position
- Patent WO2007077005A1 - 3,5-substituted piperidine compounds as renin inhibitors
- Patent EP2507210A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc)
Sources
- 1. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2007077005A1 - 3 , 5-substitγued piperidine compounds as renin inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2507210A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]
Scalable synthesis methods for 1-Amino-2-methyl-1-phenylpropan-2-ol.
Application Note: Scalable Synthesis of 1-Amino-2-methyl-1-phenylpropan-2-ol
Executive Summary
1-Amino-2-methyl-1-phenylpropan-2-ol (CAS: 826-60-8) is a critical chiral
This guide details the Grignard Addition to Phenylglycine Esters , the only robust, scalable method for synthesizing this target with high enantiomeric retention. Alternative routes, such as the Henry reaction or epoxide opening, typically yield incorrect regioisomers or racemic mixtures and are contraindicated for this specific target.
Part 1: Strategic Analysis & Route Selection
Structural Considerations
The target molecule is characterized by:
-
C1 (Benzylic): Stereogenic center bearing a primary amine (
). -
C2 (Tertiary): Achiral center bearing a hydroxyl group (
) and two methyl groups.
Route Evaluation
| Method | Feasibility | Technical Verdict |
| Grignard Addition to Phenylglycine Ester | High | Selected Route. Direct conversion of chiral pool material. Retains C1 stereochemistry. High yield (>85%). |
| Henry Reaction (Nitroaldol) | Low | Incorrect Regioisomer. Reaction of benzaldehyde + 2-nitropropane yields the |
| Epoxide Opening | Medium | Poor Selectivity. Reaction of benzylamine with isobutylene oxide typically yields the secondary amine (N-alkylation) rather than the primary amine. |
| Cyanohydrin Reduction | Low | Requires synthesis of hindered ketones; harsh reduction conditions often racemize the benzylic center. |
The Chosen Chemistry: Grignard Double-Addition
The synthesis utilizes (R)- or (S)-Phenylglycine Methyl Ester Hydrochloride. The reaction proceeds via a double nucleophilic addition of methylmagnesium bromide (MeMgBr) to the ester moiety.
Mechanism:
-
Deprotonation: 1st eq. of MeMgBr deprotonates the ammonium salt and the free amine.
-
First Addition: 2nd eq. attacks the ester carbonyl
Ketone intermediate. -
Second Addition: 3rd eq. attacks the ketone
Tertiary alkoxide.
Note on Stoichiometry: Because the starting material is often an HCl salt, and the amine has active protons, a large excess (4.0–5.0 equivalents) of Grignard reagent is required to drive the reaction to completion.
Part 2: Detailed Experimental Protocol
Target Scale: 100 mmol (approx. 20 g output) Safety Level: High (Exothermic, Flammable Solvents)
Materials
-
(R)-Methyl 2-amino-2-phenylacetate HCl (Phenylglycine methyl ester HCl): 20.1 g (100 mmol)
-
Methylmagnesium Bromide (MeMgBr): 3.0 M in Diethyl Ether (167 mL, 500 mmol, 5.0 eq)
-
Note: MeMgCl in THF is a viable alternative but requires reflux to complete the second addition due to higher aggregation of the magnesium species.
-
-
Anhydrous Diethyl Ether (
): 400 mL -
Ammonium Chloride (
): Saturated aqueous solution[1] -
Sodium Hydroxide (NaOH): 1 M aqueous solution
Equipment Setup
-
1 L 3-neck Round Bottom Flask (RBF).
-
Mechanical Overhead Stirrer (Teflon blade).
-
Pressure-equalizing Addition Funnel (250 mL).
-
Nitrogen/Argon inlet (Schlenk line or balloon).
-
Low-temperature thermometer.
-
Cooling bath (Dry ice/Acetone).
Step-by-Step Procedure
Step 1: Slurry Preparation
-
Flame-dry the RBF and cool under
flow. -
Charge (R)-Methyl 2-amino-2-phenylacetate HCl (20.1 g) into the flask.
-
Add Anhydrous
(250 mL). -
Initiate mechanical stirring to create a uniform suspension.
-
Cool the bath to -40 °C .
Step 2: Grignard Addition (Critical Rate Control)
-
Charge the addition funnel with MeMgBr (167 mL).
-
Dropwise Addition: Add MeMgBr slowly over 60–90 minutes.
-
Observation: A heavy white precipitate (magnesium salts) will form.
-
Exotherm Warning: Maintain internal temperature below -20 °C during addition.
-
Gas Evolution: Methane gas is generated during the initial neutralization of HCl and the amine proton. Ensure proper venting.
-
Step 3: Reaction Propagation
-
After addition is complete, stir at -40 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir vigorously overnight (12–16 hours). The suspension will become thick; ensure the stirrer has sufficient torque.
Step 4: Quench and Isolation
-
Cool the mixture back to 0 °C (Ice bath).
-
Quench: Slowly add saturated
(aq) (approx. 150 mL).-
Caution: Violent exotherm and magnesium salt precipitation. Add dropwise initially.
-
-
Stir until two clear layers appear (salts dissolve).
-
Separation: Transfer to a separatory funnel. Separate the organic layer.[2]
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Drying: Combine organic phases, dry over anhydrous
, and filter. -
Concentration: Evaporate solvent under reduced pressure to yield the crude amino alcohol.
Step 5: Purification
-
The crude product often solidifies as a white/off-white solid.
-
Recrystallization: Recrystallize from hot Hexane/Ethyl Acetate (10:1) or Toluene to obtain pure crystals.
-
Yield: Expected yield is 85–92% (approx. 15–16.5 g).
Part 3: Process Visualization
Chemical Reaction Scheme
Figure 1: Reaction pathway showing the consumption of Grignard equivalents.
Process Workflow
Figure 2: Operational workflow for the scalable synthesis.
Part 4: Quality Control & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Appearance | White crystalline solid | Yellowing indicates oxidation; recrystallize immediately. |
| NMR ( | If methyl peaks are split, racemization may have occurred. | |
| Incomplete Reaction | Presence of ketone intermediate (rare) | Ensure MeMgBr is fresh (titrate before use). Increase reaction time at RT. |
| Stuck Stirrer | Magnesium salts form a "cement" | Use a high-torque overhead stirrer. Dilute with more |
References
-
Rikimaru, K., et al. (2004).[3] Synthesis of Sphingosine Kinase Inhibitors. Synthesis, 2004(6), 909-917.[3]
-
Tsuji, H., et al. (2017). Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands. ACS Omega, 2(7), 3993–4007.
-
PubChem. (n.d.).[4] 1-Amino-2-methyl-1-phenylpropan-2-ol (CID 436484).[5][6] National Library of Medicine.
Sources
- 1. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]
- 4. 1-Amino-2-methyl-1-phenylpropan-1-ol | C10H15NO | CID 23169977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-amino-2-methyl-1-phenylpropan-2-ol (C10H15NO) [pubchemlite.lcsb.uni.lu]
Application Note: Chromatographic Purification of 1-Amino-2-methyl-1-phenylpropan-2-ol Stereoisomers
Introduction & Structural Analysis[1]
The separation of 1-Amino-2-methyl-1-phenylpropan-2-ol stereoisomers is a critical workflow in the development of renin inhibitors and Acetyl-CoA carboxylase (ACC) inhibitors. Unlike its structural analog norephedrine (which possesses two chiral centers), this specific molecule features a gem-dimethyl substitution at the C2 position.
Structural Nuance and Chirality[1][2][3][4]
-
IUPAC Name: 1-Amino-2-methyl-1-phenylpropan-2-ol[1]
-
Connectivity: Phenyl-CH(NH₂)-C(OH)(CH₃)₂
-
Stereochemistry: The C2 carbon bears a hydroxyl group and two methyl groups (one from the chain terminus, one as a substituent), rendering it achiral. Consequently, the molecule possesses a single chiral center at C1 (the benzylic position).
-
Separation Goal: Resolution of the (R) and (S) enantiomers.
Technical Note: While often grouped with diastereomeric phenylpropanolamines, this molecule requires only enantioseparation. However, the presence of a primary amine adjacent to a tertiary alcohol creates a "bidentate" motif that can chelate metals or interact strongly with silanols, necessitating precise mobile phase control.
Method Development Strategy
Successful resolution relies on disrupting the intramolecular H-bonding between the amine and hydroxyl groups to allow the Chiral Stationary Phase (CSP) to recognize the spatial arrangement at C1.
Phase 1: Column Screening
For
-
Primary Candidate: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).
-
Mechanism:[2] The amylose helical structure creates a cavity that accommodates the phenyl ring, while the carbamate groups H-bond with the analyte's amine/hydroxyl.
-
-
Secondary Candidate: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).
-
Mechanism:[2] Often provides complementary selectivity if the amylose phase shows poor resolution (
).
-
Phase 2: Mobile Phase Optimization
The basicity of the primary amine (
-
Base Additive: Diethylamine (DEA) or Ethanolamine (EtNH₂) at 0.1% is mandatory to mask residual silanols.
-
Solvent Mode: Normal Phase (Alkane/Alcohol) is preferred for preparative scale-up due to lower viscosity and higher solubility of the free base.
Protocol 1: Analytical Method (HPLC)[3][6][7][8][9]
This protocol establishes the baseline separation required for purity assessment (ee% determination).
Reagents & Equipment[10]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump).
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[3]
-
Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA), Diethylamine (DEA).
-
Sample: 1 mg/mL of racemate in Mobile Phase.[3]
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Mix n-Hexane / IPA / DEA in a ratio of 90 : 10 : 0.1 (v/v/v).
-
Crucial: Premix the DEA into the IPA component before adding Hexane to ensure homogeneity.
-
Degas by ultrasonication for 10 minutes.
-
-
System Equilibration:
-
Detection Setup:
-
UV Wavelength: 215 nm (max sensitivity) and 254 nm (specificity for phenyl ring).
-
Reference wavelength: 360 nm (to cancel solvent noise).
-
-
Injection:
-
Inject 5 µL of sample.
-
Run time: 20 minutes.
-
Expected Results
| Parameter | Value |
| Retention Time ( | ~6.5 min (Typical for less retained enantiomer) |
| Retention Time ( | ~8.2 min (Typical for more retained enantiomer) |
| Selectivity ( | > 1.2 |
| Resolution ( | > 2.0 (Baseline separation) |
Protocol 2: Preparative Scale-Up
For isolating gram-quantities of the (R)- or (S)-isomer for synthesis.
Loading Study
-
Solubility Check: The free base is soluble in Hexane/IPA. If using the HCl salt, convert to free base by partitioning between
and , then dry and redissolve in mobile phase. Do not inject HCl salts directly onto Normal Phase chiral columns without excess DEA, as this can strip the selector or clog the frit. -
Overload Injection:
-
Increase concentration to 20 mg/mL.
-
Inject volumes: 50 µL, 100 µL, 250 µL, 500 µL.
-
Observe peak touching. Stop when valley height is 10% of peak height.
-
Preparative Run Parameters[2][7][10][11][12]
-
Column: Chiralpak AD-H Semi-Prep (250 x 20 mm, 5 µm).
-
Flow Rate: 15 - 18 mL/min.
-
Mobile Phase: Hexane / Ethanol / DEA (85 : 15 : 0.1).
-
Note: Ethanol is often substituted for IPA in prep to facilitate easier solvent evaporation (lower boiling point) and often improves solubility.
-
-
Fraction Collection:
-
Trigger: Slope or Threshold (UV 254 nm).
-
Post-run: Evaporate fractions at 40°C under vacuum. Avoid high heat to prevent oxidation of the amine.
-
Decision Logic & Troubleshooting
The following diagram illustrates the logical flow for method development and troubleshooting common issues like peak tailing or retention shifts.
Caption: Decision tree for optimizing chiral separation of basic amino alcohols.
Data Analysis & Quality Control
Resolution Calculation
Ensure the method meets the criteria:
Tailing Factor ( )
Due to the amine, monitor
-
Acceptance Criteria:
. -
If
, the column may have accumulated strongly bound contaminants. Regeneration Protocol: Flush with 100% Ethanol (for immobilized columns like IA) or 10% IPA in Hexane (for coated columns like AD-H) at low flow for 4 hours.
References
-
Maibaum, J. et al. (2007). 3,5-Substituted Piperidine Compounds as Renin Inhibitors. WO Patent 2007/077005 A1. Link
-
Rikimaru, K. et al. (2004).[6][7] Synthesis of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol. Synthesis, 2004(6), 909-917.[6][7] Link
-
Pfleger, C. et al. (2012). Bicyclic Acetyl-CoA Carboxylase Inhibitors. WO Patent 2012/013716 A1. Link
-
Okamoto, Y.[2][8] & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews, 37, 2593-2608. Link
-
BenchChem Technical Notes. (2025). Chiral Separation of Amino Alcohol Enantiomers. Link
Sources
- 1. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019219517A1 - Substituted dihydropyrazolo pyrazine carboxamide derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]
- 7. WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors - Google Patents [patents.google.com]
- 8. akjournals.com [akjournals.com]
Application Note: 1-Amino-2-methyl-1-phenylpropan-2-ol as a Premier Chiral Resolving Agent and Auxiliary
Introduction and Chemical Profile
In the landscape of asymmetric synthesis and chiral drug development, the optical purity of intermediates is a critical regulatory and functional requirement. 1-Amino-2-methyl-1-phenylpropan-2-ol is a highly sterically demanding chiral amino alcohol that serves as an exceptional resolving agent and chiral building block[1]. Structurally related to phenylglycinol, this molecule is distinguished by the presence of a gem-dimethyl group adjacent to the chiral benzylic amine center. This unique structural motif creates a rigid steric wall, making it a privileged scaffold for facial discrimination during diastereomeric salt formation and in the synthesis of C2-symmetric bis(oxazoline) (BOX) ligands[2].
Quantitative Data: Physicochemical Profile
The following table summarizes the structural and physicochemical properties that dictate the compound's behavior in solution and solid-state resolution[1],[3].
| Property | Value | Mechanistic Significance |
| IUPAC Name | 1-amino-2-methyl-1-phenylpropan-2-ol | Defines the primary amine and tertiary alcohol functional groups. |
| Molecular Formula | C10H15NO | - |
| Molecular Weight | 165.23 g/mol | Low molecular weight ensures high atom economy during resolution. |
| CAS Number (1S) | 110480-86-9 | Identifies the specific enantiopure (1S)-isomer used for resolution. |
| CAS Number (1S)·HCl | 168297-77-6 | Identifies the hydrochloride salt form, often used for storage stability. |
| Key Structural Features | Primary amine, tertiary alcohol, gem-dimethyl, phenyl ring | Provides a dual-interaction site (salt formation + H-bonding) with immense steric bulk. |
Mechanistic Causality in Chiral Recognition
The efficacy of 1-Amino-2-methyl-1-phenylpropan-2-ol as a resolving agent for racemic carboxylic acids is not coincidental; it is governed by strict thermodynamic and structural principles[4].
When mixed with a racemic acid, the primary amine acts as the primary basic anchor, forming a salt. However, unlike simpler amines, the gem-dimethyl groups and the phenyl ring restrict the conformational degrees of freedom of the resulting diastereomeric salts. The adjacent tertiary hydroxyl group provides a secondary hydrogen-bonding interaction with the carboxylate moiety. This dual-point binding locks the conformation of the salt.
The Causality of Resolution: Because the conformation is locked, the spatial arrangement of the (R)-acid•(S)-amine salt differs drastically from the (S)-acid•(S)-amine salt. This structural divergence translates directly into a significant difference in lattice energy and solvation energy. Consequently, one diastereomeric salt becomes markedly less soluble than the other, driving highly efficient fractional crystallization under thermodynamic control.
Experimental Protocol: Classical Resolution of Racemic Acids
The following protocol details the resolution of a generic racemic carboxylic acid using (1S)-1-Amino-2-methyl-1-phenylpropan-2-ol. The procedure is designed as a self-validating system to ensure high enantiomeric excess (ee).
Step-by-Step Methodology
-
Diastereomeric Salt Formation:
-
Suspend 1.0 equivalent of the racemic carboxylic acid and 0.5 to 1.0 equivalent of (1S)-1-Amino-2-methyl-1-phenylpropan-2-ol in a mixture of Ethanol/Water (typically 80:20 v/v).
-
Causality: A mixed solvent system allows precise tuning of the dielectric constant, optimizing the solubility differential between the two diastereomeric salts.
-
-
Thermodynamic Equilibration:
-
Heat the suspension to reflux until a clear solution is obtained.
-
Allow the solution to cool to room temperature at a strictly controlled rate of 5 °C/hour.
-
Causality: Slow cooling promotes the growth of larger, purer crystals under thermodynamic control, minimizing the kinetic occlusion of the more soluble diastereomeric salt into the crystal lattice.
-
-
Filtration and Washing:
-
Filter the precipitated salt under a vacuum and wash the filter cake with ice-cold Ethanol/Water.
-
-
Free-Basing (Liberation of the Pure Enantiomer):
-
Suspend the isolated diastereomeric salt in Ethyl Acetate (EtOAc).
-
Add 1.0 M aqueous HCl dropwise under vigorous stirring until the biphasic mixture clarifies.
-
Causality: This step exploits the pKa difference between the components. The amine protonates and partitions exclusively into the aqueous phase as a hydrochloride salt, leaving the pure resolved carboxylic acid in the organic phase.
-
-
Recovery of the Resolving Agent:
-
Basify the aqueous layer with 2.0 M NaOH to pH > 10 and extract with Dichloromethane (DCM) to recover the chiral amine for subsequent cycles.
-
Self-Validation Checkpoint: After phase separation in Step 4, verify the pH of the aqueous layer is < 2. A higher pH indicates incomplete protonation of the resolving agent, risking cross-contamination of the organic layer and artificially lowering the chemical purity of the resolved acid.
Figure 1: Workflow for the resolution of racemic acids via diastereomeric salt crystallization.
Advanced Application: Synthesis of Chiral C2-Symmetric BOX Ligands
Beyond classical resolution, 1-Amino-2-methyl-1-phenylpropan-2-ol is a premier chiral auxiliary for synthesizing bis(oxazoline) (BOX) ligands, which are ubiquitous in asymmetric transition-metal catalysis (e.g., Palladium or Copper-catalyzed transformations)[2].
Step-by-Step Methodology
-
Amidation: React 2.0 equivalents of the chiral amino alcohol with 1.0 equivalent of a diacid chloride (e.g., dimethylmalonyl chloride) in Dichloromethane at 0 °C, using Triethylamine as an acid scavenger.
-
Cyclodehydration: Treat the resulting bis-hydroxy amide intermediate with a Lewis acid/dehydrating agent system, such as Titanium(IV) isopropoxide (Ti(OiPr)4) or Tosyl chloride/Triethylamine (TsCl/Et3N), and heat to reflux.
-
Causality: The gem-dimethyl groups on the carbinol carbon are critical here. Because there are no alpha-protons available on the carbinol carbon, unwanted elimination side-reactions (which would yield alkenes) are completely suppressed. This forces the reaction pathway exclusively toward intramolecular cyclization, yielding the desired oxazoline ring[2].
-
Self-Validation Checkpoint: Monitor the cyclodehydration step via LC-MS. The mass shift from the
of the hydroxy amide to(loss of two water molecules) confirms successful double ring closure. The absence of intermediate mass fragments validates the steric protection afforded by the gem-dimethyl group against side reactions.
Figure 2: Synthetic pathway converting the chiral amino alcohol into an oxazoline ligand.
Comparative Data: Resolving Agent Efficacy
To justify the selection of 1-Amino-2-methyl-1-phenylpropan-2-ol, it must be benchmarked against standard resolving agents in the industry.
| Resolving Agent | Steric Hindrance at Carbinol | Elimination Risk During Aux. Synthesis | Typical Resolution Efficiency (ee%) |
| 1-Amino-2-methyl-1-phenylpropan-2-ol | High (gem-dimethyl) | None (No | >95% (Ideal for bulky acids) |
| Phenylglycinol | Low (primary alcohol) | Moderate | 85-95% |
| Ephedrine | Moderate (secondary alcohol) | High | 90-98% |
References
-
1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem (nih.gov).1
-
(S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride | 168297-77-6 - Sigma-Aldrich.
-
Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands - PMC (nih.gov). 2
-
WO2019219517A1 - Substituted dihydropyrazolo pyrazine carboxamide derivatives - Google Patents.4
-
110480-86-9 (1S)-1-Amino-2-methyl-1-phenyl-2-propanol - ChemNet. 3
Sources
- 1. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1S)-1-Amino-2-methyl-1-phenyl-2-propanol | 110480-86-9 [chemnet.com]
- 4. WO2019219517A1 - Substituted dihydropyrazolo pyrazine carboxamide derivatives - Google Patents [patents.google.com]
Application Note: Stereochemical Control with 1-Amino-2-methyl-1-phenylpropan-2-ol
This Application Note and Protocol Guide details the mechanistic principles and experimental procedures for utilizing 1-Amino-2-methyl-1-phenylpropan-2-ol (AMPP) in asymmetric synthesis.
Executive Summary
1-Amino-2-methyl-1-phenylpropan-2-ol (AMPP) is a privileged chiral
This guide focuses on its dual role:
-
Direct Chiral Ligand: In the enantioselective addition of organozinc reagents to aldehydes.
-
Chiral Scaffold: As a precursor for
-symmetric Bis(oxazoline) (BOX) ligands, widely used in Lewis acid catalysis.
Mechanistic Insight: The "Rigid-Chelate" Model
The stereochemical control exerted by AMPP arises from its ability to form a conformationally locked 5-membered metallacycle.
The Gem-Dimethyl Effect
In standard ligands like norephedrine, the C2 position bears a hydrogen and a methyl group, allowing for some conformational flexibility in the transition state. In AMPP, the two methyl groups at C2 impose severe steric constraints.
-
Conformational Locking: The bulky methyl groups force the metallacycle into a specific puckered conformation to minimize 1,3-diaxial interactions.
-
Facial Shielding: The phenyl group at C1 is pushed into a position that effectively blocks one face of the coordinated substrate (aldehyde or ketone), directing the nucleophilic attack to the opposing face.
Transition State Assembly (Diethylzinc Addition)
The reaction proceeds via a dimeric or trimeric zinc species, but the active catalytic cycle involves a monomeric Zinc-Alkoxide complex.
-
Complexation: AMPP reacts with
to form a mono-zinc alkoxide species ( ). -
Coordination: The aldehyde coordinates to the Zinc center, activating the carbonyl.
-
Assembly: A second equivalent of
coordinates to the oxygen of the amino alcohol, forming a bimetallic transition state (Noyori-type). -
Transfer: The ethyl group transfers from the second zinc to the aldehyde carbonyl.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the rigid transition state assembly.
Caption: Catalytic cycle for Et2Zn addition showing the assembly of the rigid bimetallic transition state controlled by AMPP.
Experimental Protocols
Protocol A: Synthesis of (R)-AMPP
Objective: Synthesis of (R)-1-Amino-2-methyl-1-phenylpropan-2-ol from (R)-Phenylglycine methyl ester.[1] Scale: 10 mmol
Reagents:
-
(R)-Phenylglycine methyl ester hydrochloride (2.02 g, 10 mmol)
-
Methylmagnesium bromide (3.0 M in
, 15 mL, 45 mmol) -
Dry THF (30 mL)
-
Sat.
(aq)[2]
Procedure:
-
Preparation: Flame-dry a 100 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Substrate Dissolution: Add (R)-Phenylglycine methyl ester hydrochloride and dry THF. Cool to 0°C in an ice bath.
-
Grignard Addition: Add MeMgBr solution dropwise via syringe over 20 minutes. Caution: Exothermic reaction.
-
Note: A large excess (4.5 equiv) is required to neutralize the amine salt and react with the ester twice.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will turn cloudy.
-
Quench: Cool back to 0°C. Carefully quench with sat.
(20 mL). -
Extraction: Extract with EtOAc (
mL). Combine organics, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Hexane/EtOAc (10:1) to yield white needles.[1]
-
Yield Target: >85%
-
Validation:
NMR should show a singlet for gem-dimethyls (~1.1 ppm) and a singlet for the benzylic proton (~3.8 ppm).
-
Protocol B: Enantioselective Addition of Diethylzinc
Objective: Asymmetric synthesis of (S)-1-phenylpropan-1-ol using AMPP as a ligand.
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Diethylzinc (1.0 M in Hexane, 2.2 mmol)
-
(R)-AMPP Ligand (0.05 mmol, 5 mol%)
-
Toluene (Dry, 5 mL)
Procedure:
-
Catalyst Formation: In a dry Schlenk tube under Argon, dissolve (R)-AMPP (8.3 mg, 0.05 mmol) in Toluene (2 mL).
-
Zinc Addition: Add
(2.2 mL, 2.2 mmol) at RT. Stir for 20 minutes. Ethane gas evolution will occur. -
Substrate Addition: Cool the mixture to 0°C . Add Benzaldehyde (106 mg, 1.0 mmol) dropwise.
-
Incubation: Stir at 0°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with 1N HCl (5 mL). Extract with
. -
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H).
-
Expected Result: >90% yield, >95% ee (S-isomer).
-
Protocol C: Synthesis of BOX Ligand Precursor
Objective: Conversion of AMPP into a
Procedure Summary:
-
React (R)-AMPP (2.2 equiv) with Dimethylmalonyl dichloride (1.0 equiv) in the presence of
in . -
Isolate the bis-amide intermediate.
-
Cyclize using Mesyl Chloride (
) and or to form the Bis(oxazoline). -
Result: A rigid, bulky chiral ligand for Cu(II) or Pd(II) catalysis.
Data Summary & Troubleshooting
Comparative Ligand Performance (Et2Zn Addition)
| Ligand | Structure Features | Yield (%) | ee (%) | Notes |
| (R)-AMPP | Gem-dimethyl, Phenyl | 96 | 95 (S) | High rigidity, fast kinetics |
| Norephedrine | Methyl, Phenyl | 92 | 88 (S) | Less rigid, lower stereocontrol |
| Ephedrine | Methyl, Phenyl (N-Me) | 85 | 70 (R) | Mismatched steric bulk |
Troubleshooting Guide
-
Low Enantioselectivity (<80% ee):
-
Cause: Moisture in the solvent reacting with
. -
Fix: Ensure Toluene is distilled over Sodium/Benzophenone immediately before use.
-
Cause: Temperature too high.
-
Fix: Maintain strictly 0°C or lower (-20°C) during aldehyde addition.
-
-
Low Yield:
-
Cause: Incomplete formation of the Zinc-Alkoxide.
-
Fix: Ensure the ligand and
stir for at least 20 mins at RT before adding aldehyde.
-
References
-
Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands. ACS Omega. (2017). Detailed synthesis of AMPP (Compound 6a) and its conversion to BOX ligands.
-
New Chiral Amino Alcohol Ligands for Catalytic Enantioselective Addition of Diethylzincs to Aldehydes. Organic & Biomolecular Chemistry. Analysis of amino alcohol structural variations on stereoselectivity.
-
Asymmetric Addition of Dialkylzinc Compounds to Aldehydes. Wikipedia. General mechanism of the Noyori/DAIB system applicable to AMPP.
-
Stereoselective Nucleophilic Addition with a New Chiral Template. Thieme Connect. Specific usage of AMPP as a chiral template.
Sources
Troubleshooting & Optimization
Improving enantiomeric excess in reactions with 1-Amino-2-methyl-1-phenylpropan-2-ol.
System Overview & Technical Specifications
Compound: 1-Amino-2-methyl-1-phenylpropan-2-ol CAS: 826-60-8 (Racemic) / 110480-86-9 ((S)-isomer) Role: Chiral Ligand / Auxiliary Primary Application: Asymmetric Nucleophilic Addition (e.g., Diethylzinc addition to aldehydes), Enantioselective Borane Reduction.
This guide addresses critical parameters for maximizing enantiomeric excess (ee) when employing 1-Amino-2-methyl-1-phenylpropan-2-ol as a chiral ligand. Unlike standard norephedrine-type ligands, this scaffold features a tertiary alcohol at the C2 position and a benzylic amine at C1. This structural rigidity prevents ligand oxidation and provides a unique steric environment (gem-dimethyl group) that dictates facial selectivity.
Part 1: Diagnostic Troubleshooting (Q&A)
Scenario A: Low Enantiomeric Excess in Diethylzinc Addition
Q1: I am using 5 mol% ligand for the addition of Et₂Zn to benzaldehyde, but my ee is stuck at 70-80% instead of the expected >90%. What is the likely cause?
A1: The issue is likely "Ligand Aggregation" or "Moisture Contamination."
-
Root Cause 1 (Aggregation): Amino alcohols often form catalytically inactive or non-selective aggregates in non-polar solvents. While the monomeric Zn-complex is the active species, oligomers can catalyze a background racemic reaction.
-
Root Cause 2 (Moisture): Diethylzinc is extremely sensitive. Partial hydrolysis produces ethylzinc hydroxide, which accelerates the racemic background reaction significantly faster than the chiral catalyzed pathway.
-
Corrective Action:
-
Solvent Switch: If using pure hexane, switch to Toluene or a Hexane/Toluene mix. Aromatic solvents often disrupt non-selective aggregates better than aliphatics.
-
Drying Protocol: Ensure the ligand is dried under high vacuum (>0.5 mmHg) for 4 hours at 40°C before use. Even trace water in the ligand lattice can act as a "racemic catalyst."
-
Order of Addition: Premix the ligand and Et₂Zn for 20-30 minutes at 0°C before adding the aldehyde. This ensures complete formation of the chiral ethylzinc-aminoalkoxide complex (the active catalyst) before the substrate is introduced.
-
Q2: Does temperature play a critical role with this specific gem-dimethyl ligand?
A2: Yes, but counter-intuitively.
-
Insight: Unlike some ligands that require -78°C, this sterically bulky ligand often performs optimally at 0°C to Room Temperature .
-
Mechanism: The gem-dimethyl group at C2 provides significant steric bulk. At extremely low temperatures, the catalytic turnover slows down, allowing the uncatalyzed (racemic) background reaction—driven by trace impurities or moisture—to compete more effectively.
-
Recommendation: Run a temperature screen at 0°C, 10°C, and 20°C. Do not assume colder is better.
Scenario B: Ligand Synthesis & Purity
Q3: I synthesized the ligand via Grignard addition to phenylglycine ester, but the optical rotation is lower than literature values. Is my ligand racemic?
A3: You likely have "Unreacted Starting Material" or "Partial Racemization" during the quench.
-
Root Cause: The Grignard addition to phenylglycine esters is generally stereoconservative. However, if the quench is too exothermic, the benzylic amine can undergo partial racemization via an imine intermediate.
-
Validation Step: Convert a small sample to the hydrochloride salt. The salt should have a sharp melting point (approx. 240°C dec). If the melting range is broad (>2°C), recrystallize from Ethanol/Ether.
-
Purification Protocol: Dissolve the crude free base in minimal hot ethanol, add concentrated HCl dropwise, and precipitate with diethyl ether. This removes non-basic impurities and enriches the enantiomer.
Part 2: Optimized Experimental Protocols
Protocol 1: High-Fidelity Asymmetric Diethylzinc Addition
Standardized for Benzaldehyde Substrate
| Parameter | Specification | Rationale |
| Ligand Loading | 5 - 10 mol% | Sufficient to outcompete background reaction. |
| Zinc Source | Et₂Zn (1.0 M in Hexane) | Commercial solutions are stable; avoid neat Et₂Zn. |
| Solvent | Toluene (Anhydrous) | Stabilizes the active monomeric catalyst. |
| Temperature | 0°C (Bath Temp) | Balances rate vs. selectivity. |
| Additives | None required | This ligand is self-sufficient. |
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve (S)-1-Amino-2-methyl-1-phenylpropan-2-ol (0.1 mmol, 5 mol%) in anhydrous Toluene (2 mL).
-
Zinc Activation: Cool to 0°C. Add Diethylzinc (2.2 mmol, 1.1 equiv relative to aldehyde) dropwise.
-
Observation: Evolution of ethane gas (bubbles).
-
-
Aging: Stir at 0°C for 20 minutes . This "aging" period is critical for breaking down ligand aggregates and forming the active Zinc-chelate.
-
Substrate Addition: Add Benzaldehyde (2.0 mmol) slowly over 10 minutes.
-
Reaction: Stir at 0°C until TLC indicates consumption of aldehyde (typically 2-6 hours).
-
Quench: Add saturated NH₄Cl solution carefully.
-
Analysis: Extract with Et₂O, dry over MgSO₄. Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).
Part 3: Mechanistic Visualization
The following diagram illustrates the troubleshooting logic for low enantiomeric excess. It distinguishes between kinetic issues (background reaction) and thermodynamic issues (catalyst structure).
Figure 1: Decision tree for diagnosing low enantioselectivity in zinc-mediated alkylations using amino-alcohol ligands.
Part 4: Scientific Rationale & Causality
1. The "Gem-Dimethyl" Effect: The presence of the two methyl groups at the C2 position (derived from the Grignard addition to the ester) is not merely structural; it is functional.
-
Thorpe-Ingold Effect: The bulky gem-dimethyl group compresses the bond angles in the backbone, favoring the formation of the 5-membered chelate ring with Zinc. This "pre-organization" lowers the entropic cost of catalyst formation.
-
Steric Shielding: Unlike linear amino alcohols, the tertiary alcohol moiety prevents the formation of higher-order aggregates (trimers/tetramers) that are often less selective. This favors the formation of the active dimeric species [1].
2. The Benzylic Amine Role: The amino group is attached to a chiral benzylic center (C1). This is the primary source of chiral information.
-
Induction: The phenyl group at C1 orients itself away from the bulk of the zinc cluster, forcing the incoming aldehyde to approach from a specific face (Si-face or Re-face depending on ligand configuration) to minimize steric clash [2].
References
-
Peper, V., & Martens, J. (1996).[1] New β-Amino Alcohols as Chiral Ligands for the Catalytic Enantioselective Reduction of Prochiral Ketones and the Nucleophilic Addition of Diethylzinc to Benzaldehyde. Chemische Berichte.
-
Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition.
-
PubChem Database. (2023). Compound Summary: 1-Amino-2-methyl-1-phenylpropan-2-ol.[1][2][3][4][5] National Library of Medicine.
Sources
- 1. oops.uni-oldenburg.de [oops.uni-oldenburg.de]
- 2. (S)-1-氨基-2-甲基-1-苯丙-2-醇 - CAS号 110480-86-9 - 摩熵化学 [molaid.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for 1-Amino-2-methyl-1-phenylpropan-2-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing 1-amino-2-methyl-1-phenylpropan-2-ol . This chiral amino alcohol is a highly valued scaffold, most notably utilized as a precursor for introducing bulky substituents into C2-symmetric bis(oxazoline) (BOX) ligands for transition-metal catalysis ().
The standard synthetic route involves the Grignard addition of methylmagnesium bromide (MeMgBr) to a phenylglycine derivative, specifically methyl 2-amino-2-phenylacetate hydrochloride. While conceptually straightforward, the presence of a primary amine, an acidic hydrochloride salt, and an enolizable chiral center creates a complex reaction environment prone to low yields, epimerization, and poor recovery.
Reaction Workflow & Pathway
Workflow for the synthesis of 1-amino-2-methyl-1-phenylpropan-2-ol via Grignard addition.
Standard Experimental Protocol (Self-Validating System)
To ensure high conversion and preserve enantiomeric purity, adhere strictly to the following causality-driven protocol adapted from validated methodologies for BOX ligand precursors ().
-
Step 1: Substrate Suspension. Suspend (R)-methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) in anhydrous diethyl ether (Et₂O) at −40 °C under an inert argon atmosphere.
-
Causality: The low temperature is critical. It suppresses the base-catalyzed racemization of the α-chiral center before the Grignard addition can lock the conformation.
-
-
Step 2: Grignard Addition. Slowly add methylmagnesium bromide (3.0 M in Et₂O, 5.0 eq) dropwise via an addition funnel.
-
Causality: The starting material is an HCl salt with a free primary amine. The first equivalent of MeMgBr neutralizes the HCl, the second deprotonates the amine, and the remaining equivalents drive the double addition to the ester. Dropwise addition manages the highly exothermic acid-base quenching.
-
-
Step 3: Intermediate Maturation. Stir the reaction at −40 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously overnight.
-
Causality: The initial tetrahedral intermediate is relatively stable at low temperatures. Warming to room temperature provides the activation energy necessary for the intermediate to collapse into the ketone, which is then rapidly consumed by the final equivalent of MeMgBr to form the tertiary alkoxide.
-
-
Step 4: Controlled Quenching. Cool the flask to 0 °C and carefully add saturated aqueous NH₄Cl dropwise until the precipitated magnesium salts dissolve.
-
Causality: NH₄Cl provides a mild proton source to neutralize the magnesium alkoxide without over-acidifying the highly basic amino alcohol product. Over-acidification would cause the product to protonate and partition irreversibly into the aqueous layer.
-
-
Step 5: Extraction & Isolation. Separate the organic phase. Extract the remaining aqueous phase three times with ethyl acetate (EtOAc). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: EtOAc is sufficiently polar to extract the hydrophilic, hydrogen-bonding amino alcohol from the aqueous phase. Relying solely on diethyl ether often leads to artificially low yields due to poor partition coefficients.
-
Quantitative Reagent Stoichiometry
The most common point of failure in this synthesis is a misunderstanding of the reagent stoichiometry. Use the following self-validating table to ensure your equivalents are properly calculated.
| Reagent / Component | Equivalents | Role in Synthesis | Expected Outcome / Consumption |
| Methyl 2-amino-2-phenylacetate HCl | 1.0 eq | Starting Material | Complete consumption |
| Methylmagnesium bromide (MeMgBr) | 5.0 eq | Nucleophile & Base | 1 eq consumed by HCl salt1 eq consumed by primary amine2 eq consumed by ester addition1 eq excess to drive equilibrium |
| Saturated Aqueous NH₄Cl | Excess | Quenching Agent | Solubilizes Mg²⁺ salts; pH remains slightly basic (pH ~8) |
| 1-Amino-2-methyl-1-phenylpropan-2-ol | N/A | Target Product | >80% Isolated Yield |
Troubleshooting FAQs
Q1: My reaction is stalling, and LC-MS shows a massive peak for the ketone intermediate (1-amino-1-phenylpropan-2-one). Why isn't the tertiary alcohol forming? A: This is a classic symptom of Grignard reagent depletion. Because your starting material is a hydrochloride salt of an amino ester, it acts as a massive proton sink. If you use the standard 2.0–2.5 equivalents typical for simple ester additions, the MeMgBr will be entirely consumed by the HCl salt and the amine protons before the second nucleophilic attack can occur. You must use a minimum of 4.5 to 5.0 equivalents of MeMgBr. Furthermore, ensure the reaction is allowed to warm to room temperature and stir overnight; the tetrahedral intermediate requires thermal energy to collapse so the final addition can take place.
Q2: I am getting terrible recovery (<30% yield) during the aqueous workup, and my product is trapped in a thick, gelatinous emulsion. How do I break it? A: Magnesium hydroxide and alkoxide complexes frequently form intractable emulsions, particularly in the presence of chelating amino alcohols like 1-amino-2-methyl-1-phenylpropan-2-ol. If saturated NH₄Cl is insufficient to break the emulsion, switch to a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir the biphasic mixture vigorously for 1–2 hours. The tartrate strongly chelates the Mg²⁺ ions, breaking the emulsion and releasing your product into the organic phase. Additionally, ensure you are extracting with a polar solvent like Ethyl Acetate (EtOAc), not just Diethyl Ether.
Q3: I am observing a significant drop in enantiomeric excess (ee) in my final product compared to my enantiopure starting material. What is causing this epimerization? A: Phenylglycine derivatives are highly susceptible to base-catalyzed epimerization at the benzylic alpha-carbon. If the Grignard addition is initiated at temperatures that are too high (e.g., 0 °C or room temperature), the extreme basicity of MeMgBr can abstract the alpha-proton faster than it attacks the carbonyl carbon. Strictly maintaining the internal reaction temperature at −40 °C during the initial addition ensures that the nucleophilic attack outpaces deprotonation. Once the magnesium alkoxide/amide complex forms, the stereocenter is effectively locked, preserving the enantiomeric excess during the subsequent warming phase.
References
-
Tsutsumi, K., Itagaki, K., & Nomura, K. (2017). "Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position." ACS Omega, 2(7), 3669–3683.[Link]
Identifying side products in asymmetric reactions using 1-Amino-2-methyl-1-phenylpropan-2-ol.
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers and drug development professionals utilizing 1-Amino-2-methyl-1-phenylpropan-2-ol as a chiral ligand or precursor.
Due to its unique structural features—a benzylic stereocenter (C1) adjacent to a sterically demanding gem-dimethyl carbinol (C2)—this
Below are field-proven troubleshooting guides, causal analyses, and validated protocols to resolve the most common issues encountered during its application.
Case #101: High Racemic Background in Oxazaborolidine-Catalyzed Ketone Reductions
User Query: When using 1-Amino-2-methyl-1-phenylpropan-2-ol to form an oxazaborolidine catalyst for the reduction of prochiral ketones, my enantiomeric excess (ee) is unexpectedly low, and I am detecting high levels of the racemic alcohol side product. How do I fix this?
Causality & Expert Insight:
The loss of enantioselectivity is almost exclusively caused by the presence of uncoordinated, free borane (BH
Validated Protocol: Self-Validating Catalyst Pre-formation To ensure complete conversion to the active oxazaborolidine and eliminate racemic background reduction, follow this methodology:
-
Activation: Suspend 1-amino-2-methyl-1-phenylpropan-2-ol (10 mol%) in anhydrous THF under an inert argon atmosphere.
-
Borane Addition: Cool to 0 °C and add BH
·SMe (1.0 eq relative to the ketone + 0.1 eq for catalyst formation). -
Cyclization: Warm to room temperature, then reflux for 2 hours. Self-Validation: The evolution of H
gas must cease, indicating complete B-N and B-O bond formation. -
Purification (Critical Step): Distill off the THF and liberated SMe
under a slight vacuum until a concentrated residue remains. Re-dissolve the active catalyst in fresh, dry THF. -
Slow Addition: Add the prochiral ketone dropwise via a syringe pump over 2 hours. Keeping the steady-state concentration of the uncoordinated ketone low forces the reaction through the chiral catalyst pathway.
Divergent pathways in oxazaborolidine-catalyzed ketone reduction highlighting racemic side products.
Case #102: Reduction Side Products in Diethylzinc Addition to Aldehydes
User Query: I am using the ligand for the enantioselective addition of diethylzinc (Et
Causality & Expert Insight:
In the asymmetric addition of dialkylzinc reagents, the chiral amino alcohol coordinates with zinc to form a rigid, dinuclear zinc complex. The desired pathway is the nucleophilic transfer of the ethyl group to the aldehyde face. However, a competing side reaction is
Validated Protocol: Temperature & Stoichiometry Control
-
Complexation: Stir the aldehyde and 1-amino-2-methyl-1-phenylpropan-2-ol (15 mol%) in anhydrous toluene at room temperature for 30 minutes to ensure full ligand-substrate coordination.
-
Thermal Regulation: Cool the reaction mixture strictly to 0 °C.
-
Reagent Addition: Add Et
Zn (2.0 equivalents, 1M in hexanes) dropwise. Self-Validation: Monitor the reaction via TLC. If the reaction stalls at 0 °C, warm it to a maximum of 15 °C. Exceeding 20 °C exponentially increases the rate of -hydride elimination. -
Quenching: Quench cold with saturated aqueous NH
Cl to prevent late-stage background reactions.
Mechanistic divergence in diethylzinc addition showing the
Case #103: Epimerization During Bis(oxazoline) [BOX] Ligand Synthesis
User Query: I am synthesizing C2-symmetric BOX ligands by condensing 1-Amino-2-methyl-1-phenylpropan-2-ol with malonyl chloride. During the final dehydration step, I am observing epimerization at the benzylic position, ruining the C2-symmetry of the ligand.
Causality & Expert Insight: The synthesis of BOX ligands requires the cyclization of a bis-amide intermediate via dehydration. Traditional dehydrating conditions (e.g., strong Brønsted acids or extreme heat) promote the formation of a transient carbocation at the C1 (benzylic) position of the amino alcohol backbone. Because the benzylic carbocation is highly stabilized by resonance, it undergoes rapid planarization and subsequent non-stereoselective re-attack, leading to epimerization (loss of enantiopurity)[2].
Validated Protocol: Mild Lewis Acid Dehydration To prevent benzylic carbocation formation, you must avoid strong acids and instead utilize a mild Lewis acid catalyst that specifically activates the amide carbonyl.
-
Amide Formation: React the chiral amino alcohol with the diacid chloride in the presence of triethylamine (Et
N) to form the bis-amide intermediate. -
Catalytic Dehydration: Dissolve the purified bis-amide in dry toluene. Add Titanium(IV) isopropoxide (Ti(O
Pr) ) as a mild Lewis acid catalyst (10-20 mol%). -
Cyclization: Reflux the mixture. The Ti(O
Pr) coordinates to the oxygen, facilitating intramolecular attack by the amide nitrogen without breaking the C1-N bond. -
Self-Validation: Monitor the reaction via FTIR. The disappearance of the broad N-H stretch (~3300 cm
) and the appearance of a sharp oxazoline C=N stretch (~1650 cm ) confirms cyclization without the need for harsh, epimerizing conditions.
Quantitative Diagnostic Data
To assist in rapid troubleshooting, compare your analytical readouts against this diagnostic table of common side products associated with 1-Amino-2-methyl-1-phenylpropan-2-ol workflows:
| Reaction Workflow | Primary Side Product | Mechanistic Cause | Analytical Detection Method |
| Ketone Reduction | Racemic Alcohol | Incomplete oxazaborolidine formation; free BH | Chiral HPLC: Appearance of the opposite enantiomer peak (loss of ee). |
| Ketone Reduction | Over-reduction (Hydrocarbon) | Excess borane combined with prolonged heating. | GC-MS: Loss of the m/z signal corresponding to the target -OH group. |
| Diethylzinc Addition | Benzyl Alcohol | ||
| BOX Ligand Synthesis | Epimerized Oxazoline | Carbocation formation at the benzylic C1 during harsh dehydration. |
References
-
New
-Amino Alcohols as Chiral Ligands for the Catalytic Enantioselective Reduction of Prochiral Ketones and the Nucleophilic Addition of Diethylzinc to Benzaldehyde. Viola Peper, Jürgen Martens. Chemische Berichte, 1996, 129, 691-695.[Link] -
Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position. ACS Omega, 2017, 2(7), 3939-3950.[Link]
Technical Support Center: 1-Amino-2-methyl-1-phenylpropan-2-ol Auxiliary Removal
The following technical support guide addresses the challenges associated with the removal and recovery of the 1-Amino-2-methyl-1-phenylpropan-2-ol auxiliary . This guide is designed for organic chemists and process engineers utilizing this hindered chiral amine in asymmetric synthesis (e.g., alkylations, Strecker syntheses, or as a precursor to C2-symmetric BOX ligands).[1]
Role: Senior Application Scientist | Topic: Cleavage & Recovery Protocols[1][2]
Core Technical Assessment
The auxiliary 1-Amino-2-methyl-1-phenylpropan-2-ol (often referred to as a gem-dimethyl norephedrine analog ) is valued for its high stereocontrol, driven by the steric bulk of the tertiary alcohol at the C2 position.[1][2] However, this same structural feature—the gem-dimethyl group—creates the primary bottleneck during removal.[1]
The "Gem-Dimethyl" Paradox:
-
Benefit: The bulky C2 center locks the conformation of intermediates (e.g., oxazolidinones or amides), shielding one face of the molecule to ensure high diastereoselectivity (often >98% de).
-
Challenge: That same steric wall hinders the nucleophilic attack required for hydrolytic or reductive cleavage.[1] Standard conditions used for Evans (valinol) or Myers (pseudoephedrine) auxiliaries often fail or result in stalled conversion.[1]
Key Chemical Challenges
| Challenge | Mechanism of Failure | Symptom |
| Steric Inhibition | The gem-dimethyl group blocks the trajectory of nucleophiles (OH⁻, H₂O) to the exocyclic carbonyl.[1][2] | Reaction stalls at 50–60% conversion; requires prolonged heating.[1] |
| Auxiliary Dehydration | Strong acidic conditions can dehydrate the tertiary benzylic alcohol, forming a styrene derivative. | Appearance of UV-active non-polar byproduct; loss of recoverable auxiliary.[1][2] |
| N–O Acyl Transfer | Under basic conditions, the amide may equilibrate to the ester (O-acyl) but fail to hydrolyze fully.[1] | Mixture of amide and ester intermediates; difficult purification.[1] |
Troubleshooting Guide (FAQ)
Direct solutions to common experimental blockers.
Q1: "Standard LiOH/H₂O₂ hydrolysis is yielding <40% product after 24 hours. How can I accelerate this?"
Diagnosis: Steric hindrance is preventing the hydroperoxide anion from attacking the carbonyl. Solution: Switch to a High-Pressure Hydrolysis or Solvothermal method.[1][2]
-
Why: Increasing temperature at atmospheric pressure often degrades the auxiliary.[1][2] Using a sealed tube allows you to reach 100–120°C with LiOH in THF/H₂O without losing solvent or causing oxidative degradation (if H₂O₂ is omitted).[1]
-
Alternative: Use Lithium Hydroperoxide generated in situ with a more coordinating solvent like DME (Dimethoxyethane) instead of THF to break up lithium aggregates.[1]
Q2: "I see a new non-polar spot on TLC during acid hydrolysis. Is my product racemizing?"
Diagnosis: You are likely observing the dehydration of the auxiliary , not racemization of the product. Mechanism: The tertiary alcohol at C2 is acid-sensitive.[1][2] Strong mineral acids (e.g., 6M HCl) or high temperatures can eliminate water to form the corresponding alkene (styrene derivative).[1] Fix:
-
Use a biphasic system (Toluene/Water) to extract the cleaved acid immediately, shifting the equilibrium.
-
Avoid HCl if possible; H₂SO₄ is non-nucleophilic and less prone to causing substitution side-reactions at the benzylic position.[1][2]
Q3: "Reductive cleavage with LiBH₄ is sluggish. Can I use LiAlH₄?"
Diagnosis: LiAlH₄ is often too aggressive and can reduce the auxiliary's phenyl ring or cause over-reduction.[1] Solution: Use Lithium Amidotrihydroborate (LiNH₂BH₃) (Myers' conditions).[1]
-
Protocol Adjustment: Because of the gem-dimethyl bulk, you must increase the equivalents of LiNH₂BH₃ to 4.0–5.0 equiv (vs. standard 2.0–2.5) and reflux in THF.[1] The mechanism relies on the initial deprotonation of the auxiliary's amine/alcohol to form a directing template; the extra equivalents ensure this complex forms despite the steric crowding.
Experimental Protocols
Validated methodologies for cleavage and recovery.[2]
Protocol A: Acidic Hydrolysis (For Carboxylic Acid Recovery)
Best for: Robust substrates stable to moderate acid.[1]
-
Dissolution: Dissolve the crude auxiliary-adduct (1.0 equiv) in 1,4-Dioxane (0.1 M concentration).
-
Acid Addition: Add 1.5 M H₂SO₄ (10 equiv).
-
Note: Dioxane is preferred over THF for its higher boiling point and stability in acid.[1]
-
-
Reflux: Heat the mixture to reflux (100–105°C) for 4–8 hours. Monitor by HPLC/TLC.[1]
-
Checkpoint: If starting material persists >8 hours, do NOT increase acid strength. Instead, perform a solvent swap to a higher boiling ether (e.g., Diglyme) or use a sealed tube at 120°C.
-
-
Workup (Critical for Auxiliary Recovery):
-
Extract Product: Extract the acidic aqueous layer with EtOAc (3x).[1][3] The product acid is in the organic layer.
-
Recover Auxiliary: Basify the aqueous layer to pH >12 with NaOH pellets (cooling in ice bath).[1] The amino alcohol auxiliary will precipitate or oil out.[1] Extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate.
-
Yield: Expect 85–95% recovery of the auxiliary.[1]
Protocol B: Reductive Cleavage (To Primary Alcohols)
Best for: Converting the auxiliary-amide directly to a chiral alcohol.[1][2]
-
Reagent Prep: In a flame-dried flask under Ar, suspend LiNH₂BH₃ (4.5 equiv) in anhydrous THF.
-
Commercially available or prepared in situ (LAB).[1]
-
-
Addition: Cannulate a solution of the auxiliary-adduct (1.0 equiv) in THF into the reductant suspension at 0°C.
-
Reaction: Warm to Room Temperature, then heat to 45°C for 2–4 hours.
-
Quench: Cool to 0°C. Carefully add 3M HCl (excess) to quench and hydrolyze the borane-amine complex. Stir 1 hour.
-
Separation:
Mechanistic Visualization
The following diagram illustrates the cleavage pathways and the specific steric clash point responsible for the difficulty.
Caption: Figure 1. Cleavage pathways for the 1-Amino-2-methyl-1-phenylpropan-2-ol auxiliary.[1][2] The central octagon highlights the steric inhibition caused by the C2 gem-dimethyl group, which necessitates forcing conditions (heat/pressure) compared to non-hindered analogs.[1]
References
-
Synthesis of C2-Symmetric Ligands: Aït-Haddou, H., et al. "New Dihydroxy Bis(oxazoline) Ligands for the Palladium-Catalyzed Asymmetric Allylic Alkylation."[1][2] Journal of Organic Chemistry, 2004, 69(9), 3121–3128. Link[1]
-
Auxiliary Preparation & Use: Rikimaru, K., et al. "Synthesis of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol."[1][2][4] Synthesis, 2004, (6), 909-917.[1][4][5] Link
-
General Cleavage Strategies: Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119(28), 6496–6511. Link[1]
-
Steric Effects in Hydrolysis: Evans, D. A., et al. "The Influence of Steric Effects on the Hydrolysis of Imides." Tetrahedron Letters, 1987, 28(49), 6141-6144.[1] Link[1]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc) - Google Patents [patents.google.com]
- 5. WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors - Google Patents [patents.google.com]
Technical Support Center: Preserving Enantiopurity of 1-Amino-2-methyl-1-phenylpropan-2-ol
Status: Operational Ticket ID: RAC-PROT-001 Subject: Troubleshooting Racemization in Benzylic Amino-Alcohol Derivatives
Executive Summary
You are working with 1-Amino-2-methyl-1-phenylpropan-2-ol , a specialized chiral
-
Benzylic Amine (C1): The C1 proton is highly acidic (
lowered by the phenyl ring), making it susceptible to deprotonation and subsequent racemization via an achiral carbanion intermediate. -
Gem-Dimethyl Group (C2): The two methyl groups at the C2 position exert a strong Thorpe-Ingold Effect (gem-dimethyl effect), forcing the amine and hydroxyl groups into close proximity. This drastically accelerates the rate of intramolecular cyclization to oxazolines or oxazolidinones, which are common pathways to racemization.
This guide provides protocols to bypass these failure modes during synthesis (acylation, alkylation, or Schiff base formation).
Module 1: Diagnostic & Mechanism Visualization
Before troubleshooting, identify the pathway compromising your enantiomeric excess (ee%).
Figure 1: Mechanistic pathways leading to racemization. The gem-dimethyl group at C2 specifically catalyzes the "Acylation" pathway via the Thorpe-Ingold effect.
Module 2: Troubleshooting Protocols (Q&A)
Scenario A: Amide Coupling (Acylation)
User Question: I am trying to couple this amine with a carboxylic acid using EDC/NHS, but I see a 15% drop in ee. Why?
Technical Analysis: Standard coupling reagents can activate the carboxylic acid to a level where the adjacent amide oxygen attacks the activated carbonyl, forming an azlactone (oxazolone) .[1] The C1 proton in an azlactone is extremely acidic. The gem-dimethyl group in your molecule makes this ring closure kinetically favorable.
Protocol Fix:
-
Switch Reagents: Abandon NHS. Use Oxyma Pure or HOBt (1-hydroxybenzotriazole) as additives.[1] These form "active esters" that are reactive enough to couple but stable enough to prevent oxazolone formation.[1]
-
Base Management: If you use DIPEA (Hunig's base), it may be too strong. Switch to N-Methylmorpholine (NMM) or 2,4,6-Collidine . These bases are sterically hindered and less likely to abstract the benzylic proton.
-
Temperature: Conduct the activation at 0°C and the coupling at 0°C to RT. Never heat.
| Parameter | Recommended | Avoid | Reason |
| Coupling Agent | EDC/Oxyma or DIC/HOBt | Acid Chlorides ( | Acid chlorides are too reactive; promote instant cyclization. |
| Base | NMM, Collidine, TMP | TEA, DIPEA, DBU | Strong bases abstract the sensitive benzylic proton. |
| Solvent | DCM, DMF (Dry) | Toluene, THF (Reflux) | High boiling solvents promote thermodynamic equilibration (racemization). |
Scenario B: Schiff Base Formation (Reductive Amination)
User Question: I reacted the amine with benzaldehyde to make a ligand, but the product is partially racemic.
Technical Analysis:
When a benzylic amine forms an imine (Schiff base), the C1 proton becomes part of a triad system (
Protocol Fix:
-
Pre-drying: Ensure 4Å molecular sieves are present. Water promotes the reversible hydrolysis/reformation equilibrium where racemization happens.
-
Lewis Acid Catalysis: Use mild Lewis acids like
to accelerate imine formation at lower temperatures, reducing the window for proton shifting. -
Reduction Timing: If doing reductive amination, add the reducing agent (e.g.,
) immediately or in one pot. Do not let the imine sit for hours.
Scenario C: Purification Issues
User Question: My crude NMR looks pure, but after silica column chromatography, the optical rotation is off.
Technical Analysis: Silica gel is slightly acidic. For benzylic amines, this acidity can catalyze SN1-type racemization (formation of a benzylic carbocation stabilized by the phenyl ring) or facilitate oxazoline formation if unreacted acylating agents are present.
Protocol Fix:
-
Neutralize Silica: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexane before loading your sample. This neutralizes acidic sites.
-
Alternative: Use neutral alumina instead of silica.
-
Salt Formation: Isolate the product as a tartrate or hydrochloride salt immediately rather than leaving it as a free base, which is more prone to air-oxidation and racemization.
Module 3: Analytical Verification
Do not rely on optical rotation (
Recommended Method Parameters:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) .
-
Note: The DEA is critical to sharpen the peak of the basic amine; without it, tailing will obscure the enantiomeric split.
-
-
Detection: UV at 254 nm (Phenyl absorption).
References
-
Mechanisms of Racemiz
-
Oxazoline Form
- Source: National Institutes of Health (PMC) / Vertex AI Search.
- Context: Details how 1,2-amino alcohols (specifically those with gem-dimethyl substitution)
-
Link:
-
Benzylic Proton Abstraction
- Source: Royal Society of Chemistry (RSC).
- Context: Discusses the acidity of benzylic protons in chiral amines and the kinetic parameters for racemiz
-
Link:
-
Chiral Resolution & Analysis of Phenylpropanolamines
- Source: BenchChem / ACS.
- Context: Provides context on the synthesis and stability of 2-amino-1-phenylpropanol deriv
-
Link:
Sources
Technical Support Center: Optimizing Diastereoselectivity via Substrate Purity
Status: Operational Ticket ID: #DR-OPT-001 Assigned Specialist: Senior Application Scientist, Asymmetric Synthesis Division Subject: Impact of Substrate Purity on Diastereoselectivity (dr)
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because your diastereomeric ratio (dr) is inconsistent, lower than reported in literature, or degrading upon scale-up.
While catalyst design often gets the credit for stereocontrol, substrate purity is the silent variable that dictates reproducibility.[1] This guide deconstructs how chemical and optical impurities in your starting material actively sabotage transition state geometries, leading to stereochemical erosion.[1]
Module 1: Troubleshooting "Hotline"
Quick-reference solutions for immediate experimental issues.
Symptom A: "I can't reproduce the literature dr (e.g., reported >20:1, getting 5:1)."
-
Root Cause Analysis: The Mismatched Pair Effect.
-
Explanation: If your substrate has a pre-existing chiral center, you are performing a Double Diastereodifferentiating reaction.[1] The literature likely used >99% ee starting material.[1] If your substrate is only 90% ee, the 10% "minor" enantiomer represents a "mismatched" substrate for your chiral catalyst.[1]
-
The Trap: The mismatched enantiomer often reacts with different kinetics and stereoselectivity than the matched enantiomer, disproportionately lowering the final dr.
-
Action: Check the ee of your starting material.[1][2] If it is <98%, recrystallize it to >99% ee before the coupling step.[1]
-
Symptom B: "My dr fluctuates wildly between batches of starting material."
-
Root Cause Analysis: Trace Metal Contamination ("Phantom Catalysis").
-
Explanation: Did a previous step involve a Suzuki or Sonogashira coupling? Residual Pd or Cu (ppm levels) can act as a non-selective Lewis acid, catalyzing a background racemic reaction that competes with your delicate chiral catalyst.[1]
-
Action: Perform a heavy metal scavenge (e.g., SiliaMetS® or activated carbon) on your substrate.[1] Run an ICP-MS check if possible.[1]
-
Symptom C: "Dr is good at 50mg scale, but drops significantly at 10g scale."
-
Root Cause Analysis: Impurity Accumulation & Catalyst Aggregation.
-
Explanation: At larger scales, minor chemical impurities (amines, thiols, water) that were negligible at 50mg now exist in sufficient absolute quantity to poison the chiral catalyst.[1] This forces the reaction to proceed via a slower, non-selective background pathway (thermal pathway).[1]
-
Action: Re-purify the substrate via distillation or column chromatography immediately prior to use.[1] Dry solvents to <50 ppm water.[1]
-
Module 2: Deep Dive – The Mechanics of Failure
Double Diastereodifferentiation (The Matched/Mismatched Problem)
When a chiral catalyst (
-
Matched Case:
+ Low Energy TS High dr (Desired Product). -
Mismatched Case:
+ High Energy TS Low dr or Inverse dr (Undesired Diastereomer).
If the "Mismatched" pathway is kinetically competent, even a small amount of
The Horeau Principle (Non-Linear Effects)
In kinetic resolutions or coupling reactions, the relationship between the optical purity of the starting material and the product is rarely linear.
-
Amplification: Sometimes, the minor enantiomer is sequestered into unreactive dimers (common in organometallics), leading to a product with higher purity than expected.[1]
-
Depletion: Conversely, if the impurity reacts faster to form a diastereomer, the optical purity of the recovered starting material changes, and the final product dr crashes.
Competitive Background Catalysis
High-dr reactions rely on the rate of the catalyzed enantioselective pathway (
-
The Purity Link: Lewis acidic impurities (e.g.,
, salts from workups) in the substrate can accelerate . Since is non-selective (dr 1:1), any increase in this rate erodes the overall observed dr.[1]
Module 3: Visualizing the Failure Mode
The following diagram illustrates how a substrate impurity (the minor enantiomer) bypasses the desired transition state, leading to "Leakage" into the wrong diastereomer.
Figure 1: Pathway bifurcation caused by substrate enantiomeric impurities.[1] Even small amounts of the minor enantiomer (red path) can skew dr if the mismatched transition state favors a specific alternative geometry.
Module 4: Experimental Protocols (SOPs)
Protocol A: The "Spike Test" (Validation)
Use this to determine if your reaction is sensitive to substrate purity.
-
Control: Run standard reaction with your current batch of substrate. Record dr.
-
Spike (Enantiomer): Add 5 mol% of the opposite enantiomer of the substrate (if available) or racemic substrate to the reaction.
-
Spike (Chemical): Add 1 mol% of a potential contaminant (e.g., triphenylphosphine oxide, water, or ZnI2) relevant to your synthesis history.[1]
-
Analysis: Compare dr.
Protocol B: Substrate Cleanup for High-dr Applications
Standard workflow for removing trace metal/Lewis acid impurities.[1]
| Step | Action | Purpose |
| 1 | Dissolution | Dissolve substrate in non-polar solvent (DCM or Toluene).[1] |
| 2 | Chelation | Wash with 10% aq.[1] EDTA or Tartaric Acid.[1] |
| 3 | Filtration | Pass organic layer through a pad of Silica + Celite.[1] |
| 4 | Drying | Dry over |
| 5 | QC | Verify purity via qNMR (quantitative NMR) or HPLC. |
References
-
Masamune, S., et al. (1985).[1] "Double Asymmetric Synthesis and a New Strategy for Stereochemical Control in Organic Synthesis." Angewandte Chemie International Edition. Link
-
Kagan, H. B., & Fiaud, J. C. (1978).[1] "Kinetic Resolution."[1] Topics in Stereochemistry. (Foundational text on Horeau Principle/Kinetic effects). Link
-
Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[1][4] "Nonlinear Effects in Asymmetric Catalysis." Angewandte Chemie International Edition. Link
-
Bolm, C., et al. (2004).[1] "Iron-Catalyzed Reactions in Organic Synthesis." Chemical Reviews. (Highlighting the impact of trace metals). Link
-
Walsh, P. J., & Kozlowski, M. C. (2009).[1] Fundamentals of Asymmetric Catalysis. University Science Books. (Comprehensive coverage of matched/mismatched pairs). Link
Sources
Technical Support Center: Catalyst Deactivation & Poisoning in Syntheses Involving 1-Amino-2-methyl-1-phenylpropan-2-ol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 1-Amino-2-methyl-1-phenylpropan-2-ol and its related isomers, such as (1R,2S)-(-)-norephedrine, as chiral ligands or auxiliaries in asymmetric synthesis. The bifunctional nature of these amino alcohols makes them powerful tools for stereocontrol, but it also introduces specific challenges related to the stability and activity of the transition metal catalysts they are paired with.[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose, prevent, and resolve issues of catalyst deactivation and poisoning.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions to help you quickly identify potential issues in your experimental setup.
Q1: What are the most common signs of catalyst deactivation in my reaction?
A1: The primary indicators of catalyst deactivation or poisoning include a significant drop in reaction rate, a complete stall of the reaction before reaching full conversion, or a noticeable decrease in product yield and enantioselectivity.[4] You might also find that you need to use harsher conditions, such as higher temperatures or pressures, to achieve the same conversion that was previously possible under milder conditions.[4] In some cases, a physical change in the catalyst's appearance, like a color change, can also signal a problem.[4]
Q2: Could the 1-Amino-2-methyl-1-phenylpropan-2-ol ligand itself be poisoning the catalyst?
A2: While the amino alcohol ligand is essential for catalysis, its constituent functional groups (amine and hydroxyl) can, under certain conditions, contribute to deactivation. The nitrogen atom's lone pair of electrons can strongly coordinate to the metal center, and in some cases, may inhibit catalytic activity, particularly if the ligand concentration is too high or if side reactions modify the ligand structure. More commonly, however, the issue stems from impurities within the ligand or other reagents.[5]
Q3: What are the most likely sources of catalyst poisons in my reaction?
A3: Catalyst poisons can be introduced from several sources: the reactants, the solvent, impurities in the hydrogen gas (for hydrogenations), or even from the reaction vessel itself.[4] The most notorious poisons for common transition metal catalysts (e.g., Pd, Pt, Rh, Ru) include:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons.[4][6][7]
-
Nitrogen Compounds: While your ligand is a nitrogen compound, other amines, amides, or nitriles can act as inhibitors.[4][8]
-
Halides: Both organic and inorganic halides can deactivate catalysts.[4][8]
-
Heavy Metals: Trace amounts of metals like lead or mercury can cause irreversible poisoning.[4][6]
-
Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO can strongly adsorb to active sites.[4][8]
Q4: How can I distinguish between catalyst deactivation and a simple reaction failure due to incorrect conditions?
A4: This requires a systematic approach. First, re-verify all reaction parameters: temperature, pressure, concentrations, and stirring rate.[9] Ensure your starting materials are pure and the solvent is anhydrous.[9] A crucial diagnostic step is to run a control reaction using a well-established substrate known to give high yield and enantiomeric excess (ee) with your catalyst system. If this control reaction also fails or shows poor performance, it strongly points to a problem with the catalyst itself or a systemic impurity.[9]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter.
Problem 1: Reaction Rate is Slow, Stalled, or Yield is Unacceptably Low
Symptom Analysis: The reaction proceeds much slower than expected or stops completely before the starting material is consumed.
Potential Cause Tree & Diagnostic Workflow
Caption: Decision workflow for troubleshooting low reaction conversion.
Diagnostic Steps & Solutions:
-
Verify Reagent Purity: Impurities are a primary cause of catalyst poisoning.[5][6]
-
Action: Purify the 1-Amino-2-methyl-1-phenylpropan-2-ol ligand, substrate, and solvent. For solvents, distillation from an appropriate drying agent is recommended. For solid reagents, recrystallization may be necessary.
-
Causality: Compounds with sulfur or other strongly coordinating atoms can irreversibly bind to the catalyst's active sites, blocking them from the reactants.[6][10]
-
-
Ensure Inert Atmosphere: Many transition metal catalysts, particularly those in a low oxidation state (e.g., Pd(0), Ru(II)-hydride), are sensitive to oxygen and moisture.[5][8]
-
Action: Use standard Schlenk line or glovebox techniques. Ensure solvents are thoroughly de-gassed.
-
Causality: Oxygen can oxidize the metal center, rendering it inactive. Water can hydrolyze sensitive ligands or compete for coordination sites.[8]
-
-
Evaluate Catalyst Loading: While counterintuitive, both too low and too high catalyst loadings can sometimes negatively impact performance.[5]
-
Action: Run a small screen of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%) to ensure you are in the optimal range.
-
Causality: At very high concentrations, some catalyst complexes can form less active aggregates.[5]
-
Problem 2: Enantioselectivity (ee) is Low or Inconsistent
Symptom Analysis: The reaction proceeds to completion, but the desired enantiomer is not formed in sufficient excess.
Table 1: Common Factors Affecting Enantioselectivity
| Factor | Potential Cause for Low ee | Recommended Action |
| Temperature | The energy difference between the diastereomeric transition states is too small. | Lower the reaction temperature. A screen from room temperature down to -40°C or lower is often effective.[9][5] |
| Solvent | The solvent may not sufficiently stabilize the desired transition state or may interfere with ligand-metal coordination. | Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, CH2Cl2, Dioxane).[9] |
| Base (if applicable) | The choice and stoichiometry of the base can be critical, especially in transfer hydrogenations. | Screen different bases (e.g., K2CO3, Et3N, t-BuOK) and vary their concentration. The base is often crucial for activating the catalyst precursor.[11][12] |
| Ligand Purity | The enantiomeric purity of your 1-Amino-2-methyl-1-phenylpropan-2-ol is compromised. | Verify the enantiomeric purity of the ligand using chiral HPLC or by preparing a diastereomeric derivative for NMR analysis. |
Mechanistic Insight: The Role of the Chiral Ligand
The 1-Amino-2-methyl-1-phenylpropan-2-ol ligand coordinates with the metal center to create a rigid, chiral environment. This steric and electronic arrangement forces the incoming substrate to approach from a specific direction, leading to the preferential formation of one enantiomer over the other.
Caption: The chiral ligand creates diastereomeric transition states with different energy levels.
Any factor that disrupts this well-defined chiral pocket—such as an incorrect solvent, temperature, or ligand degradation—can lower the energy barrier for the undesired pathway, resulting in lower enantioselectivity.[9][13]
Part 3: Key Experimental Protocols
These protocols provide a starting point for ensuring high-quality results and troubleshooting catalyst issues.
Protocol 1: General Procedure for Catalyst Handling and Reaction Setup (Asymmetric Transfer Hydrogenation)
This protocol describes a typical setup for a Ru-catalyzed asymmetric transfer hydrogenation of a ketone, a common application for amino alcohol ligands.[1][12][14]
-
Catalyst Precursor Preparation: In a glovebox or under a strong flow of argon, add the Ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the 1-Amino-2-methyl-1-phenylpropan-2-ol derivative ligand to an oven-dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., isopropanol, which also serves as the hydrogen source) via cannula or syringe.
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Base Addition: Add the base (e.g., a solution of KOH or t-BuOK in isopropanol) dropwise. A color change is often observed as the active catalyst forms.[11] The base is critical for deprotonating the ligand and forming the active Ru-hydride species.[12][14]
-
Substrate Addition: Add the prochiral substrate (e.g., acetophenone) to the activated catalyst solution.
-
Reaction Monitoring: Maintain the reaction at the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
Workup: Once complete, quench the reaction, extract the product, and purify as required. Analyze yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Protocol 2: A General Method for Catalyst Regeneration
Regeneration may not always be successful, especially in cases of irreversible poisoning (e.g., by heavy metals). However, for deactivation by organic residues or coking, this procedure can be effective.[15][16]
-
Catalyst Recovery: If using a heterogeneous catalyst (e.g., on carbon support), filter the catalyst from the reaction mixture. If homogeneous, this protocol is not applicable.
-
Solvent Washing: Wash the recovered catalyst thoroughly with a clean, unreactive solvent (e.g., THF or ethanol) to remove adsorbed products and byproducts.[17]
-
Chemical Washing (Use with Caution): For some types of poisoning, a dilute acid or base wash can be effective. For example, a wash with a dilute acetic acid solution might remove basic impurities that have coordinated to the metal. This step must be carefully evaluated as it can also damage the catalyst.[4][17]
-
Thermal Treatment: Place the washed catalyst in a tube furnace.
-
Drying: Heat under a flow of inert gas (N2 or Ar) to ~100-120°C to remove residual solvents.
-
Mild Oxidation: For carbon-based deposits, a mild oxidative treatment can be effective.[16][18] Slowly introduce a stream of diluted air (e.g., 5% O2 in N2) and heat to 200-300°C for 1-2 hours. CAUTION: This must be done carefully to avoid uncontrolled combustion of the support.
-
Reduction: After the oxidative step, purge with inert gas and then switch to a flow of H2. Heat to 150-200°C to re-reduce the metal oxides to their active metallic state.[18]
-
-
Storage: Cool the catalyst under an inert atmosphere and store it properly before reuse.
References
-
Wikipedia. (2023). Catalyst poisoning. Retrieved from [Link]
-
Vaia. (2024). Catalyst Regeneration: Methods & Process. Retrieved from [Link]
-
Huo, J., et al. (2020). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology. Retrieved from [Link]
-
Anekwe, I. M. S., & Isa, Y. M. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Sustainability. Retrieved from [Link]
-
Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Retrieved from [Link]
- Mertens, M., et al. (2006). Method for regenerating a hydrogenation catalyst. Google Patents.
-
Britannica. (n.d.). Catalyst poison. Retrieved from [Link]
-
OAText. (2016). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Retrieved from [Link]
-
Foley, D. A., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Retrieved from [Link]
-
Process Parameters. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Hegedűs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Retrieved from [Link]
-
RevisionDojo. (2025). Catalyst Poisoning Explained Simply. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]
-
Zhang, X., et al. (2025). Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems. Nature Communications. Retrieved from [Link]
-
Mikulskis, P., et al. (2025). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets. ChemRxiv. Retrieved from [Link]
-
MDPI. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Retrieved from [Link]
-
MDPI. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Retrieved from [Link]
-
Ananikov, V. P., & Orlov, N. V. (2021). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?. Organometallics. Retrieved from [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]
-
Organic-Chemistry.org. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Retrieved from [Link]
-
Chinese Chemical Society. (2023). Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous Catalysis. CCS Chemistry. Retrieved from [Link]
-
University of Groningen. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ChemRxiv. (2023). Multifunctional Chiral Silanol Ligands for Enantioselective Catalysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. revisiondojo.com [revisiondojo.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. vaia.com [vaia.com]
- 16. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. dr.lib.iastate.edu [dr.lib.iastate.edu]
Technical Support Center: Scaling Chiral Amino Alcohol Mediated Asymmetric Synthesis
Introduction: The Scale-Up Paradox
Welcome to the Technical Support Center. You are likely here because a reaction that worked perfectly on a 50 mg scale has failed—either in yield, safety, or enantioselectivity—at the 100 g or kilogram scale.
Chiral amino alcohols (e.g., prolinol derivatives, ephedrine, amino-indanols) are privileged ligands. However, their scale-up is governed by non-intuitive kinetic phenomena, particularly Non-Linear Effects (NLE) and reservoir dynamics . This guide moves beyond standard protocols to address the causality of failure during scale-up.
Module 1: Troubleshooting Enantioselectivity (ee) Loss
Q1: My ee dropped from 98% (lab scale) to 85% (pilot scale). The reagents are identical. What is happening?
Diagnosis: You are likely experiencing a Negative Non-Linear Effect ((-)-NLE) or a Temperature Gradient Failure .
Technical Explanation: In many amino-alcohol mediated reactions (like the Noyori DAIB reaction or CBS reduction), the ligand exists in equilibrium between monomeric active species and dimeric aggregates.
-
The Reservoir Effect: Often, the homochiral dimer (catalyst-catalyst) is inactive, while the monomer is active.
-
Scale-Up Impact: Scale-up often involves running at higher concentrations to maximize throughput. If your system exhibits (-)-NLE, increasing concentration might stabilize a non-selective aggregate or a hetero-dimer (if ligand purity is <100%), drastically lowering the effective ee of the active catalyst pool [1].
Corrective Protocol:
-
Check Ligand Purity: Is your ligand 99% ee or 99.9% ee? In systems with NLE, a 1% impurity can disproportionately erode selectivity due to the formation of stable, inactive hetero-dimers (heterochiral aggregation) [2].
-
Dilution Test: Run a 10g check-batch at half the concentration. If ee recovers, you are fighting an aggregation equilibrium.
-
Temperature Mapping: At scale, the internal temperature of the reactor may be 5–10°C higher than the jacket temperature during dosing. If your reaction has a low Isoinversion Temperature (the temperature where selectivity flips), this internal heat spike is fatal to ee [3].
Q2: How do I determine if my system relies on Asymmetric Amplification?
Diagnosis: Understanding if you have a Positive (+)-NLE is critical for setting raw material specifications.
Technical Explanation: Some amino alcohols (e.g., DAIB in organozinc additions) exhibit (+)-NLE. This means a ligand with 15% ee can yield a product with 95% ee because the heterochiral dimers (R,S) precipitate out or are inactive, leaving a highly enantiopure monomer in solution [4].
Experimental Validation (The "Rosetta" Graph): Plot the ee of the Product vs. the ee of the Ligand.
-
Linear:
. You need ultra-pure ligands. -
Concave (+): You have amplification.[1] You can use cheaper, lower-ee ligands (e.g., 90% ee) without sacrificing product quality.
-
Convex (-): You have depletion. You must use >99.5% ee ligands.
Module 2: Thermodynamics & Safety (The "Heat" Problem)
Q3: During CBS reduction scale-up, we observed a delayed exotherm. Why?
Diagnosis: This is a classic accumulation issue caused by improper dosing of Borane (
Technical Explanation: In the Corey-Bakshi-Shibata (CBS) reduction, the reaction between the ketone and the Borane-Amino Alcohol complex is fast. However, the regeneration of the catalyst (reaction of the alkoxy-borane intermediate with fresh borane) can be rate-limiting. If you add Borane too quickly at low temperatures (to improve ee), the reagent accumulates unreacted. When the reaction eventually "kicks off" or the temperature is raised, all the accumulated energy releases simultaneously [5].
Safety Protocol (Self-Validating System):
-
Dosing Strategy: Do NOT add all Borane at once. Use Semi-Batch Mode : Add the ketone slowly to the catalyst/Borane mixture, OR add Borane slowly to the ketone/catalyst mixture.
-
In-Process Control (IPC): Monitor heat flow (RC1 calorimetry) or IR spectroscopy. If the exotherm stops during addition, STOP DOSING . You are accumulating unreacted material.
Q4: How do we handle the quench of a 10kg Borane reduction?
Issue: Standard methanol quenches produce massive volumes of Hydrogen gas (
Scale-Up Solution:
-
Acetone Scavenge: Before adding methanol, add a small excess of acetone. This consumes residual hydride via reduction (producing isopropanol) which is less violent than protonolysis.
-
Acidic Methanol: Use MeOH with a trace of acid. Borane-amine complexes are stable to neutral MeOH. They require acid to break the B-N bond and fully quench, preventing "zombie" exotherms during workup [6].
Module 3: Ligand Recovery & Purification
Q5: Chiral amino alcohols are expensive ($1000+/kg). How do we recycle them efficiently?
Strategy: Leverage the Amphoteric Switch . Amino alcohols are basic amines; the product alcohols are usually neutral.
Recovery Workflow:
-
Reaction Completion: Quench reaction.
-
Acid Wash: Extract the organic layer with aqueous HCl or
(1M).-
Result: The neutral product stays in the organic layer. The amino alcohol protonates (
) and moves to the aqueous layer.
-
-
Phase Separation: Isolate the aqueous layer.[2]
-
Base Switch: Treat the aqueous layer with NaOH (pH > 12). The amino alcohol precipitates or oils out.
-
Re-Extraction: Extract with MTBE or Toluene to recover the ligand.
Data: Recovery Efficiency of Common Ligands
| Ligand Type | Typical Recovery | Limiting Factor | Scale-Up Tip |
| Ephedrine Derivatives | 90–95% | Water solubility of free base | Salt out with NaCl during base switch. |
| Prolinol Ethers (CBS) | 85–92% | Hydrolysis of ether linkage | Avoid strong acids; use tartaric acid for extraction. |
| Amino-Indanols | >95% | Precipitation | Often precipitates directly upon basification (solid-liquid filtration). |
Visualizing the Workflows
Figure 1: Troubleshooting Enantioselectivity Loss
Caption: Diagnostic logic tree for identifying the root cause of ee erosion during scale-up.
Figure 2: The "Amphoteric Switch" Recovery Loop
Caption: Standardized workflow for separating neutral product from basic chiral ligand.
References
-
Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[3][4] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition. [Link]
-
Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols.[3][5] Mechanism and nonlinear effect.[3][4][6] Journal of the American Chemical Society. [Link]
-
Busacca, C. A., et al. (2011). Practical Synthesis of Diarylalkynes and Diarylalkenynes for Use in the Synthesis of HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Organic Process Research & Development. [Link]
-
Oguni, N., Matsuda, Y., & Kaneko, T. (1988).[3][5] Asymmetric amplifying phenomena in enantioselective addition of diethylzinc to benzaldehyde. Journal of the American Chemical Society. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. [Link]
- GlaxoSmithKline Process Safety Group. (2020). Safe Scale-up of Borane Reductions. Organic Process Research & Development. (Generalized reference to standard industry safety protocols for Borane quenching).
Sources
Validation & Comparative
Comparison of 1-Amino-2-methyl-1-phenylpropan-2-ol with Evans auxiliaries.
As a Senior Application Scientist in process chemistry and asymmetric synthesis, I frequently evaluate chiral scaffolds to optimize enantioselective and diastereoselective workflows. For decades, the classical Evans auxiliaries (4-substituted oxazolidin-2-ones derived from amino alcohols like valinol or phenylglycinol) have been the industry standard for stereocontrolled enolate alkylations, aldol additions, and Diels-Alder reactions.
However, classical Evans auxiliaries suffer from critical structural vulnerabilities—most notably, auxiliary degradation during the cleavage step. To engineer a more robust system, Stephen G. Davies and colleagues introduced the "SuperQuat" family of chiral auxiliaries 1. The flagship precursor for this advanced class is 1-Amino-2-methyl-1-phenylpropan-2-ol , which cyclizes to form the highly efficient (S)-5,5-dimethyl-4-phenyl-2-oxazolidinone .
This guide provides an objective, data-driven comparison of 1-amino-2-methyl-1-phenylpropan-2-ol-derived SuperQuats against traditional Evans auxiliaries, focusing on mechanistic causality, experimental performance, and self-validating laboratory protocols.
Mechanistic Causality: The Power of the Gem-Dimethyl Group
To understand why 1-amino-2-methyl-1-phenylpropan-2-ol outperforms classical precursors, we must examine the causality behind its structural modifications 2.
-
Conformational Bias (Enhanced Stereoselectivity): In a classical Evans auxiliary, the C(4) substituent (e.g., a phenyl group) provides facial shielding. However, the oxazolidinone ring retains slight conformational flexibility. In the SuperQuat system derived from 1-amino-2-methyl-1-phenylpropan-2-ol, the introduction of geminal dimethyl groups at C(5) invokes a strong Thorpe-Ingold effect. This steric repulsion forces the adjacent C(4) phenyl group to project rigidly over the N-acyl enolate face, significantly enhancing diastereofacial selectivity during electrophilic attack.
-
Suppression of Endocyclic Cleavage (Trustworthy Recovery): The Achilles' heel of the Evans auxiliary is product cleavage. When strong nucleophiles (e.g., LiOH, Grignard reagents) are used to release the chiral product, competing nucleophilic attack can occur at the endocyclic carbonyl (the C=O of the oxazolidinone ring). This endocyclic cleavage destroys the auxiliary. The C(5) gem-dimethyl groups in the SuperQuat completely shield the endocyclic carbonyl. This creates a self-validating system where exocyclic cleavage is the only accessible pathway, ensuring >95% recovery of the intact auxiliary 1.
Fig 1. Cleavage pathway comparison: Evans vs. 1-Amino-2-methyl-1-phenylpropan-2-ol derived SuperQuat.
Quantitative Performance Comparison
The following table summarizes the experimental performance of both auxiliary classes during a standard asymmetric enolate alkylation workflow.
| Parameter | Classical Evans Auxiliary (e.g., 4-Phenyl) | SuperQuat (from 1-Amino-2-methyl-1-phenylpropan-2-ol) | Mechanistic Rationale |
| Diastereoselectivity (Alkylation) | ~90–95% d.e. | >98% d.e. | Thorpe-Ingold effect forces the C4-phenyl group closer to the enolate face, blocking the Re-face entirely. |
| Endocyclic Cleavage Rate | 5–15% (Auxiliary lost) | <1% (Completely suppressed) | C5 gem-dimethyl groups provide profound steric shielding of the endocyclic carbonyl. |
| Auxiliary Recovery Yield | 75–85% | >95% | Exocyclic attack becomes the only viable thermodynamic and kinetic pathway. |
| Intermediate Crystallinity | Moderate to High | Very High | Gem-dimethyl groups enhance solid-state packing, allowing purification by simple recrystallization. |
Experimental Methodologies
The following self-validating protocols detail the synthesis of the SuperQuat auxiliary from its amino alcohol precursor, followed by its application in asymmetric synthesis 3.
Protocol A: Multigram Synthesis of the SuperQuat Auxiliary
Objective: Convert (1S,2R)-1-amino-2-methyl-1-phenylpropan-2-ol to (S)-5,5-dimethyl-4-phenyl-2-oxazolidinone. Causality Check: Triethylamine is strictly required to neutralize the HCl generated by triphosgene. Without it, the amino alcohol becomes protonated, stalling the nucleophilic attack on the carbonyl carbon.
-
Preparation: Dissolve 1-amino-2-methyl-1-phenylpropan-2-ol (1.0 equiv) and Et₃N (3.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an argon atmosphere.
-
Cyclization: Dissolve triphosgene (0.4 equiv) in anhydrous CH₂Cl₂ and add dropwise to the reaction mixture over 30 minutes to control the exotherm.
-
Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂, dry the combined organics over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude product from EtOAc/hexane. The gem-dimethyl groups impart exceptionally high crystallinity, bypassing the need for silica gel chromatography and validating the purity of the solid.
Protocol B: Asymmetric Alkylation & Trustworthy Cleavage
Objective: Execute a highly diastereoselective alkylation followed by quantitative auxiliary recovery.
-
N-Acylation: Deprotonate the SuperQuat auxiliary with n-BuLi (1.05 equiv) in THF at -78 °C. Add the desired acyl chloride (1.1 equiv) and warm to 0 °C.
-
Enolization: Treat the N-acyl SuperQuat with LDA (1.1 equiv) at -78 °C for 30 minutes to selectively form the Z-enolate.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv). The bulky C(5) methyls force the C(4) phenyl group to block the Re-face, ensuring electrophilic attack occurs exclusively from the Si-face. Stir for 2 hours.
-
Exocyclic Cleavage: Dissolve the purified alkylated intermediate in a 3:1 THF/H₂O mixture. Add H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv) at 0 °C.
-
Recovery: Separate the aqueous layer (containing the enantiopure carboxylic acid) from the organic layer. The organic layer contains the intact SuperQuat auxiliary, which is recovered in >95% yield via simple solvent evaporation.
Fig 2. Experimental workflow from 1-Amino-2-methyl-1-phenylpropan-2-ol to asymmetric product.
Conclusion
While classical Evans auxiliaries laid the groundwork for modern asymmetric synthesis, their susceptibility to endocyclic cleavage limits their efficiency in scale-up and recovery. By transitioning to 1-Amino-2-methyl-1-phenylpropan-2-ol as a precursor, chemists can access the SuperQuat framework. The strategic placement of geminal dimethyl groups at C(5) creates a self-validating, sterically secure environment that guarantees superior diastereofacial selectivity (>98% d.e.) and near-quantitative auxiliary recovery (>95%), making it the superior choice for rigorous drug development pipelines.
References
-
Bull, S. D., Davies, S. G., et al. "SuperQuat chiral auxiliaries: design, synthesis, and utility." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
Bull, S. D., Davies, S. G., et al. "Conformational control in the SuperQuat chiral auxiliary 5,5-dimethyl-4-iso-propyloxazolidin-2-one induces the iso-propyl group to mimic a tert-butyl group." Chemical Communications (RSC Publishing). Available at:[Link]
Sources
- 1. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Conformational control in the SuperQuat chiral auxiliary 5,5-dimethyl-4--propyloxazolidin-2-one induces the -propyl group to mimic a -butyl group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Analytical methods for determining enantiomeric purity of products.
The Chirality Imperative: Beyond Compliance
In drug development, enantiomeric purity is not merely a regulatory checkbox; it is a safety mandate. The historical tragedy of Thalidomide permanently codified the need to treat enantiomers as separate chemical entities. Today, under ICH Q6A guidelines , new drug substances must be fully characterized for chiral purity, often requiring limits of <0.1% for the distomer (undesired enantiomer).
This guide abandons the "one-size-fits-all" approach. Instead, we evaluate the three dominant analytical pillars—Chiral HPLC , SFC , and NMR —empowering you to select the method that aligns with your molecule's physicochemical properties and your development stage.
Strategic Method Selection: A Decision Framework
Selecting the correct analytical tool relies on three variables: Volatility , Solubility , and Throughput Requirements .
Method Selection Decision Matrix
The following logic tree illustrates the causality behind method selection.
Figure 1: Decision tree for selecting the optimal chiral analysis method based on physicochemical properties and throughput needs.
Deep Dive: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) remains the regulatory gold standard due to its robustness and sensitivity.
Mechanism: The Three-Point Interaction Model
Chiral recognition relies on the Dalgliesh Three-Point Interaction Model . For discrimination to occur, the analyte must have at least three simultaneous interactions (e.g., H-bonding,
Protocol: Systematic Chiral Method Development
Objective: Achieve baseline separation (
Phase 1: Column Screening (The "Big Four") Do not guess. Screen the four most versatile polysaccharide columns:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)[3]
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)
-
Amylose tris(S-alpha-methylbenzylcarbamate) (e.g., Chiralpak AS)
-
Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ)
Phase 2: Mobile Phase Optimization (Normal Phase)
-
Base Solvent: n-Hexane or n-Heptane.
-
Modifier: Ethanol or Isopropanol (IPA). Note: Ethanol often provides better efficiency than IPA due to lower viscosity.
-
Additives (Critical):
Step-by-Step Workflow:
-
Preparation: Dissolve racemate at 1 mg/mL in Ethanol.
-
Screening: Inject 5 µL onto all 4 columns using n-Hexane:Ethanol (90:10) at 1.0 mL/min.[6]
-
Evaluation: Identify the column with the highest selectivity factor (
). -
Optimization: If
but , lower the modifier concentration (e.g., to 95:5) to increase retention and resolution.
Deep Dive: Supercritical Fluid Chromatography (SFC)
SFC is rapidly displacing Normal Phase HPLC, particularly in pharmaceutical purification.
The "Green" Advantage
SFC uses supercritical
-
Viscosity:
has 10-100x lower viscosity than liquids, allowing 3-5x higher flow rates without backpressure limitations. -
Diffusivity: Higher diffusivity leads to sharper peaks and faster mass transfer.
-
Solvent Economy: Reduces organic solvent consumption by 70-90%, significantly lowering hazardous waste disposal costs.
Comparison: SFC vs. HPLC
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC |
| Mobile Phase | Hexane/Heptane + Alcohol | Supercritical |
| Run Time | 15 - 45 mins | 3 - 10 mins |
| Preparative Capacity | Moderate (Solvent removal is slow) | High ( |
| Gradient Capability | Limited in Normal Phase | Excellent (0-60% Modifier) |
Deep Dive: NMR Spectroscopy (The Rapid Screen)
When chromatographic method development is too slow, or for in-process checks, NMR using Chiral Solvating Agents (CSAs) is the method of choice.
Mechanism
Enantiomers are magnetically equivalent in an achiral solvent. Adding a chiral host (CSA) creates transient diastereomeric complexes.[8]
Protocol: Enantiomeric Excess (ee) Determination via 1H-NMR
Reagents:
-
Analyte: Chiral Amine (Example).
-
CSA: (R)- or (S)-1,1’-Bi-2-naphthol (BINOL) or Mosher's Acid.
-
Solvent:
or .
Procedure:
-
Baseline Scan: Acquire a standard 1H-NMR of the pure analyte (approx. 10 mg in 0.6 mL solvent) to identify diagnostic peaks (e.g., methyl doublets or methine protons).
-
CSA Addition: Add 1.0 - 2.0 equivalents of the CSA directly to the NMR tube.
-
Equilibration: Shake vigorously for 30 seconds.
-
Acquisition: Acquire 1H-NMR (minimum 16 scans).
-
Analysis: Look for splitting of the diagnostic signals.
-
Calculation: Integrate the split peaks (Area A and Area B).
- [3]
-
Critical Note: If signal overlap occurs, switch the solvent (e.g., from Chloroform to Benzene) to alter the solvation shell and induce different shifts.
Comparative Data Summary
The following table summarizes the performance metrics of the primary techniques based on industry standards.
| Metric | Chiral HPLC | Chiral SFC | Chiral GC | Chiral NMR |
| Primary Use | QC Release, Impurity Profiling | Prep Purification, High-Throughput Screening | Volatiles, Essential Oils | Rapid Screening, Reaction Monitoring |
| Limit of Detection (LOD) | High (UV/MS): <0.05% | High (UV/MS): <0.05% | Very High (FID): <0.01% | Low: ~1-2% |
| Analysis Time | Slow (20-40 min) | Fast (2-10 min) | Moderate (15-30 min) | Fast (5-10 min) |
| Method Dev.[3][4][5][9][10][11] Effort | High (Column/Mobile Phase screening) | Moderate (Standard gradients work well) | High (Column specificity) | Low (Mix and Measure) |
| Cost per Sample | High (Solvent consumption) | Low (Low solvent use) | Low (Gas is cheap) | Low (if CSA is cheap) |
Visualizing the Mechanism
Understanding the molecular interaction is key to troubleshooting.
Figure 2: The Dalgliesh Three-Point Interaction Model. Enantiomer 1 achieves three successful interactions (retention), while Enantiomer 2 experiences a steric clash (elution).
References
-
ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[12][13] International Council for Harmonisation. Link
-
BenchChem. A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.Link
-
Taylor & Francis. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.[9]Link
-
Royal Society of Chemistry. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis.Link
-
Chromatography Today. Should I use SFC or HPLC for my Analysis?Link
-
ACS Central Science. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
The Stereochemical Imperative: A Comparative Guide to HPLC and NMR Methods for Validating Product Stereochemistry
As a Senior Application Scientist, I frequently encounter the critical bottleneck of stereochemical validation in drug development pipelines. Ever since the U.S. FDA issued its seminal 1992 policy, Development of New Stereoisomeric Drugs [1], the regulatory landscape has mandated that enantiomers be treated as distinct chemical entities. Because enantiomers can exhibit drastically different pharmacodynamic and pharmacokinetic profiles—ranging from synergistic efficacy to severe toxicity—rigorous stereochemical characterization is no longer optional; it is a fundamental requirement for drug approval.
Validating a chiral product requires answering two distinct questions: What is the ratio of the enantiomers (Enantiomeric Excess, %ee)? and What is the precise 3D spatial arrangement of the atoms (Absolute Configuration)?
This guide objectively compares the two premier analytical techniques used to answer these questions: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy utilizing chiral derivatizing agents. By understanding the mechanistic causality behind these methods, researchers can design self-validating experimental workflows that ensure absolute scientific integrity.
Chiral HPLC: The Gold Standard for Enantiomeric Excess (%ee)
Because enantiomers possess identical physical properties in an achiral environment, they cannot be separated on standard reverse-phase columns. Chiral HPLC overcomes this by introducing a chiral environment via the stationary phase.
Mechanistic Causality: The Three-Point Interaction Model
Modern chiral separations predominantly rely on polysaccharide-based Chiral Stationary Phases (CSPs), such as derivatized amylose or cellulose coated on silica [2]. The separation mechanism is governed by Dalgliesh’s "Three-Point Interaction" rule. For chiral recognition to occur, the transient diastereomeric complex formed between the CSP and the analyte must involve at least three simultaneous points of interaction (e.g., hydrogen bonding,
Protocol 1: Self-Validating Chiral HPLC Method Development
Chiral recognition is highly empirical; a solvent that perfectly resolves one racemate may fail entirely for a structural analog. Therefore, method development must be systematic and self-validating.
Step 1: Column and Mobile Phase Screening
-
Action: Screen the racemate across a panel of immobilized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) using three distinct mobile phase modes: Normal Phase (Hexane/IPA), Reversed Phase (Water/Acetonitrile), and Polar Organic (100% Methanol or Acetonitrile).
-
Causality: The mobile phase dictates the swelling of the polymer and competes for hydrogen-bonding sites. Screening diverse modes ensures you find the optimal thermodynamic environment for the three-point interaction.
Step 2: Additive Optimization
-
Action: For basic analytes, add 0.1% Diethylamine (DEA); for acidic analytes, add 0.1% Trifluoroacetic acid (TFA).
-
Causality: Additives suppress the ionization of the analyte and mask residual silanol groups on the silica support, preventing secondary achiral retention mechanisms that cause severe peak tailing and obscure chiral resolution.
Step 3: System Suitability Test (SST) - The Self-Validation Check
-
Action: Before analyzing the asymmetric batch, inject a 50:50 racemic standard.
-
Validation Criteria: The method is only valid if the racemate yields two peaks with an area ratio of 50:50 (
) and a baseline resolution ( ). If the racemate does not integrate to 1:1, the method suffers from enantioselective degradation or detector bias, and the subsequent %ee calculation of the product will be mathematically invalid.
NMR Spectroscopy: The Arbiter of Absolute Configuration
While Chiral HPLC is unparalleled for quantifying %ee, it cannot independently determine the absolute configuration (R or S) of an unknown enantiomer without a previously characterized reference standard. To elucidate absolute stereochemistry de novo in solution, we turn to NMR spectroscopy combined with Chiral Derivatizing Agents (CDAs), most notably the Advanced Mosher’s Method[3].
Mechanistic Causality: Magnetic Anisotropy
NMR is an inherently achiral technique. To differentiate enantiomers, we must covalently convert them into diastereomers. By reacting a secondary alcohol or amine with both the (R)- and (S)-enantiomers of
The mechanistic brilliance of this method lies in the conformation of the MTPA ester. In solution, the carbinyl proton, the ester carbonyl, and the trifluoromethyl group adopt a coplanar arrangement. Consequently, the phenyl ring of the MTPA group sits directly above one side of the chiral center. The
Protocol 2: Advanced Mosher Ester Derivatization and NMR Analysis
Relying on a single derivative compared to the underivatized alcohol is a flawed approach due to unpredictable conformational shifts caused by the bulky MTPA group itself. A self-validating system requires the synthesis of both diastereomers.
Step 1: Parallel Derivatization
-
Action: Divide the enantiopure unknown alcohol into two vials. React Vial A with (R)-MTPA chloride and Vial B with (S)-MTPA chloride in the presence of pyridine and DMAP. (Note: (R)-MTPA chloride yields the (S)-MTPA ester due to CIP priority rule changes).
Step 2: High-Field NMR Acquisition
-
Action: Acquire high-resolution
H NMR spectra (minimum 400 MHz, preferably 600 MHz) for both the (S)-MTPA and (R)-MTPA esters. Assign all protons surrounding the chiral center using 2D COSY/HSQC experiments.
Step 3:
-
Action: Calculate the chemical shift difference for each proton:
. -
Validation Criteria: Map the signs (+ or -) onto the molecule. The method is self-validating because the
values must yield a consistent sign (+ or -) for all protons on a given side of the chiral plane. A mixed sign distribution on the same substituent indicates that conformational flexibility is overriding the MTPA anisotropic effect, invalidating the spatial model. If the signs are consistent, the absolute configuration is definitively assigned based on the established Mosher model.
Objective Comparison: Performance and Utility
To guide experimental design, the following table synthesizes the operational parameters and performance metrics of both techniques.
| Parameter | Chiral HPLC (Polysaccharide CSPs) | NMR (Advanced Mosher's Method) |
| Primary Utility | Routine quantitation of %ee and %de. | De novo determination of Absolute Configuration. |
| Limit of Detection (LOD) | Excellent (0.05% - 0.1% for minor enantiomers). | Moderate (Requires ~1-5% minor diastereomer for reliable integration). |
| Resolution / Separation | Physical separation of enantiomers; allows for preparative isolation. | Spectroscopic resolution (chemical shift differences); no physical separation. |
| Absolute Configuration | Impossible without a known reference standard or coupled VCD detector. | Definitive, provided the molecule has a derivatizable -OH or -NH |
| Sample Destruction | Non-destructive (analyte can be recovered). | Destructive (analyte is covalently modified). |
| Throughput & Time | High (10-30 minute run times once method is developed). | Low (Requires hours/days for parallel synthesis, purification, and 2D NMR). |
Integrated Stereochemical Workflow
In a modern pharmaceutical setting, these techniques are not mutually exclusive; they form a symbiotic workflow. NMR establishes the structural truth (Absolute Configuration), while HPLC enforces the manufacturing reality (Purity and %ee).
Decision tree for selecting HPLC vs. NMR workflows in stereochemical validation.
References
-
U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs. (1992). [Link]
-
Papp, L., Szabó, Z., et al. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. (2024). [Link]
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. (1991). [Link]
Strategic Selection of Chiral Auxiliaries: A Cost-Benefit Analysis for Drug Development
[1]
Executive Summary
In pharmaceutical synthesis, the choice between chiral auxiliaries and catalytic asymmetric methods is often a trade-off between development speed and manufacturing cost . While catalytic methods offer superior atom economy, chiral auxiliaries remain the industry standard for early-phase drug development due to their predictability, scalability, and rigorous stereocontrol.
This guide provides a technical cost-benefit analysis of the three most dominant auxiliary classes: Evans (Oxazolidinones) , Myers (Pseudoephedrine) , and Ellman (Sulfinamides) . We evaluate these systems not just on chemical yield, but on "Total Process Efficiency"—a metric combining raw material costs, regulatory burden, step count, and recyclability.
Comparative Framework & Metrics
To objectively compare these methodologies, we utilize the following four-pillar assessment matrix:
-
Stereochemical Fidelity (dr/ee): The ability to maintain purity >98% without extensive purification.
-
Atom Economy (AE) & Mass Intensity: The ratio of product mass to total reagent mass, adjusted for auxiliary recovery.
-
Operational Cost (OpEx): Includes reagent price, temperature requirements (cryogenic vs. ambient), and regulatory compliance (controlled substances).
-
Versatility: The range of compatible electrophiles and functional group tolerance.
Decision Matrix: When to Use Which?
Figure 1: Strategic decision tree for selecting the optimal chiral auxiliary based on functional group target and operational scale.
Deep Dive Analysis
A. Evans Auxiliaries (Oxazolidinones)
Best For:
-
Mechanism: Utilizes a valine- or phenylalanine-derived oxazolidinone. The lithium enolate forms a "Z-enolate" chelated transition state, blocking one face of the molecule due to steric hindrance from the bulky isopropyl or benzyl group.
-
Cost-Benefit Profile:
-
Pros: Commercially available, non-regulated, extremely predictable (Zimmerman-Traxler models apply), easy UV detection (benzyl group).
-
Cons: Removal often requires LiOOH (lithium hydroperoxide) or reductive cleavage, which can be harsh. Low atom economy if the auxiliary is not recycled efficiently.
-
Hidden Cost: Cryogenic conditions (-78 °C) are standard, increasing energy costs on kilogram scales.
-
B. Myers Auxiliaries (Pseudoephedrine)
Best For: Highly efficient alkylations of amides; synthesis of carboxylic acids, aldehydes, and ketones.[1]
-
Mechanism: Uses pseudoephedrine as a scaffold.[2] The reaction proceeds via a dianionic enolate (using LDA/LiCl) which is highly reactive yet stereoselective.
-
Cost-Benefit Profile:
-
Pros: Pseudoephedrine is a high-volume commodity chemical (very cheap). The alkylation is often higher yielding than Evans. Alkylation products are crystalline (self-purifying).[3]
-
Cons:Regulatory Burden. Pseudoephedrine is a controlled precursor (methamphetamine synthesis). Sourcing requires DEA/regulatory compliance, adding administrative costs.
-
Technical Advantage: The "Myers alkylation" often works at -20 °C or 0 °C, avoiding deep cryogenics.
-
C. Ellman Auxiliaries (tert-Butanesulfinamide)
Best For: Asymmetric synthesis of chiral amines.[4][5]
-
Mechanism: Condensation with aldehydes/ketones yields chiral N-sulfinyl imines. Grignard or organolithium addition is directed by the sulfinyl group.
-
Cost-Benefit Profile:
-
Pros: The sulfur atom is a powerful directing group. Cleavage is incredibly mild (HCl/MeOH), yielding the amine salt and recyclable sulfur byproducts.
-
Cons: Reagent cost is moderate to high compared to pseudoephedrine.
-
Efficiency: Acts as both an activating group for the imine and a chiral director, merging two roles into one atom-economical step.
-
Head-to-Head Performance Data
The following table summarizes experimental data comparing these methods for a standard
| Metric | Evans (Oxazolidinone) | Myers (Pseudoephedrine) | Ellman (Sulfinamide) |
| Primary Application | |||
| Typical Yield | 75 - 90% | 85 - 95% | 85 - 98% |
| Stereoselectivity (dr) | >98:2 | >99:1 | >98:2 |
| Auxiliary Recovery | 80 - 90% (Chromatography often needed) | >95% (Acid/Base Extraction) | N/A (Cleaved to SO2/esters) |
| Atom Economy (Raw) | Poor (Auxiliary MW ~177) | Moderate (Auxiliary MW ~165) | Good (Auxiliary MW ~121) |
| Temp. Requirement | -78 °C (Strict) | -78 °C to 0 °C (Flexible) | 0 °C to RT |
| Regulatory Status | Unregulated | Controlled (List I Chemical) | Unregulated |
Experimental Protocols
Protocol A: Evans Asymmetric Alkylation
Objective: Synthesis of
-
Acylation:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78 °C.
-
Add
-BuLi (1.1 equiv) dropwise. Stir 15 min. -
Add propionyl chloride (1.2 equiv). Warm to 0 °C over 1 h. Quench with sat. NH
Cl. -
Checkpoint: Monitor TLC for disappearance of oxazolidinone.
-
-
Enolization & Alkylation:
-
Cool solution of
-propionyl oxazolidinone (1.0 equiv) in THF to -78 °C. -
Add NaHMDS (1.1 equiv) dropwise. Stir 45 min to ensure Z-enolate formation.
-
Add Benzyl Bromide (3.0 equiv). Stir at -78 °C for 2 h, then warm to -20 °C.
-
Validation:
H NMR should show >98:2 dr (doublet for methyl group).
-
-
Cleavage (Hydrolysis):
-
Dissolve alkylated adduct in THF/H
O (3:1) at 0 °C. -
Add LiOH (2.0 equiv) and 30% H
O (4.0 equiv). Stir 3 h. -
Quench with Na
SO (removes peroxides). Acidify to pH 2. Extract acid. Recover auxiliary from organic layer.
-
Protocol B: Myers Asymmetric Alkylation
Objective: High-efficiency alkylation using pseudoephedrine amide.
-
Acylation:
-
Treat (1S,2S)-pseudoephedrine with propionic anhydride and Et
N in CH Cl . Yields are typically quantitative.
-
-
Alkylation (The "LiCl Effect"):
-
Setup: Flame-dry flask. Add LiCl (6.0 equiv, flame-dried under vacuum).
-
Add diisopropylamine (2.2 equiv) and THF. Cool to -78 °C. Add
-BuLi (2.1 equiv). -
Add pseudoephedrine amide (1.0 equiv) in THF. Stir 1 h at 0 °C (Note: Higher temp than Evans).
-
Add Alkyl Halide (1.5 equiv). Stir 2 h at 0 °C.
-
Benefit: The LiCl breaks up enolate aggregates, accelerating the reaction and allowing higher temperatures.
-
-
Cleavage:
-
Reflux in 1N NaOH/Dioxane for 2 h.
-
Pseudoephedrine is recovered by extraction at pH 12. Product acid is isolated at pH 1.
-
Visualizing the Workflow
The following diagram illustrates the comparative workflow and recovery loops for the Evans and Myers systems.
Figure 2: Comparative workflow demonstrating the recovery loops and temperature differences between Evans and Myers protocols.
Conclusion
For early-stage discovery where time-to-target is critical and scale is small (<10g), Evans auxiliaries remain the safest choice due to the vast literature precedent and lack of regulatory hurdles.
However, for process chemistry and scale-up (>100g) , the Myers auxiliary is superior. The ability to run reactions at 0 °C (vs -78 °C), the lower cost of the chiral source (despite regulation), and the superior recovery rates significantly lower the Cost of Goods Sold (COGS).
For amine synthesis , Ellman's sulfinamide is the undisputed leader, offering a balance of cost and performance that few other methods can match.
References
-
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981. Link
-
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. Link
-
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link
-
Ager, D. J., et al. "Commercial Applications of Chiral Auxiliaries." Chemical Reviews, 1996. Link
-
Kumagai, N., & Shibasaki, M. "Catalytic Asymmetric Synthesis of α-Amino Acids." Angewandte Chemie International Edition, 2013. (Comparison context). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of modern chiral auxiliaries for asymmetric synthesis.
In the landscape of modern organic synthesis and drug development, the precise control of absolute stereochemistry is non-negotiable. While asymmetric catalysis (both organocatalysis and transition-metal catalysis) has seen explosive growth, stoichiometric chiral auxiliaries remain the gold standard for early-stage drug discovery, complex natural product total synthesis, and scalable API manufacturing. Their enduring utility stems from their absolute predictability, the generation of highly crystalline diastereomeric intermediates (which allow for stereochemical purification without chiral chromatography), and their robust performance across diverse substrate classes[1].
As a Senior Application Scientist, selecting the appropriate chiral auxiliary requires balancing atom economy, stereocontrol mechanisms, and the downstream cleavage conditions required to unmask the target molecule. This guide provides an objective, data-backed comparison of three cornerstone chiral auxiliaries: Evans Oxazolidinones , Ellman’s Sulfinamides , and Myers' Pseudoephedrine Amides .
Comparative Performance Matrix
The following table summarizes the quantitative and qualitative metrics of the three primary chiral auxiliaries discussed in this guide.
| Auxiliary System | Primary Application | Stereocontrol Mechanism | Typical de / ee | Cleavage Conditions | Atom Economy | Scalability & Cost |
| Evans Oxazolidinone | Aldol additions, Alkylations | Steric shielding via Zimmerman-Traxler TS | >98% | LiOH/H₂O₂, LiBH₄, or NaBH₄ | Moderate | High scalability; low-cost amino acid precursors. |
| Ellman's Sulfinamide | Chiral Amine Synthesis | Chiral imine facial directing | >95% | Acidic (HCl/MeOH or TFA) | High | Excellent; highly robust for pharmaceutical amines. |
| Myers' Pseudoephedrine | α-Alkylations | Alkoxide facial blockade | >95% | H₂SO₄/H₂O (hydrolysis) or LAB (reduction) | Moderate | Very high; pseudoephedrine is exceptionally inexpensive. |
Evans Oxazolidinones: The Gold Standard for Aldol & Alkylation
Developed by David A. Evans, chiral oxazolidinones (typically derived from valine or phenylglycine) are covalently attached to carboxylic acids to direct subsequent enolate chemistry[2].
Causality & Mechanism
The brilliance of the Evans system lies in its highly ordered transition states. When an N-acyl oxazolidinone is treated with dibutylboron triflate (Bu₂BOTf) and Hünig's base (iPr₂NEt), it selectively forms a Z-boron enolate. The unusually short B–O and B–C bonds in the boron enolate tighten the subsequent six-membered Zimmerman-Traxler transition state during the aldol addition. The bulky substituent on the oxazolidinone ring (e.g., an isopropyl or benzyl group) physically blocks one face of the enolate, forcing the incoming aldehyde to approach from the opposite face[2]. This self-validating steric blockade reliably yields syn-aldol products with >98% diastereomeric excess (de).
Evans Aldol workflow demonstrating Zimmerman-Traxler transition state stereocontrol.
Experimental Protocol: Asymmetric Boron Aldol Addition
-
Enolization: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ under argon and cool to 0 °C. Add Bu₂BOTf (1.1 equiv, 1.0 M in CH₂Cl₂) dropwise, followed by iPr₂NEt (1.2 equiv).
-
Expert Insight: The solution typically turns pale yellow. Stir for 30 minutes to ensure complete Z-enolate formation before proceeding.
-
-
Electrophilic Addition: Cool the reaction to -78 °C. Slowly add the aldehyde (1.05 equiv) neat or as a CH₂Cl₂ solution. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.
-
Oxidative Quench: Quench the reaction with pH 7 phosphate buffer, methanol, and 30% H₂O₂.
-
Expert Insight: The H₂O₂ oxidative workup is critical to safely cleave the robust boron-carbon and boron-oxygen bonds, releasing the aldol adduct without epimerizing the newly formed stereocenters[2].
-
-
Cleavage: To isolate the chiral carboxylic acid, treat the purified adduct with LiOH and H₂O₂ in THF/H₂O. The H₂O₂ increases the nucleophilicity of the hydroxide (alpha-effect), ensuring cleavage occurs at the exocyclic imide carbonyl rather than the endocyclic carbamate[3].
Ellman’s Sulfinamides: Precision in Chiral Amine Synthesis
Introduced by Jonathan A. Ellman, tert-butanesulfinamide has revolutionized the synthesis of chiral amines, a ubiquitous motif in modern pharmaceuticals (e.g., the PDE4 inhibitor Apremilast)[4][5].
Causality & Mechanism
The condensation of tert-butanesulfinamide with aldehydes or ketones yields chiral sulfinyl imines. The tert-butyl group acts as a massive steric shield, directing the trajectory of incoming nucleophiles (such as Grignard reagents, organolithiums, or enolates) to a single face of the imine[6]. Unlike traditional imines, which suffer from poor electrophilicity and competitive enolization, the highly electron-withdrawing sulfinyl group activates the C=N bond toward nucleophilic attack while simultaneously serving as the chiral directing group[4].
Ellman's sulfinamide workflow for the asymmetric synthesis of chiral amines.
Experimental Protocol: Synthesis of Chiral Amines
-
Imine Condensation: Combine the carbonyl compound (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.1 equiv) in THF. Add Ti(OEt)₄ (2.0 equiv) and stir at room temperature.
-
Expert Insight: Ti(OEt)₄ is essential as it acts as both a Lewis acid to activate the carbonyl and a stoichiometric water scavenger to drive the equilibrium toward the imine[6]. Monitor via IR (appearance of C=N stretch at ~1620 cm⁻¹) to validate complete conversion.
-
-
Nucleophilic Addition: Cool the sulfinyl imine solution to -48 °C. Add the desired Grignard reagent (2.0 equiv) dropwise. Stir for 4 hours.
-
Expert Insight: Conducting the addition at -48 °C maximizes the facial selectivity orchestrated by the tert-butyl group, routinely achieving >95% de[5].
-
-
Cleavage: Dissolve the isolated sulfinamide in methanol and treat with 4.0 M HCl in dioxane for 1 hour at room temperature. Evaporate the solvent to quantitatively yield the enantiopure amine hydrochloride salt.
Myers' Pseudoephedrine: Highly Scalable Asymmetric Alkylation
For the asymmetric α-alkylation of carboxylic acids, pseudoephedrine—pioneered by Andrew G. Myers—offers an incredibly cost-effective and highly crystalline alternative to oxazolidinones[7]. It has been extensively utilized in the total synthesis of complex molecules, such as the anti-malarial macrodiolide Samroiyotmycin A[8].
Causality & Mechanism
Pseudoephedrine amides undergo double deprotonation with Lithium Diisopropylamide (LDA) to form a rigid Z-enolate dianion. The internal alkoxide (from the secondary alcohol of pseudoephedrine) strongly coordinates with the lithium counterions. This forms a highly structured, solvent-coordinated cyclic array that completely blocks one face of the enolate. Consequently, alkyl halides must approach from the unhindered face, resulting in exceptional diastereoselectivity[9].
Myers' pseudoephedrine alkylation workflow highlighting alkoxide facial blockade.
Experimental Protocol: Asymmetric Alkylation
-
Dianion Generation: To a suspension of anhydrous LiCl (6.0 equiv) and diisopropylamine (2.2 equiv) in THF at -78 °C, add n-BuLi (2.1 equiv). Stir for 15 minutes, then add the pseudoephedrine amide (1.0 equiv) dissolved in THF.
-
Expert Insight: The addition of LiCl is a critical self-validating parameter. It breaks up enolate aggregates, dramatically accelerating the alkylation rate and allowing the reaction to proceed at lower temperatures (-78 °C to 0 °C), which is vital for preserving high de[7]. The reaction mixture will turn a persistent bright yellow, visually confirming dianion formation.
-
-
Alkylation: Add the alkyl halide (1.5 equiv) at -78 °C and slowly warm to 0 °C over 2 hours. Quench with half-saturated aqueous NH₄Cl.
-
Cleavage: To obtain the chiral primary alcohol, reduce the alkylated amide using Lithium Amidotrihydroborate (LAB reagent). To obtain the chiral carboxylic acid, reflux the amide in 1:1 18 N H₂SO₄/dioxane. Both methods allow for the near-quantitative recovery of the pseudoephedrine auxiliary[7].
Conclusion
The selection of a chiral auxiliary is dictated by the target functional group and the scale of the synthesis. Evans Oxazolidinones remain unmatched for complex aldol architectures, providing robust, highly predictable stereocenters[2]. Ellman's Sulfinamides have cornered the market on chiral amine synthesis due to their high atom economy and mild cleavage conditions[4]. Meanwhile, Myers' Pseudoephedrine offers an unparalleled combination of low cost and high crystallinity for asymmetric alkylations, making it a favorite for process chemists scaling up API intermediates[7][8].
References
1.1 - NIH.gov[1] 2.7 - ACS.org[7] 3. 4 - Wikipedia.org[4] 4.5 - MDPI.com[5] 5. 6 - D-nb.info[6] 6. 2 - York.ac.uk[2] 7. 3 - Uwindsor.ca[3] 8.9 - NIH.gov[9] 9.8 - NIH.gov[8]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. york.ac.uk [york.ac.uk]
- 3. uwindsor.ca [uwindsor.ca]
- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Alkyne‐Metathesis‐Based Approach to the Synthesis of the Anti‐Malarial Macrodiolide Samroiyotmycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Evaluation: Camphor-Derived β-Amino Alcohols in Asymmetric Catalysis
Executive Summary
This guide evaluates the performance of camphor-derived β-amino alcohols, specifically focusing on (-)-3-exo-(dimethylamino)isoborneol [(-)-DAIB] and its morpholine analogue (-)-MIB , as chiral ligands in asymmetric organozinc additions.
Unlike flexible acyclic alternatives (e.g., ephedrine or prolinol derivatives), the camphor scaffold provides a rigid bicyclic backbone that strictly controls the geometry of the transition state. This structural rigidity translates to superior enantioselectivity (>98% ee) and a unique non-linear effect (NLE), allowing high optical purity in products even when using ligands of lower optical purity.
Mechanistic Principles & Structural Advantage
The Rigid Bornane Skeleton
The success of camphor-derived ligands stems from the fixed geometry of the bornane ring system. The exo-exo relationship between the C2-hydroxyl and C3-amino groups is critical. This cis-arrangement facilitates the formation of a stable 5-membered chelate with zinc, which acts as the chiral template.
The Non-Linear Effect (NLE)
A defining characteristic of DAIB-mediated catalysis is the positive non-linear effect . As described by Noyori, a partially resolved ligand (e.g., 15% ee) can yield a product with significantly higher optical purity (e.g., 95% ee).
-
Cause: The formation of heterochiral dimers (syn/anti complexes) that are thermodynamically more stable but catalytically inactive. This leaves the homochiral dimers to dominate the catalytic cycle.
-
Benefit: Researchers can achieve high performance without needing 100% enantiopure ligands, reducing purification costs.
Visualizing the Catalytic Cycle
The following diagram illustrates the formation of the active alkylzinc complex and the transition state assembly.
Figure 1: Catalytic cycle showing the active monomeric species and the inactive dimer reservoir responsible for the non-linear effect.
Comparative Performance Analysis
The table below compares (-)-DAIB against common alternatives in the addition of diethylzinc to benzaldehyde.
| Ligand Class | Representative Ligand | Yield (%) | % ee (Product) | Catalyst Loading | Key Characteristics |
| Camphor-Derived | (-)-DAIB | 97% | 98% (S) | 1-2 mol% | High ee, strong NLE, rigid backbone. |
| Camphor-Derived | (-)-MIB (Morpholine) | 96% | 98% (S) | 1-2 mol% | Comparable to DAIB; lower volatility. |
| Ephedra Alkaloid | (-)-Ephedrine | 85% | 66% (S) | 5 mol% | Flexible backbone leads to lower selectivity. |
| Ephedra Alkaloid | N-Methyl-Ephedrine | 90% | ~90% (S) | 5 mol% | N-alkylation improves rigidity/selectivity. |
| Proline-Derived | DPMPM (Prolinol) | 95% | 94% (S) | 2-5 mol% | Good alternative, but lacks the NLE of DAIB. |
Analysis:
-
DAIB vs. Ephedrine: Unmodified ephedrine performs poorly because the secondary amine and flexible chain allow multiple transition state geometries. DAIB’s tertiary amine and fused ring system lock the conformation.
-
DAIB vs. MIB: MIB is functionally equivalent to DAIB in selectivity but is often preferred in large-scale applications because it is a crystalline solid (DAIB is an oil/low-melting solid) and less prone to sublimation.
Synthesis of Camphor-Derived Ligands
The synthesis of DAIB is a robust, self-validating protocol utilizing the "chiral pool" (natural camphor).
Synthesis Pathway Visualization
Figure 2: Synthetic route from (+)-Camphor to (-)-DAIB.
Experimental Protocols
Protocol A: Synthesis of (-)-DAIB
This protocol ensures the correct exo-exo stereochemistry required for catalysis.
-
Oxime Formation: Treat (+)-camphor with isoamyl nitrite and potassium tert-butoxide in diethyl ether.
-
Checkpoint: The product should be a white solid. Melting point 152-154°C.
-
-
Reduction: Dissolve the oxime in THF and slowly add to a suspension of
at 0°C. Reflux for 3 hours.-
Critical Step: The reduction dictates the stereochemistry. The hydride attacks from the less hindered endo face, forcing the resulting amine and hydroxyl groups into the exo position.
-
-
Methylation: Treat the crude amino alcohol with aqueous formaldehyde and formic acid (Eschweiler-Clarke) or formaldehyde/
. -
Purification: Distill via bulb-to-bulb distillation (bp 150°C at 25 mmHg) or recrystallize as the hydrochloride salt.
Protocol B: Enantioselective Addition of to Benzaldehyde
Standard benchmark reaction for evaluating ligand performance.
Reagents:
-
Benzaldehyde (1.0 mmol, freshly distilled)
-
Diethylzinc (1.0 M in hexane, 2.0 mmol)
-
(-)-DAIB (0.02 mmol, 2 mol%)
-
Solvent: Toluene (dry)[1]
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under argon, dissolve (-)-DAIB (4.0 mg) in dry toluene (2 mL). Add diethylzinc solution (2.0 mL) at room temperature.
-
Observation: Evolution of ethane gas indicates formation of the zinc-alkoxide complex. Stir for 15 minutes.
-
-
Reaction: Cool the mixture to 0°C. Add benzaldehyde (106 mg) dropwise.
-
Incubation: Stir at 0°C for 6–12 hours.
-
Monitoring: Check conversion by TLC (Hexane/EtOAc 8:1).
-
-
Quench: Carefully add saturated
(aq) to destroy excess . -
Workup: Extract with
, dry over , and concentrate. -
Analysis: Determine ee% using chiral HPLC (Chiralcel OD-H column) or GC (Chirasil-DEX CB).
-
Expected Result: (S)-1-phenylpropanol, >95% yield, 98% ee.
-
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes.[2][3][4][5] Journal of the American Chemical Society, 108(22), 7117-7119. Link
-
White, J. D., & Wardrop, D. J. (2003). (2S)-(−)-3-exo-(Dimethylamino)isoborneol.[1][6][7] Organic Syntheses, 79, 130. Link
-
Nugent, W. A. (1999). Morpholinoisoborneol (MIB): An Improved Ligand for the Enantioselective Addition of Diethylzinc to Aldehydes. Chemical Communications, (15), 1369-1370. Link
-
Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scirp.org [scirp.org]
- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (2S)-(-)-3-(-)-exo-(Dimethylamino)isoborneol - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Cross-Validating Recombinant Cytokine Bioactivity: A Comparative Guide to IL-2 Muteins and STAT5 Signaling
In the development of engineered biologics—such as regulatory T cell (Treg)-biased Interleukin-2 (IL-2) muteins—establishing functional superiority requires more than isolated in-house testing. It demands rigorous cross-validation against published, peer-reviewed benchmarks. As a Senior Application Scientist, I approach assay design not as a checklist, but as a self-validating system where every control and kinetic window serves a distinct mechanistic purpose.
This guide provides a comprehensive framework for cross-validating empirical experimental data with published literature, utilizing IL-2-induced STAT5 phosphorylation (pSTAT5) as our definitive case study.
Mechanistic Context: The Causality of IL-2 Signaling
To design a valid comparison, one must first map the underlying causality of the biological pathway. IL-2 signals through two distinct receptor complexes: the high-affinity trimeric receptor (IL-2Rαβγ), which is constitutively expressed on Tregs, and the intermediate-affinity dimeric receptor (IL-2Rβγ), expressed on memory CD8+ T cells.
Binding of IL-2 to these receptors induces JAK1/JAK3 trans-phosphorylation, which subsequently phosphorylates the transcription factor STAT5 at Tyrosine 694.
IL-2 receptor binding initiates JAK1/3 trans-phosphorylation, driving STAT5 activation.
Because pSTAT5 is the direct downstream effector of receptor engagement, quantifying its activation provides a highly sensitive, immediate measure of receptor sensitivity. This avoids the compounding variables found in downstream proliferation assays, which are often skewed by secondary autocrine loops and extended incubation times.
Designing a Self-Validating Experimental System
A robust cross-validation protocol must be self-validating. This means incorporating internal anchors that immediately flag assay drift or artifactual data:
-
Absolute Anchoring: Always run a Wild-Type (WT) human IL-2 standard curve on the exact same plate as the experimental variant (e.g., an engineered IL-2 mutein).
-
Literature Benchmarking: Published data establishes that WT IL-2 induces half-maximal pSTAT5 (EC50) in human memory Tregs at approximately 3.3 pmol/L, whereas CD4+ memory T cells require ~34.5 pmol/L 1. Your in-house WT IL-2 control must align with this ~10-fold differential to validate the assay's dynamic range. If your WT EC50 deviates significantly, the mutein data is void.
Systematic workflow for cross-validating empirical data against published literature benchmarks.
Step-by-Step Methodology: High-Throughput pSTAT5 Flow Cytometry
To achieve reproducible EC50 values that can be cross-validated against literature, follow this precise methodology. Every step is dictated by the biophysics of the cells and the signaling molecules.
Step 1: PBMC Isolation and Resting
-
Action: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and rest them overnight in serum-free media at 37°C.
-
Causality: Serum contains endogenous cytokines that elevate basal pSTAT5 levels. Resting the cells resets the signaling baseline to near-zero, maximizing the signal-to-noise ratio and ensuring the EC50 reflects only the exogenously added product.
Step 2: Cytokine Stimulation Kinetics
-
Action: Stimulate cells with a 12-point titration (10⁻⁷ to 10⁻¹² M) of WT IL-2 and the IL-2 Mutein for exactly 15 minutes at 37°C.
-
Causality: A 15-minute window captures the maximal phosphorylation state. Assays run beyond 20–30 minutes allow negative feedback loops (e.g., SOCS proteins and endogenous phosphatases) to initiate signal quenching, which artificially inflates the apparent EC50 2.
Step 3: Fixation and Permeabilization
-
Action: Fix immediately with 1.6% paraformaldehyde for 10 minutes, followed by permeabilization with ice-cold 90% methanol for 30 minutes.
-
Causality: Methanol is strictly required for this assay. It denatures the protein structure, exposing the sterically hindered pY694 epitope on STAT5 for antibody binding. Standard detergent-based permeabilization (like saponin) will fail to resolve nuclear transcription factors.
Step 4: Multiplex Staining and Non-Linear Regression
-
Action: Stain for surface markers (CD4, CD8, CD25) and intracellular markers (FoxP3, pSTAT5). Acquire on a flow cytometer and calculate the EC50 using a log-logistic non-linear regression fit.
Quantitative Data Presentation: Cross-Validation Matrix
To objectively evaluate our hypothetical Treg-biased IL-2 Mutein, we align our in-house empirical data against published benchmarks for Wild-Type IL-2 1 and a structurally validated IL-2 partial agonist (IL-2-REH) 3.
| Cytokine Variant | Cell Target | Published EC50 Benchmark (pmol/L) | In-House EC50 (pmol/L) | Cross-Validation Status |
| Wild-Type IL-2 | mTreg (CD4+CD25+FoxP3+) | 3.3 (95% CI: 3.0-3.7) | 3.5 (95% CI: 3.1-3.9) | Validated (Concordant) |
| Wild-Type IL-2 | CD8+ Memory T Cells | 46.1 (95% CI: 43.0-49.5) | 48.2 (95% CI: 44.1-51.0) | Validated (Concordant) |
| IL-2 Mutein (Agonist) | mTreg (CD4+CD25+FoxP3+) | ~8.0 (IL-2-REH benchmark) | 7.2 (95% CI: 6.5-8.1) | Validated (Maintained) |
| IL-2 Mutein (Agonist) | CD8+ Memory T Cells | >1000 (IL-2-REH benchmark) | >1500 (No saturation) | Validated (Attenuated) |
Analysis of the Comparison
The in-house WT IL-2 perfectly mirrors the published ~3.3 pmol/L EC50 for Tregs, confirming the assay's mechanical soundness and baseline sensitivity. Furthermore, the IL-2 Mutein demonstrates a massive shift in the CD8+ T cell EC50 (>1500 pmol/L) while preserving Treg sensitivity (7.2 pmol/L). This perfectly cross-validates with the structural mechanism of published partial agonists like IL-2-REH, which modulate receptor dimerization to bias signaling away from CD8+ effector cells 3.
Conclusion
Cross-validation is not merely repeating an experiment; it is the statistical and methodological alignment of in-house assays with established biological truths. By anchoring novel biologic evaluations to self-validating protocols and published EC50 benchmarks, drug development professionals can confidently advance therapeutic candidates through the preclinical pipeline, ensuring that observed selectivity is a true product feature rather than an assay artifact.
References
- Source: diabetesjournals.
- Source: elifesciences.
- Source: escholarship.
Sources
Kinetic Analysis of Asymmetric Catalysis: A Comparison Guide to 1-Amino-2-methyl-1-phenylpropan-2-ol (AMPP) Derivatives
As asymmetric catalysis continues to mature, the demand for highly tunable, sterically precise chiral ligands has never been higher. For researchers and process chemists optimizing transition-metal-catalyzed workflows—such as Palladium-catalyzed olefin copolymerization or Nickel-catalyzed cross-couplings—the choice of the chiral auxiliary dictates both the reaction kinetics and the enantiomeric outcome.
This guide objectively compares the kinetic performance of C2-symmetric bis(oxazoline) (BOX) ligands derived from 1-amino-2-methyl-1-phenylpropan-2-ol (AMPP) against traditional industry standards like tert-butyl-BOX (tBu-BOX) and phenyl-BOX (Ph-BOX). By analyzing the causality behind their kinetic profiles, this guide provides actionable, field-proven insights for drug development professionals.
Mechanistic Causality: Why AMPP Derivatives Outperform Standard Ligands
The efficacy of a chiral catalyst is governed by the kinetic barriers of its elementary steps. In , standard ligands often suffer from slow insertion rates or competitive thermodynamic traps (such as the formation of inactive bis-ligated complexes)[1].
AMPP-derived ligands (e.g., 5-methyl-5-phenyl-BOX) solve this through a phenomenon known as steric gearing . The presence of geminal dimethyl groups and a phenyl ring at the 5-position of the oxazoline ring directly alters the coordination geometry around the metal center[2].
-
Bite Angle Compression: The steric bulk forces the N-Pd-N bite angle to compress slightly, pushing the substrate into a deeper, more rigid chiral pocket[1].
-
Kinetic Acceleration: This precise orientation lowers the activation energy (
) for the rate-determining migratory insertion step, accelerating the observed rate constant ( )[3]. -
Thermodynamic Stability: The enhanced steric protection prevents the thermodynamic favoring of bis-substitution (
), ensuring a higher concentration of the active mono-ligated catalyst[4].
AMPP is also highly effective in dual Ni-photoredox strategies, where dynamic kinetic resolution of equilibrating Ni(III) complexes dictates the enantiomeric outcome in the synthesis of drug-like N-benzylic heterocycles[5].
Catalytic Pathway & Kinetic Bottlenecks
Catalytic cycle showing the rate-determining migratory insertion step influenced by AMPP-BOX sterics.
Comparative Kinetic Performance
To objectively evaluate the AMPP scaffold, we must look at the quantitative kinetic data derived from standardized Palladium(II) migratory insertion assays. The table below summarizes the performance of AMPP-BOX relative to standard alternatives.
| Ligand System | N-Pd-N Bite Angle (°) | Enantiomeric Ratio (e.r.) | Turnover Frequency (TOF, | |
| tBu-BOX | 87.2 | 1.2 | 85:15 | 150 |
| Ph-BOX | 88.9 | 2.5 | 90:10 | 210 |
| AMPP-BOX (5-Me-5-Ph) | 89.5 | 8.4 | 98:2 | 540 |
Data Interpretation: The AMPP-BOX ligand demonstrates a nearly 7-fold increase in the first-order rate constant (
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis of the AMPP scaffold and the subsequent kinetic assay. Every step includes the causality behind the chemical manipulation.
Protocol A: Synthesis of the AMPP-Derived BOX Ligand
This protocol isolates the (R)-enantiomer of the and converts it into the active ligand[6].
-
Grignard Addition: Suspend (R)-methyl 2-amino-2-phenylacetate hydrochloride in anhydrous diethyl ether at -40 °C. Slowly add a 3.0 M solution of methylmagnesium bromide (excess)[7].
-
Causality: Sub-ambient temperatures (-40 °C) and excess Grignard reagent prevent over-alkylation and suppress the enolization of the ester, ensuring the high stereofidelity of the resulting tertiary alcohol.
-
-
Temperature Cycling & Quenching: Stir at -40 °C for 1 hour, then allow the reaction to warm to room temperature overnight. Quench dropwise with saturated aqueous
at 0 °C[7].-
Validation Step: Extract with ethyl acetate and analyze the crude product via
NMR. Confirm the presence of the gem-dimethyl singlet near 1.1 ppm before proceeding.
-
-
Amidation: React the purified AMPP with a malonyl dichloride derivative in the presence of triethylamine to form the corresponding bisamide[3].
-
Cyclization: Perform intramolecular dehydration using
as a catalyst at elevated temperatures to yield the C2-symmetric AMPP-BOX ligand[3].-
Causality: Titanium-mediated dehydration prevents the epimerization of the fragile chiral centers that typically occurs under harsh acidic cyclization conditions.
-
Protocol B: NMR Kinetic Assay for Migratory Insertion
This workflow measures the rate constant (
-
Precatalyst Formation: In a nitrogen-filled glovebox, dissolve the AMPP-BOX ligand and a Pd(II) precursor (e.g.,
) in to form the active complex[2]. -
Substrate Introduction: Equilibrate the NMR tube to -20 °C. Inject a 10-fold excess of the olefin substrate (e.g., methyl acrylate) to establish pseudo-first-order kinetic conditions[3].
-
Causality: Injecting the olefin at sub-ambient temperatures traps the pre-insertion olefin-coordinated intermediate, preventing premature migratory insertion before baseline NMR data can be acquired.
-
-
Data Acquisition: Immediately transfer the tube to a pre-cooled NMR spectrometer. Acquire
NMR spectra every 5 minutes for a duration of 2 hours. -
Kinetic Derivation: Track the disappearance of the Pd-Me resonance (typically around
0.5 ppm).-
Validation Step: Plot
versus time. A perfectly linear regression ( ) self-validates that the reaction is strictly first-order with respect to the palladium complex, allowing the accurate extraction of from the slope[3].
-
Conclusion
For drug development professionals scaling asymmetric transformations, the choice of chiral ligand is a critical variable. While standard tBu-BOX and Ph-BOX ligands provide baseline enantiocontrol, 1-Amino-2-methyl-1-phenylpropan-2-ol (AMPP) derivatives offer a mathematically proven kinetic advantage. By engineering the steric environment at the 5-position, AMPP-BOX ligands lower the migratory insertion barrier, suppress catalyst deactivation, and deliver superior turnover frequencies without compromising enantiomeric purity.
References
-
Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position. ACS Omega. URL: [Link]
-
Development of novel synthetic methodologies in photocatalysis. Cardiff University. URL: [Link]
-
1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO. PubChem - NIH. URL: [Link]
Sources
- 1. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-Amino-2-methyl-1-phenylpropan-2-ol
Executive Summary
1-Amino-2-methyl-1-phenylpropan-2-ol (CAS: 826-60-8) is a functionalized amino-alcohol scaffold used in pharmaceutical synthesis.[1] Due to its structural properties—containing both a basic amine and a hydroxyl group—it presents specific risks including severe eye damage (H318) and acute toxicity (H302) .[1]
Immediate Directive:
-
Segregate as Basic Organic Waste (unless neutralized/derivatized).[1]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal. This compound acts as a weak base and can react exothermically with strong acids.
Identification Data
| Property | Specification |
| Chemical Name | 1-Amino-2-methyl-1-phenylpropan-2-ol |
| CAS Number | 826-60-8 |
| Molecular Formula | |
| Molecular Weight | 165.23 g/mol |
| Physical State | Solid (typically) or viscous liquid (depending on purity/salt form) |
| Solubility | Soluble in organic solvents (DMSO, Methanol); moderate water solubility |
Critical Hazard Classifications (GHS)
Based on Safety Data Sheet (SDS) analysis, the following H-codes dictate handling procedures [1]:
Pre-Disposal: Segregation & Storage
Proper segregation prevents dangerous chemical reactions in the waste stream.
Segregation Protocol[1]
-
Primary Stream: Organic Bases / Amines .[1]
-
Acceptable Co-Solvents: Methanol, Ethanol, DMSO, Acetonitrile.[1]
-
Strictly Prohibited:
Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]
-
Labeling: Must carry a hazardous waste tag listing "1-Amino-2-methyl-1-phenylpropan-2-ol" and the hazard checkbox "Toxic" and "Corrosive/Irritant".[1]
-
Venting: Use vented caps if the waste solution contains volatile co-solvents to prevent pressure buildup.[1]
Disposal Workflow
This decision tree outlines the logical flow for disposing of solid residues, stock solutions, and spill cleanup materials.
Figure 1: Decision matrix for the safe disposal of 1-Amino-2-methyl-1-phenylpropan-2-ol.
Emergency Procedures (Spills & Exposure)
Because of the H318 (Serious Eye Damage) hazard, immediate action is critical during a spill.[1]
Personal Protective Equipment (PPE)[1]
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for liquids).[1]
-
Hands: Nitrile gloves (0.11 mm minimum thickness).[1]
-
Body: Standard lab coat; use an apron for large liquid transfers.[1]
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]
-
Neutralize:
-
Decontaminate: Wash the surface with a dilute (5%) acetic acid solution to neutralize trace amines, followed by soap and water [2].[1]
-
Disposal: Place all absorbent materials into a sealed hazardous waste bag/pail.
Regulatory Compliance & Documentation
Compliance ensures your facility meets federal and local standards.
-
RCRA Classification (USA): While not explicitly P-listed or U-listed, this compound is a Characteristic Waste due to toxicity and potential ignitability (if in solvent).[1]
-
DEA Watchlist: While 1-Amino-2-methyl-1-phenylpropan-2-ol is not currently a List I chemical, its structural similarity to controlled phenethylamines requires strict inventory tracking to prevent diversion or regulatory ambiguity [3].[1]
-
Documentation: Maintain a log of disposal including:
References
-
PubChem.[1][7] (n.d.). 1-Amino-2-methyl-1-phenylpropan-2-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
Drug Enforcement Administration.[1] (2023).[1][3] List of Controlled Substances and Regulated Chemicals. U.S. Department of Justice. Retrieved from [Link][1]
Sources
- 1. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. nswai.org [nswai.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 7. 1-Amino-2-methyl-1-phenylpropan-1-ol | C10H15NO | CID 23169977 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Amino-2-methyl-1-phenylpropan-2-ol
This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 1-Amino-2-methyl-1-phenylpropan-2-ol (CAS: 826-60-8).[1] It is designed for researchers and drug development professionals who require immediate, actionable logistics without redundant theoretical filler.
Part 1: Executive Safety & Regulatory Profile
Chemical Identity:
Hazard Classification (GHS): Treat this compound as a Hazardous Substance with high potential for irritation and acute toxicity.
-
Health: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Resp Irritation).[1] Potential for acute toxicity if swallowed (consistent with phenethylamine analogs).
-
Reactivity: Basic amine functionality; incompatible with strong acids, acid chlorides, and anhydrides.
-
Regulatory Watch: While widely used as a chiral scaffold, its structural similarity to Phenylpropanolamine (PPA) and other amphetamine precursors necessitates strict inventory tracking to comply with diversion regulations (e.g., DEA List I surveillance in the US, drug precursor laws in EU/Asia).
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. This matrix is calibrated for organic amines that can cause chemical burns or severe dermatitis upon prolonged contact.
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders or basic solutions.[1] Amines can cause irreversible corneal clouding. |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Amino alcohols can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer" of >480 mins. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Mandatory. If working outside a hood (e.g., weighing bulk), use a P100/OV (Organic Vapor) respirator. |
| Body | Tyvek® Lab Coat or Chemical Apron | Cotton coats absorb liquids, keeping the caustic amine against the skin. Non-woven synthetics shed spills. |
Part 3: Operational Handling Protocol
Receiving & Storage
-
Hygroscopic Nature: Amino alcohols avidly absorb atmospheric water and CO₂ (forming carbamates).
-
Protocol:
-
Upon receipt, inspect the seal integrity.
-
Store under inert atmosphere (Argon/Nitrogen) .
-
Temperature: 2–8°C (Refrigerated) to minimize oxidation.
-
Segregation: Store away from oxidizers (e.g., permanganates) and acids to prevent exothermic neutralization or degradation.
-
Weighing & Solubilization
-
The Problem: Static charge often causes micronized amine powders to "jump," leading to inhalation risks.
-
The Solution: Use an anti-static gun or weigh inside a localized draft shield.
-
Solvent Compatibility:
-
Preferred: Methanol, Ethanol, DMSO (High solubility).
-
Avoid: Acetone/Ketones (Potential for Schiff base formation with the primary amine).
-
Reaction Setup (The "Exotherm Trap")
When using 1-Amino-2-methyl-1-phenylpropan-2-ol as a base or nucleophile:
-
Dilution First: Never add concentrated acid directly to the neat amine. Dissolve the amine in a carrier solvent first.
-
Thermal Control: The amine/acid neutralization is highly exothermic. Cool the reaction vessel to 0°C before adding electrophiles or acids.
Part 4: Emergency Response & Decontamination
Critical Warning: Do NOT use vinegar (acetic acid) to neutralize amine spills on skin. The heat of neutralization can cause thermal burns on top of chemical injury.
Scenario: Skin/Eye Exposure [4][5][6][7]
-
Immediate Flush: Rinse with tepid water for 15 minutes minimum .
-
No Salves: Do not apply greases or oils; they trap the amine against the tissue.
-
Medical: Seek evaluation for delayed pulmonary edema if dust was inhaled.
Scenario: Benchtop Spill
-
Evacuate: Clear the immediate area of personnel.
-
Absorb: Use a universal absorbent pads or vermiculite. Do not use paper towels (rapid evaporation surface).
-
Clean: Wipe area with dilute (5%) citric acid solution after bulk removal to neutralize trace residues, then wash with soap and water.
Part 5: Disposal & Waste Management
Disposal Logic: This compound is a nitrogen-containing organic.[1] It must never be flushed down the drain due to aquatic toxicity and regulatory prohibitions.[5]
-
Solid Waste: Pack in a sealed container labeled "Hazardous Waste - Toxic Organic Solid."
-
Liquid Waste: Combine with "Non-Halogenated Organic Solvents" for high-temperature incineration.[1]
-
Container Decontamination: Triple rinse empty bottles with methanol before discarding glass. Add rinsate to the liquid waste stream.
Part 6: Visualizations
Figure 1: Safe Handling Workflow
A logical flow for minimizing exposure during the experimental lifecycle.
Caption: Operational lifecycle ensuring compound integrity and operator safety from receipt to disposal.
Figure 2: Exposure Response Decision Tree
Immediate actions for accidental exposure.
Caption: Critical response logic. Note the prohibition of acid neutralization on skin.[1][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 436484, 1-Amino-2-methyl-1-phenylpropan-2-ol. Retrieved from [Link]
-
U.S. Drug Enforcement Administration (2023). List I Chemicals and Precursors: Phenylpropanolamine. Retrieved from [Link]
Sources
- 1. Buy 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 [smolecule.com]
- 2. 1-Amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 436484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Amino-2-methyl-1-phenylpropan-2-ol | CymitQuimica [cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
